5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCTIOLCPDGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-15-5 | |
| Record name | 1-Naphthalenamine, 5-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Introduction
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic aminotetralin derivative of significant interest to the research and drug development communities. The aminotetralin scaffold is a core component of numerous biologically active compounds, and the introduction of a bromine atom at the 5-position of the tetralin ring system offers a unique opportunity for modulating pharmacological activity and for use as a synthetic intermediate. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential applications, with a focus on its relevance in drug discovery.
Physicochemical Properties
The hydrochloride salt of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is typically a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrN · HCl | [1][2] |
| Molecular Weight | 262.58 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | Not explicitly reported in searches | N/A |
| Solubility | No quantitative data available from searches. Generally, hydrochloride salts of amines exhibit increased aqueous solubility compared to the free base. | [3] |
| CAS Number | 1810070-15-5 (racemate), 1810074-82-8 ((S)-enantiomer) | [4] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra were not directly available in the search results, a typical ¹H NMR spectrum of the aminotetralin core would exhibit characteristic signals for the aromatic protons, the benzylic proton at C1, and the aliphatic protons of the tetralin ring. The bromine substitution at the 5-position would influence the chemical shifts of the aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amine hydrochloride salt, including N-H stretching vibrations, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of the free base (C₁₀H₁₂BrN) would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) would be observed.
Synthesis and Manufacturing
The synthesis of this compound typically proceeds from the commercially available precursor, 5-bromo-1-tetralone. A common and efficient method for this transformation is reductive amination[5][6][7].
Synthetic Workflow
Caption: Synthetic pathway from 5-bromo-1-tetralone.
Experimental Protocol: Reductive Amination
-
Imine Formation: 5-Bromo-1-tetralone is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent like methanol or ethanol. This reaction is typically carried out at room temperature or with gentle heating to facilitate the formation of the intermediate imine[5][7].
-
Reduction: A reducing agent is then added to the reaction mixture to reduce the imine to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step as it is selective for the imine in the presence of the ketone starting material[6]. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed[8].
-
Salt Formation: After the reduction is complete, the resulting free base, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, is isolated. The hydrochloride salt is then prepared by treating a solution of the free base in an appropriate solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.
Expert Insight: The choice of reducing agent and reaction conditions can be critical for achieving high yields and purity. The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.
Stability and Storage
As with many amine-containing compounds, this compound should be stored in a cool, dry place, protected from light and air to prevent degradation[9][10]. The hydrochloride salt form generally offers improved stability compared to the free base. For long-term storage, refrigeration is recommended.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation[11]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Drug Development Insights
The aminotetralin scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activity, particularly within the central nervous system[12][13][14].
Serotonin Receptor Affinity
Derivatives of 2-aminotetralin are well-known for their interactions with serotonin (5-HT) receptors[12][13][14]. The position and nature of substituents on the tetralin ring play a crucial role in determining the affinity and selectivity for different 5-HT receptor subtypes. 5-substituted-2-aminotetralins, in particular, have been investigated as selective agonists for various 5-HT receptors.
Potential Therapeutic Applications
Given the established role of serotonin in mood, cognition, and various psychiatric disorders, this compound and its derivatives represent valuable tools for research in these areas. The bromine atom at the 5-position can serve as a handle for further synthetic modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. This could lead to the discovery of novel drug candidates for the treatment of depression, anxiety, and other neurological disorders.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and its structural similarity to known neuroactive compounds make it an attractive target for further investigation. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective use in research and development.
References
-
(s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. ChemUniverse. [Link]
-
Reductive amination. Wikipedia. [Link]
-
This compound. PubChemLite. [Link]
-
(s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. ChemUniverse. [Link]
-
2-Aminotetralin | C10H13N | CID 34677. PubChem. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533. PubChem. [Link]
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. ChEMBL. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
-
Reductive Amination. Wordpress. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Alkali Salts of 5‐Aminotetrazole – Structures and Properties. ResearchGate. [Link]
-
STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PMC. [Link]
-
2-Aminotetralin hydrochloride, (+-)- | C10H14ClN | CID 12924835. PubChem. [Link]
-
2-Aminotetralin. Wikipedia. [Link]
-
5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE. Gsrs. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. ResearchGate. [Link]
-
Stability Testing of Drug Substances and Drug Products. FDA. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. [Link]
-
Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. PubMed. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE [P52884] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. pccarx.com [pccarx.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 1213498-78-2 [sigmaaldrich.com]
- 12. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-Tetralin Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-bromo-tetralin amine derivatives, a class of compounds with significant potential in medicinal chemistry. The guide delves into their synthesis, spectroscopic characterization, and key physicochemical properties, including lipophilicity and basicity. Furthermore, it explores the structure-activity relationships of these derivatives, particularly their interactions with serotonin and dopamine receptors, offering critical insights for drug design and development. This document is intended to be a valuable resource for researchers and scientists working with this promising scaffold.
Introduction: The Significance of the 5-Bromo-2-Aminotetralin Scaffold
The 2-aminotetralin framework is a well-established pharmacophore, forming the core of numerous biologically active compounds. Its rigid structure, which incorporates a phenyl ring and a saturated cyclohexane ring, allows for the precise spatial orientation of substituents, making it an ideal scaffold for targeting various receptors. The introduction of a bromine atom at the 5-position of the tetralin ring offers several advantages in drug design. Bromine can act as a bioisostere for other groups, influence the compound's metabolic stability, and provide a handle for further synthetic modifications. Moreover, its electron-withdrawing nature can modulate the electronic properties of the aromatic ring, potentially impacting receptor binding affinity and selectivity.
This guide will focus on derivatives of 5-bromo-1,2,3,4-tetrahydronaphthalen-2-amine, exploring the fundamental physicochemical properties that underpin their biological activity. A thorough understanding of these characteristics is paramount for the rational design of novel therapeutics.
Synthesis of 5-Bromo-Tetralin Amine Derivatives
The synthesis of 5-bromo-tetralin amine derivatives typically commences with a suitable brominated tetralone precursor, such as 5-bromo-2-tetralone. The key step is the introduction of the amine functionality, which can be achieved through various synthetic strategies. A common and effective method is reductive amination.
General Synthetic Workflow: Reductive Amination of 5-Bromo-2-Tetralone
The conversion of 5-bromo-2-tetralone to 5-bromo-2-aminotetralin and its N-substituted derivatives is often accomplished via a one-pot reductive amination protocol. This method involves the reaction of the ketone with an amine in the presence of a reducing agent.
Caption: General workflow for the synthesis of 5-bromo-tetralin amine derivatives via reductive amination.
Experimental Protocol: Synthesis of 5-Bromo-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
This protocol provides a representative example for the synthesis of an N,N-disubstituted 5-bromo-2-aminotetralin derivative.
Materials:
-
5-Bromo-2-tetralone
-
Dimethylamine solution (e.g., 2 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 5-bromo-2-tetralone (1.0 eq) in anhydrous dichloromethane, add dimethylamine solution (1.2 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as the reducing agent, sodium triacetoxyborohydride, is moisture-sensitive.
-
Acid Catalyst: Acetic acid acts as a catalyst to facilitate the formation of the intermediate iminium ion, which is more susceptible to reduction.
-
Mild Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting ketone.
-
Aqueous Workup: The basic quench with sodium bicarbonate neutralizes the acetic acid and any unreacted starting materials, facilitating the extraction of the amine product into the organic phase.
Spectroscopic Characterization
The structural elucidation of 5-bromo-tetralin amine derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and purity of these compounds.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key diagnostic signals include:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) will show splitting patterns consistent with a substituted benzene ring.
-
Aliphatic Protons: The protons on the saturated portion of the tetralin ring will appear in the upfield region (typically δ 1.5-3.5 ppm). The multiplicity and coupling constants of these signals can help determine the stereochemistry of substituents on the cyclohexane ring.
-
N-H Protons: For primary and secondary amines, the N-H proton signal can appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule.
-
Aromatic Carbons: Signals for the aromatic carbons appear in the downfield region (typically δ 110-150 ppm). The carbon atom attached to the bromine will have a characteristic chemical shift.
-
Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane ring will resonate in the upfield region (typically δ 20-50 ppm).
Table 1: Representative NMR Data for a Generic 5-Bromo-2-aminotetralin Derivative
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 6.8 - 7.4 | 120 - 135 |
| C-Br | - | 115 - 125 |
| CH-N | 2.8 - 3.5 | 45 - 55 |
| Aliphatic CH₂ | 1.5 - 3.0 | 20 - 40 |
| N-H | 1.0 - 4.0 (broad) | - |
Note: The exact chemical shifts will vary depending on the specific substitution pattern and the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1]
Key IR Absorptions:
-
N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, while secondary amines show a single band in this region.[2] Tertiary amines will not have this absorption.
-
C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: This absorption typically appears in the 1000-1250 cm⁻¹ range.
-
C-Br Stretch: The carbon-bromine stretching vibration is usually observed in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. This is a definitive indicator of the presence of a single bromine atom in the molecule.
-
Fragmentation: The fragmentation pattern can provide further structural information. Common fragmentation pathways for aminotetralins include cleavage of the bond alpha to the nitrogen atom and loss of the side chain.
Physicochemical Properties
The physicochemical properties of 5-bromo-tetralin amine derivatives, such as lipophilicity and basicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like amines, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.
The introduction of a bromine atom generally increases the lipophilicity of a molecule. The LogP of the parent 2-aminotetralin is approximately 2.1. The addition of a bromine atom is expected to increase this value.
Experimental Determination of Lipophilicity: Reversed-phase thin-layer chromatography (RP-TLC) is a common method for the experimental determination of lipophilicity.[3][4] In this technique, the retention factor (Rf) of a compound on a nonpolar stationary phase is correlated with its LogP value.
Basicity (pKa)
The basicity of the amine group, quantified by its pKa value, influences the compound's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. The pKa of the amino group in 2-aminotetralin is approximately 9.8.[5] The electronic effect of the 5-bromo substituent is not expected to have a major impact on the pKa of the distant amino group.
Experimental Determination of pKa: Potentiometric titration is the most common method for determining the pKa of a compound. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Table 2: Key Physicochemical Properties of 2-Aminotetralin (Parent Compound)
| Property | Value | Significance |
| Molecular Formula | C₁₀H₁₃N | Basic structural information.[5] |
| Molecular Weight | 147.22 g/mol | Important for dosage calculations.[5] |
| LogP | ~2.1 | Indicates moderate lipophilicity.[5] |
| pKa | ~9.8 | Determines the degree of ionization at physiological pH.[5] |
Structure-Activity Relationships (SAR) and Pharmacological Significance
5-Bromo-tetralin amine derivatives have garnered significant interest due to their activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The 2-aminotetralin scaffold serves as a privileged structure for interacting with these receptors, and modifications at the 5-position can fine-tune their pharmacological profile.
Targeting Serotonin (5-HT) Receptors
Numerous 2-aminotetralin derivatives have been investigated as ligands for various 5-HT receptor subtypes. For instance, 5-substituted-2-aminotetralins have been shown to exhibit high affinity for 5-HT₁A and 5-HT₇ receptors.[6] The nature of the substituent at the 5-position can influence the selectivity between these subtypes. The presence of a bromine atom can contribute to favorable interactions within the receptor binding pocket, potentially through halogen bonding.
Targeting Dopamine (D) Receptors
The 2-aminotetralin core is also a well-known dopamine receptor agonist scaffold. Derivatives of this class have been explored for their potential in treating disorders related to dopaminergic dysfunction, such as Parkinson's disease. The substitution pattern on the aromatic ring, including the presence of a 5-bromo group, can modulate the affinity and selectivity for different dopamine receptor subtypes (D₁, D₂, D₃, etc.).
The Role of Bromine in Modulating Activity
Caption: The influence of the 5-bromo substituent on the physicochemical and pharmacological properties of 2-aminotetralin derivatives.
The bromine atom at the 5-position can influence the biological activity of 2-aminotetralin derivatives in several ways:
-
Increased Lipophilicity: As mentioned, the bromo group increases the lipophilicity, which can enhance membrane permeability and brain penetration, crucial for centrally acting drugs.
-
Metabolic Stability: The presence of bromine can block a potential site of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound.
-
Receptor Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating groups in the receptor binding site, which can enhance binding affinity.
-
Electronic Effects: The electron-withdrawing nature of bromine can alter the electron density of the aromatic ring, which can influence the pKa of any phenolic hydroxyl groups that may be present and affect interactions with the receptor.
Conclusion
5-Bromo-tetralin amine derivatives represent a versatile and promising class of compounds for drug discovery. Their synthesis is readily achievable from commercially available starting materials, and their structures can be unequivocally confirmed by standard spectroscopic methods. The key physicochemical properties of lipophilicity and basicity, influenced by the 5-bromo substituent, play a crucial role in their ADME profiles and biological activity. The rich structure-activity relationship data for this scaffold, particularly in the context of serotonin and dopamine receptor modulation, provides a solid foundation for the rational design of novel and improved therapeutic agents. This guide has provided a comprehensive overview of these characteristics, offering valuable insights for researchers and scientists in the field of medicinal chemistry and drug development.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34677, 2-Aminotetralin. Retrieved from [Link]
- Chebli, M. (2019). Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors.
-
Formaggio, F., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2004). Chemical structure of (a) 2-aminotetralin-2-carboxylic acid (Atc); (b)... [Image]. In ResearchGate. Retrieved from [Link]
- Kumar, V., Kaur, K., Kumar, M., & Gupta, M. K. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(15), 4470–4474.
- Hurst, S., Le, T., Peng, Y., Pottie, E., Sexton, A., Lindsley, C. W., & Hopkins, C. R. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]
- Mustansiriyah University College of Pharmacy. (2019). Practical advance pharmaceutical analysis – 2019.
-
Dołowy, M., Pyka-Pająk, A., & Bober-Majnusz, K. (2022). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Image]. In ResearchGate. Retrieved from [Link]
- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- Hurst, S., Le, T., Peng, Y., Pottie, E., Sexton, A., Lindsley, C. W., & Hopkins, C. R. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370.
- Sindelar, R. D., Mott, J., Barfknecht, C. F., Arnett, C. D., & Nichols, D. E. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 25(7), 858–864.
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
- Dołowy, M., Pyka-Pająk, A., & Bober-Majnusz, K. (2022).
- Dołowy, M., Pyka-Pająk, A., & Bober-Majnusz, K. (2022).
- Hurst, S., Le, T., Peng, Y., Pottie, E., Sexton, A., Lindsley, C. W., & Hopkins, C. R. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370.
- Harrick Scientific Products, Inc. (n.d.).
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
-
Oxford Instruments. (n.d.). X-Pulse | Spectra. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminotetralin | C10H13N | CID 34677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
<
Abstract
This technical guide provides a comprehensive framework for the complete structure elucidation of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a chiral molecule of interest in pharmaceutical development. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causality behind experimental choices and the integration of orthogonal analytical methods to build a self-validating and unimpeachable structural dossier. We will delve into the critical interplay of spectroscopic and crystallographic techniques, from initial constitutional verification to the definitive assignment of absolute stereochemistry, a cornerstone of modern drug development as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction: The Imperative of Stereochemical Precision in Drug Development
The three-dimensional architecture of a drug molecule is intrinsically linked to its pharmacological activity.[2] Chiral molecules, such as (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, exist as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit markedly different pharmacodynamic, pharmacokinetic, and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors.[2][4][5] Consequently, regulatory agencies worldwide, including the FDA, have instituted stringent guidelines requiring the thorough characterization of stereoisomeric drugs.[1][3][6] The development of a single enantiomer over a racemic mixture is often pursued to enhance therapeutic efficacy and minimize off-target effects.[2][5]
This guide, therefore, presents a holistic and logical progression for the structural confirmation of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, ensuring not only the verification of its chemical formula and connectivity but also the unambiguous determination of its absolute configuration at the C1 stereocenter.
The Analytical Workflow: A Multi-faceted Approach to Structure Elucidation
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system. The workflow for (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is designed to systematically address the key aspects of its structure: molecular formula, constitution (atom connectivity), and absolute configuration.
Caption: Integrated workflow for the structure elucidation of a chiral molecule.
Foundational Analysis: Confirming the Molecular Blueprint
The initial phase of analysis focuses on confirming the molecular formula and identifying the key functional groups present in the molecule.
Mass Spectrometry (MS): Defining the Elemental Composition
Expertise & Experience: Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula. For a halogenated compound like this, the isotopic pattern is a critical diagnostic tool. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This results in a characteristic M+2 peak in the mass spectrum with nearly equal intensity to the molecular ion peak (M), providing unambiguous evidence for the presence of a single bromine atom.[7][8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the hydrochloride salt in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular weight (e.g., m/z 100-400).
-
Data Analysis:
-
Identify the molecular ion cluster.
-
Confirm the presence of the M and M+2 peaks with an intensity ratio of approximately 1:1.
-
Calculate the exact mass of the monoisotopic peak and use it to determine the elemental composition, which should correspond to C₁₀H₁₃BrN⁺ for the free amine cation.
-
Data Presentation: Expected HRMS Data
| Ion Species | Calculated m/z (for C₁₀H₁₂⁷⁹BrN) | Calculated m/z (for C₁₀H₁₂⁸¹BrN) |
| [M+H]⁺ | 226.0226 | 228.0205 |
Note: The observed mass should be within a 5 ppm tolerance of the calculated mass.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR spectroscopy provides rapid confirmation of the key functional groups. As a primary amine hydrochloride salt, the spectrum will be dominated by the vibrations of the ammonium (-NH₃⁺) group.[9] The characteristic broad absorption bands of the N-H stretching in the salt form are a key differentiator from the free amine.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-2800 | N-H Stretch (broad) | Primary Ammonium (-NH₃⁺) |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring |
| ~1335-1250 | C-N Stretch | Aromatic Amine |
| ~800-600 | C-Br Stretch | Aryl Bromide |
Constitutional Elucidation: Mapping the Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[11][12] A suite of 1D and 2D NMR experiments is employed to assemble the carbon-hydrogen framework.
Expertise & Experience: The choice of solvent is critical for NMR analysis of hydrochloride salts. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. In CD₃OD, the amine and hydroxyl protons will exchange with deuterium, causing their signals to disappear, which can be a useful diagnostic tool.[13] A full suite of 2D experiments (COSY, HSQC, HMBC) is non-negotiable for unambiguous assignment of all proton and carbon signals, especially for the complex aliphatic and aromatic regions of this molecule.[12][14]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments to be Performed:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different carbon environments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically ¹H-¹H vicinal coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
-
Caption: Interconnectivity of NMR experiments for structure elucidation.
Data Presentation: Expected NMR Assignments (in DMSO-d₆) This table presents hypothetical, yet chemically reasonable, shifts for illustrative purposes.
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | ~4.5, t, J=6.5 | ~48.0 | C2, C3, C8a |
| 2 | ~2.0, m | ~28.0 | C1, C3, C4 |
| 3 | ~1.8, m | ~20.0 | C1, C2, C4, C4a |
| 4 | ~2.8, m | ~29.0 | C3, C4a, C5 |
| 4a | - | ~135.0 | - |
| 5 | - | ~120.0 (C-Br) | - |
| 6 | ~7.3, d, J=8.0 | ~130.0 | C4a, C8 |
| 7 | ~7.1, t, J=8.0 | ~128.0 | C5, C8a |
| 8 | ~7.4, d, J=8.0 | ~126.0 | C4a, C6 |
| 8a | - | ~140.0 | - |
| NH₃⁺ | ~8.5, br s | - | C1, C2 |
Stereochemical Determination: The Final Frontier
Once the constitution is confirmed, the final and most critical step is the determination of the absolute stereochemistry at the C1 position. This requires specialized techniques that are sensitive to the three-dimensional arrangement of atoms.
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Expertise & Experience: Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.[15][16][17] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[4] For a primary amine, polysaccharide-based or Pirkle-type CSPs are often effective.
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen several chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with different mobile phases.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or another suitable non-polar/polar solvent system, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 270 nm).
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the (S) and (R) enantiomers. Calculate the enantiomeric excess by peak area integration.
Chiroptical Spectroscopy: Probing Chirality in Solution
Expertise & Experience: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18][19] While X-ray crystallography provides the definitive solid-state structure, VCD offers the significant advantage of determining the absolute configuration of the molecule in solution, which is more representative of its state in biological systems.[5][19] The experimental spectrum is compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., the S-enantiomer).[5] A match between the experimental and calculated spectra confirms the absolute configuration.[19]
Experimental Protocol: Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a concentrated solution (~0.1 M) of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Measure the VCD and IR spectra over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the (S)-enantiomer of the molecule.
-
For the lowest energy conformers, calculate the theoretical VCD and IR spectra using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Generate a Boltzmann-averaged theoretical spectrum.
-
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A positive correlation confirms the (S) configuration; an inverse correlation would indicate the (R) configuration.
Single Crystal X-Ray Crystallography: The Unambiguous Answer
Expertise & Experience: Single crystal X-ray crystallography is the most reliable and definitive method for determining the absolute configuration of a chiral molecule.[16][20][21] The technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The presence of a "heavy" atom like bromine is highly advantageous, as it produces a strong anomalous dispersion signal, which is used to unambiguously determine the absolute stereochemistry by calculating the Flack parameter.[22][23] A Flack parameter close to zero for the modeled configuration confirms the assignment.[22]
Experimental Protocol: X-Ray Crystallography
-
Crystallization: Grow a single crystal of suitable quality. This is often the most challenging step. Techniques include slow evaporation from various solvents, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Structure Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.
Conclusion: A Synthesis of Evidence
The structure elucidation of (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a multi-step, evidence-based process. It begins with foundational mass spectrometry and FTIR to confirm the molecular formula and functional groups. This is followed by a comprehensive suite of 1D and 2D NMR experiments to meticulously map the atomic connectivity. Finally, the crucial absolute stereochemistry is determined, ideally using the definitive method of single crystal X-ray crystallography, which is complemented and corroborated by chiroptical methods like VCD and chiral chromatography. By following this integrated and self-validating workflow, researchers and drug development professionals can establish the structure of this chiral molecule with the highest degree of scientific rigor and confidence, meeting the exacting standards of the pharmaceutical industry and regulatory authorities.
References
- PharmaGuru. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes.
- Wencel, D. R., et al. (n.d.).
- Valcárcel, M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies.
- Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- DeGoes, T. R., et al. (n.d.). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
- SK pharmteco. (n.d.).
- Wikipedia. (n.d.). Chiral analysis.
- Agranat, I., et al. (n.d.). Stereochemistry in Drug Action. PMC - NIH.
- ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers.
- Frontiers. (2019).
- Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
- Spectroscopy Europe. (n.d.).
- BOC Sciences. (n.d.).
- MtoZ Biolabs. (n.d.).
- FDA. (1992). Development of New Stereoisomeric Drugs.
- American Laboratory. (2010).
- ResearchGate. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD.
- ChemUniverse. (n.d.). (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
- Sigma-Aldrich. (n.d.). (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
- Houben-Weyl. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- PubChemLite. (2025). 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
- Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Chrominfo. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Hypha Discovery. (n.d.).
- J&K Scientific. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine.
- University of Calgary. (n.d.). IR: amines.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- Sigma-Aldrich. (n.d.). (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine.
- PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- Wiley. (n.d.). S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- ETH Zurich. (n.d.).
- Organic Chemistry. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups.
- gsrs. (n.d.). 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. fda.gov [fda.gov]
- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. jchps.com [jchps.com]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 17. skpharmteco.com [skpharmteco.com]
- 18. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rigaku.com [rigaku.com]
- 22. researchgate.net [researchgate.net]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS Number: 1810070-15-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, identified by the CAS number 1810070-15-5, is a halogenated tetralin derivative that has garnered interest within the scientific community. Its structural motif is a key component in a variety of biologically active compounds, suggesting its potential as a versatile building block in medicinal chemistry and drug discovery. The tetrahydronaphthalene core is a privileged scaffold found in numerous pharmaceuticals, including the well-known antidepressant sertraline.[1][2] The introduction of a bromine atom and an amine group at specific positions on this scaffold opens up a wide array of possibilities for chemical modification and the exploration of novel structure-activity relationships (SAR). This guide aims to provide a comprehensive overview of the known properties, hazards, and potential applications of this compound, serving as a valuable resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. For this compound, the following properties have been identified:
| Property | Value | Source |
| CAS Number | 1810070-15-5 | N/A |
| Molecular Formula | C₁₀H₁₃BrClN | BLDpharm |
| Molecular Weight | 262.57 g/mol | BLDpharm |
| Appearance | Solid (likely) | General chemical knowledge |
| Storage Temperature | 4°C, protect from light | Sigma-Aldrich |
Synthesis and Chemical Profile
The synthesis of this compound likely involves a multi-step process starting from a tetralone precursor. A plausible synthetic route would begin with the bromination of a suitable tetralone, followed by a reductive amination to introduce the amine functionality. The final step would involve the formation of the hydrochloride salt to improve stability and handling characteristics.
For instance, the synthesis of related tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis has been described starting from 8-bromo-3,4-dihydronaphthalen-2(1H)-one, which undergoes reductive amination.[3] This suggests a similar synthetic strategy could be employed for the target compound.
Caption: Plausible synthetic workflow for CAS 1810070-15-5.
Hazard Identification and Safety Precautions
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[4][5][6]
Recommended Handling and Storage Protocol:
-
Engineering Controls: Use in a well-ventilated laboratory, ideally within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5] The recommended storage temperature is 4°C, and the compound should be protected from light.
Potential Applications in Drug Discovery and Research
The tetrahydronaphthalene scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive molecules. Derivatives of this structure have been investigated for a range of therapeutic applications.
Serotonin Receptor Modulation:
Tetrahydronaphthalene amides have been studied as selective and high-affinity antagonists for the 5-hydroxytryptamine (5-HT₁B) receptor.[3] These receptors are implicated in a variety of neurological and psychiatric disorders, and compounds that modulate their activity have potential as antidepressants and anxiolytics.[3]
Dopamine Receptor Ligands:
Related tetrahydronaphthalene derivatives have demonstrated sub-micromolar affinity for cloned rat D2L and D3 dopamine receptors, suggesting their potential in the treatment of conditions such as Parkinson's disease and schizophrenia.[3]
Antimicrobial Agents:
Recent research has explored tetrahydronaphthalene amide derivatives as inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] This highlights the potential for this chemical class in the development of new anti-infective agents.
Precursor for Complex Molecules:
Given its chemical structure, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The amine group can be readily derivatized to form amides, sulfonamides, and other functional groups, enabling the construction of diverse chemical libraries for high-throughput screening.
Caption: Potential research applications of CAS 1810070-15-5.
Conclusion
This compound (CAS: 1810070-15-5) is a chemical compound with significant potential for application in drug discovery and medicinal chemistry. Its structural relationship to known bioactive molecules, coupled with the versatility of its functional groups for further chemical modification, makes it an attractive starting point for the development of novel therapeutics. While a comprehensive dataset on its physicochemical and toxicological properties is still emerging, the available information on its hazards necessitates careful handling in a controlled laboratory environment. As research into this and related compounds continues, a more detailed understanding of its biological activity and potential therapeutic applications is anticipated.
References
-
PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromo-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System. 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
-
Penta Chemicals. 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. [Link]
-
National Center for Biotechnology Information. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. [Link]
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Spectroscopic Elucidation of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: A Technical Guide
Introduction
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid, partially saturated bicyclic core, substituted with a bromine atom and an amine group, makes it a valuable scaffold in medicinal chemistry. Accurate structural confirmation and purity assessment of this compound are paramount for its successful application in drug discovery and development. This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the comprehensive characterization of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unambiguous identification and structural elucidation of this molecule. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective for researchers and scientists.
Chemical Structure and Numbering
For clarity throughout this guide, the following IUPAC numbering scheme for the tetrahydronaphthalene ring system will be used.
Caption: Chemical structure of this compound with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and does not exchange with the amine protons, allowing for their observation.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | br s | 3H | -NH₃⁺ |
| ~7.6 | d | 1H | H-6 |
| ~7.3 | t | 1H | H-7 |
| ~7.2 | d | 1H | H-8 |
| ~4.5 | t | 1H | H-1 |
| ~3.0 | m | 2H | H-4 |
| ~2.2 | m | 2H | H-2 |
| ~2.0 | m | 2H | H-3 |
Note: This is representative data. Actual chemical shifts and coupling constants may vary slightly.
Interpretation:
The ¹H NMR spectrum provides a wealth of structural information. The downfield region (~7.2-7.6 ppm) displays signals corresponding to the three aromatic protons. The presence of three distinct signals in this region is consistent with the trisubstituted aromatic ring. The splitting pattern of these protons (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring system.
The aliphatic region shows signals for the protons on the saturated portion of the tetralin ring. The proton at the C-1 position (H-1), being adjacent to the electron-withdrawing ammonium group, is shifted downfield to approximately 4.5 ppm and appears as a triplet due to coupling with the two adjacent protons at C-2. The protons at C-4, adjacent to the aromatic ring, are observed around 3.0 ppm. The remaining methylene protons at C-2 and C-3 appear as complex multiplets in the upfield region (~2.0-2.2 ppm).
A broad singlet observed at a significantly downfield position (~8.5 ppm) is characteristic of the three exchangeable protons of the ammonium group (-NH₃⁺). The integration of this signal corresponds to three protons, confirming the presence of the protonated amine.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-8a |
| ~138 | C-4a |
| ~132 | C-7 |
| ~130 | C-6 |
| ~128 | C-8 |
| ~120 | C-5 |
| ~48 | C-1 |
| ~28 | C-4 |
| ~27 | C-2 |
| ~19 | C-3 |
Note: This is representative data. Actual chemical shifts may vary slightly.
Interpretation:
The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The six signals in the downfield region (~120-140 ppm) are attributed to the aromatic carbons. The carbon atom bearing the bromine (C-5) is expected to be found at the higher end of this range, around 120 ppm, due to the heavy atom effect of bromine. The quaternary carbons (C-4a and C-8a) will also be in this region.
The four signals in the upfield region (~19-48 ppm) correspond to the aliphatic carbons. The carbon atom attached to the ammonium group (C-1) is the most downfield of the aliphatic carbons, appearing around 48 ppm. The remaining methylene carbons (C-2, C-3, and C-4) will have chemical shifts in the range of 19-28 ppm.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretching (from -NH₃⁺) |
| ~2930 | Medium | C-H stretching (aliphatic) |
| ~1600, 1480 | Medium | C=C stretching (aromatic) |
| ~1580 | Medium | N-H bending (from -NH₃⁺) |
| ~1050 | Strong | C-N stretching |
| ~800-750 | Strong | C-H out-of-plane bending (aromatic) |
| ~600 | Medium | C-Br stretching |
Interpretation:
The IR spectrum provides key information about the functional groups present. A very broad and strong absorption in the 3000-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). This broadness is due to hydrogen bonding. The aliphatic C-H stretching vibrations are observed as medium intensity bands around 2930 cm⁻¹.
The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹. The N-H bending vibration of the ammonium group typically appears around 1580 cm⁻¹. The C-N stretching vibration is expected to be a strong band around 1050 cm⁻¹.
The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 800-750 cm⁻¹ region. Finally, a medium intensity band around 600 cm⁻¹ is indicative of the C-Br stretching vibration.
Caption: Experimental workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and pre-charged molecule.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred for accurate mass measurements.
-
Data Acquisition: The mass spectrum is acquired in the positive ion mode.
Data Summary:
| m/z | Relative Intensity (%) | Assignment |
| 226/228 | 100 | [M+H]⁺ (free base) |
| 209/211 | 40 | [M+H - NH₃]⁺ |
| 147 | 60 | [M+H - Br]⁺ |
Note: This is representative data. The relative intensities of the fragments can vary depending on the instrument and conditions.
Interpretation:
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak for the protonated free base, [M+H]⁺, will appear as a pair of peaks of nearly equal intensity at m/z 226 and 228. This isotopic signature is a strong indicator of the presence of one bromine atom in the molecule.
High-resolution mass spectrometry can be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental formula (C₁₀H₁₃BrN⁺ for the protonated free base).
Common fragmentation pathways may include the loss of ammonia (NH₃) from the protonated molecule, resulting in a fragment ion at m/z 209/211. Another likely fragmentation is the loss of a bromine radical, leading to a fragment at m/z 147.
Caption: Proposed fragmentation pathway in mass spectrometry.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, allows for the complete structural elucidation and confirmation of the compound's identity and purity. This multi-technique approach is a cornerstone of good laboratory practice in chemical synthesis and drug development, ensuring the quality and integrity of chemical entities.
References
-
PubChem. This compound. [Link]
-
NIST Chemistry WebBook. Naphthalene, 1,2,3,4-tetrahydro-. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Indian Institute of Science Education and Research Kolkata. [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalene. [Link]
-
ChemUniverse. (s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. [Link]
-
J&K Scientific. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. [Link]
An In-depth Technical Guide to the Potential Biological Targets of Bromo-substituted Tetralinamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetralinamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a bromine substituent onto this framework can significantly modulate the parent molecule's physicochemical properties, thereby influencing its interaction with biological targets. This guide provides a comprehensive exploration of the known and potential biological targets of bromo-substituted tetralinamines, with a focus on G-protein coupled receptors (GPCRs) and monoamine transporters. We delve into the structure-activity relationships conferred by bromine substitution and present detailed experimental protocols for the identification and characterization of these interactions. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel therapeutics based on the bromo-substituted tetralinamine scaffold.
Introduction: The Significance of the Bromo-substituted Tetralinamine Scaffold
The 2-aminotetralin structure is a rigid analog of the neurotransmitter phenylethylamine, a feature that allows it to interact with a variety of biogenic amine receptors and transporters.[1] This inherent activity has made it a foundational element in the development of central nervous system (CNS) active agents. The strategic placement of a bromine atom on the aromatic ring of the tetralin nucleus introduces several key modifications to the molecule's properties:
-
Increased Lipophilicity: The bulky and hydrophobic nature of bromine can enhance the molecule's ability to cross the blood-brain barrier, a critical factor for CNS-targeting drugs.
-
Altered Electronic Profile: As an electron-withdrawing group, bromine can influence the pKa of the amine group and the electron density of the aromatic ring, thereby affecting binding interactions with target proteins.
-
Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pocket of a protein, which can contribute to enhanced affinity and selectivity.[2]
These modifications underscore the importance of exploring the pharmacological landscape of bromo-substituted tetralinamines to uncover novel therapeutic agents.
Primary Biological Targets: A Focus on GPCRs and Monoamine Transporters
Bromo-substituted tetralinamines have demonstrated significant activity at two major classes of drug targets: G-protein coupled receptors, particularly serotonin and dopamine receptors, and monoamine transporters.
Serotonin Receptors: Modulators of Mood and Cognition
The serotonin (5-HT) system is implicated in a vast array of physiological and pathological processes, making its receptors prime targets for therapeutic intervention. Bromo-substituted tetralinamines have shown affinity for several 5-HT receptor subtypes.
-
5-HT1A Receptors: These receptors are involved in the regulation of mood and anxiety. Agonists at this receptor, such as the aminotetralin derivative 8-OH-DPAT, have anxiolytic and antidepressant properties.[3]
-
5-HT1B/1D Receptors: These subtypes are implicated in migraine pathophysiology and are the targets of triptan drugs.
-
5-HT2A/2C Receptors: These receptors are involved in processes such as learning, memory, and psychosis. Antagonism at these receptors is a key mechanism of action for atypical antipsychotics. A novel aminotetralin derivative, (−)-MBP, which is a 4-phenyl-3′-bromo-N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-2-amine, has been identified as a 5-HT2A competitive antagonist.[4]
-
5-HT7 Receptors: Emerging evidence suggests a role for these receptors in circadian rhythms, learning, and depression.
The affinity of bromo-substituted tetralinamines for these receptors can be quantified using radioligand binding assays, and their functional activity (agonist, antagonist, or inverse agonist) can be determined through functional assays such as the GTPγS binding assay.
Dopamine Receptors: Key Players in Motor Control and Reward
The dopaminergic system is central to motor control, motivation, and reward, and its dysregulation is a hallmark of several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.
-
D2-like Receptors (D2, D3, D4): These are the primary targets for both typical and atypical antipsychotic medications. Bromo-substituted aminotetralins have shown the potential to act as selective antagonists for the D3 receptor.[5]
-
D1-like Receptors (D1, D5): These receptors are involved in cognitive function and locomotion.
The affinity of these compounds for dopamine receptors is typically assessed using radioligand binding assays with selective radioligands. A quantitative structure-activity relationship study on substituted aminotetralin analogues indicated that a bromine at the R6 position can make the compound a better norepinephrine uptake inhibitor than a dopamine uptake inhibitor.[6]
Monoamine Transporters: Regulators of Synaptic Neurotransmitter Levels
Monoamine transporters (MATs) are responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters is a major mechanism of action for many antidepressant and psychostimulant drugs.
Studies have shown that bromine substitution can enhance the affinity of compounds for DAT and NET. For instance, bromo-substituted analogs of methylphenidate displayed higher affinities for DAT and NET compared to the parent compound.[7] Specifically, the ortho-, meta-, and para-bromo derivatives of dl-threo-methylphenidate had IC50 values of 13, 4, and 20 nM, respectively, for DAT, compared to 82 nM for unsubstituted methylphenidate.[7] Similarly, their IC50 values for NET were 32, 20, and 31 nM, respectively, compared to 440 nM for the parent compound.[7] However, these bromo-substituted analogs were weak ligands for SERT.[7]
Structure-Activity Relationships: The Impact of Bromine Substitution
The position and number of bromine substituents on the tetralin ring, in conjunction with modifications to the amine functionality, profoundly influence the compound's affinity and selectivity for its biological targets.
| Compound Class | Substitution Pattern | Target Affinity/Selectivity | Reference |
| Phenyl-substituted aminotetralins | 3'-Bromo on the 4-phenyl ring | 5-HT2A antagonist activity | [4] |
| Methylphenidate Analogs | o-, m-, p-Bromo on the phenyl ring | Increased affinity for DAT and NET, weak for SERT | [7] |
| Aminotetralin Analogs | Bromine at R6 position | Favors NET over DAT inhibition | [6] |
This table summarizes the influence of bromine substitution on the biological activity of tetralinamine derivatives based on available data.
Experimental Methodologies for Target Identification and Validation
A multi-faceted experimental approach is essential to accurately identify and characterize the biological targets of novel bromo-substituted tetralinamines.
Radioligand Binding Assays: Quantifying Target Affinity
This technique directly measures the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (bromo-substituted tetralinamine) are incubated with the prepared membranes.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay: Assessing Functional Activity at GPCRs
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the associated G-protein.
-
Separation and Quantification: The [35S]GTPγS-bound G-proteins are captured on a filter, and the radioactivity is measured.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while the ability of a compound to block agonist-stimulated binding signifies antagonist activity.
Monoamine Transporter Uptake Assay: Measuring Inhibition of Neurotransmitter Reuptake
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells or synaptosomes expressing the respective transporters.
Step-by-Step Protocol:
-
Cell/Synaptosome Preparation: Cells stably expressing the monoamine transporter of interest (DAT, NET, or SERT) or synaptosomes (isolated nerve terminals) are prepared.
-
Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the bromo-substituted tetralinamine.
-
Uptake Initiation: A radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate uptake.
-
Termination of Uptake: After a defined incubation period, uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled substrate.
-
Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling cascades activated by the interaction of bromo-substituted tetralinamines with their targets is crucial for predicting their cellular and physiological effects.
Signaling Pathways of Key GPCR Targets
Caption: Simplified signaling pathways for 5-HT1A and D2 receptors.
Experimental Workflow for Target Validation
Caption: A typical workflow for the discovery and validation of novel bromo-substituted tetralinamine drug candidates.
Conclusion and Future Directions
Bromo-substituted tetralinamines represent a promising class of compounds with the potential to modulate key CNS targets. The strategic incorporation of bromine can enhance affinity and selectivity for serotonin and dopamine receptors, as well as monoamine transporters. The experimental methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on expanding the structure-activity relationship studies to include a wider range of substitution patterns and exploring the therapeutic potential of these compounds in preclinical models of neurological and psychiatric disorders. The continued investigation of this chemical space holds significant promise for the development of next-generation CNS therapeutics.
References
-
A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. PubMed Central. [Link]
-
Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. PubMed. [Link]
-
Fused aminotetralins: novel antagonists with high selectivity for the dopamine D3 receptor. PubMed. [Link]
-
N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. PubMed. [Link]
-
Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. PubMed. [Link]
-
Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Structure-activity Relationships Among the Halogenated Amphetamines. PubMed. [Link]
- Synthesis and evaluation of 2-aminotetralin derivatives as serotonin 5-HT1A receptor agonists and antagonists. PubMed.
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. [Link]
-
Total Synthesis of (+)-7-Bromotrypargine and Unnatural Analogues: Biological Evaluation Uncovers Activity at CNS Targets of Therapeutic Relevance. ACS Publications. [Link]
Sources
- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fused aminotetralins: novel antagonists with high selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Antimalarial Agent (+)-Arteether: A Technical Guide for Researchers
An In-depth Exploration of the Research Applications, Mechanism of Action, and Experimental Protocols for Drug Development Professionals
Introduction
(+)-Arteether, an ethyl ether derivative of dihydroartemisinin, stands as a critical tool in the global fight against malaria, particularly in cases of severe and multi-drug resistant Plasmodium falciparum infections.[1] This semi-synthetic derivative of artemisinin, a natural product from the plant Artemisia annua, boasts rapid schizonticidal activity, offering a fast-acting therapeutic option for a devastating disease.[1][2] This technical guide provides a comprehensive overview of (+)-Arteether, delving into its mechanism of action, diverse research applications, and detailed experimental protocols to empower researchers in the fields of parasitology, pharmacology, and drug development.
Physicochemical Properties and Formulation
(+)-Arteether is a lipophilic compound, a characteristic that influences its formulation and pharmacokinetic profile.[1][3] It is typically formulated in oil-based solutions, such as sesame or groundnut oil, for intramuscular administration.[4][5] This lipophilicity is thought to contribute to its accumulation in brain tissues, a potential advantage in the treatment of cerebral malaria.[3] The most common formulation is a mixture of the α and β epimers, typically in a 30:70 ratio, respectively.[1]
Table 1: Physicochemical Properties of (+)-Arteether
| Property | Value |
| InChIKey | OGJCTIOLCPDGAX-PPHPATTJSA-N |
| Molecular Formula | C₁₇H₂₈O₅ |
| Molar Mass | 312.4 g/mol |
| Appearance | White crystalline solid (β-isomer) or oily substance (α-isomer) |
| Solubility | Soluble in oils and organic solvents; poorly soluble in water |
| Administration Route | Intramuscular injection |
Mechanism of Action: A Radical Approach to Parasite Elimination
The antimalarial efficacy of (+)-Arteether, like other artemisinin derivatives, hinges on its unique endoperoxide bridge. The prevailing mechanism of action involves the activation of this bridge by intraparasitic heme iron, which becomes available during the parasite's digestion of host hemoglobin in the food vacuole.[6][7]
This interaction catalyzes the cleavage of the endoperoxide bond, leading to the generation of a cascade of highly reactive oxygen species (ROS) and carbon-centered free radicals.[6][7] These radicals then wreak havoc within the parasite by alkylating and oxidizing essential biomolecules, including proteins and lipids, leading to widespread cellular damage and parasite death.[6]
Beyond direct oxidative damage, (+)-Arteether has been shown to disrupt the parasite's endoplasmic reticulum, thereby impairing protein synthesis and trafficking.[6] Another proposed mechanism involves the inhibition of the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6), which disrupts calcium homeostasis and contributes to parasite demise.[8][9]
Caption: Simplified signaling pathway of (+)-Arteether's mechanism of action against Plasmodium falciparum.
Research Applications
The primary research application of (+)-Arteether is in the field of malariology, with a focus on:
-
Treatment of Severe and Complicated Malaria: Due to its rapid parasite clearance, (+)-Arteether is a valuable agent for studying and treating severe forms of malaria, including cerebral malaria.[1][7]
-
Combating Drug Resistance: (+)-Arteether is effective against chloroquine-resistant strains of P. falciparum, making it a crucial component in the study of drug resistance mechanisms and the development of new therapeutic strategies.[7][10]
-
Combination Therapy Studies: To enhance efficacy and mitigate the development of resistance, (+)-Arteether is often studied in combination with other antimalarial drugs with different mechanisms of action.[11]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Research into the absorption, distribution, metabolism, and excretion of (+)-Arteether is ongoing to optimize dosing regimens and improve therapeutic outcomes.[12]
-
Neurotoxicity Studies: A significant area of research involves understanding the potential neurotoxicity associated with high doses of artemisinin derivatives, including (+)-Arteether, to ensure its safe clinical use.[10][13][14][15]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)
This protocol describes a common method for determining the in vitro efficacy of (+)-Arteether against P. falciparum.[4][7][12][16]
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium
-
(+)-Arteether stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Dilution: Prepare a serial dilution of (+)-Arteether in complete medium in a 96-well plate.
-
Parasite Suspension: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
Incubation: Add the parasite suspension to the drug-containing wells and incubate for 72 hours under the same culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-3 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Sources
- 1. In vitro activity of artemisinin, its derivatives, and pyronaridine against different strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6346631B1 - Process for the preparation of arteethers from dihydroartemisinin - Google Patents [patents.google.com]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic Mode of Action of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.nyu.edu [med.nyu.edu]
- 7. iddo.org [iddo.org]
- 8. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tdr.who.int [tdr.who.int]
- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
- 12. scilit.com [scilit.com]
- 13. Artemisinin neurotoxicity: neuropathology in rats and mechanistic studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Silico Antimalarial Evaluation of FM-AZ, a New Artemisinin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
A Technical Guide to the Stereochemistry and Pharmacological Activity of 5-Bromo-Tetralinamine Enantiomers
Abstract
This technical guide provides an in-depth exploration of the stereochemistry and anticipated pharmacological activities of the enantiomers of 5-bromo-tetralinamine, a potent monoamine reuptake inhibitor scaffold. With a focus on the serotonin (SERT) and norepinephrine (NET) transporters, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to delineate the expected differential pharmacology of the (R)- and (S)-enantiomers. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutics for central nervous system disorders. We will detail the synthetic strategies for accessing the racemic compound, principles of chiral resolution, and a data-driven discussion on the likely stereoselective interactions with SERT and NET.
Introduction: The Significance of Stereochemistry in Modern Drug Design
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this principle is of paramount importance. Biological systems, being inherently chiral, often exhibit profound stereoselectivity in their interactions with xenobiotics.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, possess a different pharmacological profile, or even be toxic.
The 2-aminotetralin scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous centrally-acting agents. Bromination of the aromatic ring, specifically at the 5-position, offers a strategic modification to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This guide focuses on the enantiomers of 5-bromo-tetralinamine, a molecule poised to interact with monoamine transporters, key players in the regulation of neurotransmitter levels in the brain.[3][4][5][6]
This document will provide a comprehensive overview of the synthesis of racemic 5-bromo-tetralinamine, methodologies for its chiral resolution, and a detailed analysis of the expected stereoselective pharmacology of its (R)- and (S)-enantiomers at the serotonin and norepinephrine transporters.
Synthesis of Racemic 5-Bromo-Tetralinamine
The synthesis of racemic 5-bromo-1,2,3,4-tetrahydronaphthalen-2-amine can be approached through a multi-step sequence starting from commercially available materials. A plausible and efficient route is outlined below.
Proposed Synthetic Pathway
A logical synthetic strategy involves the bromination of a suitable tetralone precursor, followed by oxime formation and subsequent reduction to the desired primary amine.
Figure 1: Proposed synthetic workflow for racemic 5-bromo-tetralinamine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Bromination of 2-Tetralone
-
To a solution of 2-tetralone in glacial acetic acid, slowly add a solution of bromine in acetic acid at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-2-tetralone.
Causality: The use of acetic acid as a solvent facilitates the electrophilic aromatic substitution by polarizing the bromine molecule. The electron-donating nature of the aliphatic ring directs the bromination to the activated aromatic ring.
Step 2: Oximation of 5-Bromo-2-tetralone
-
Dissolve the crude 5-bromo-2-tetralone in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride and reflux the mixture for several hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated oxime by filtration, wash with water, and dry.
Causality: The reaction of the ketone with hydroxylamine forms the corresponding oxime. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Reduction of 5-Bromo-2-tetralone Oxime
-
Method A (Catalytic Hydrogenation): Dissolve the oxime in ethanol, add a catalytic amount of palladium on carbon (Pd/C), and subject the mixture to hydrogenation in a Parr apparatus.
-
Method B (Chemical Reduction): Alternatively, the oxime can be reduced using a dissolving metal reduction, such as sodium in ethanol.
-
After completion of the reaction, work-up accordingly to isolate the racemic 5-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.
Causality: Both catalytic hydrogenation and dissolving metal reduction are effective methods for the reduction of oximes to primary amines. The choice of method may depend on laboratory equipment availability and desired scalability.
Chiral Resolution of Racemic 5-Bromo-Tetralinamine
The separation of the racemic mixture into its constituent enantiomers is a critical step to evaluate their individual pharmacological profiles. Diastereomeric salt formation followed by fractional crystallization is a classical and effective method for the resolution of amines.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Figure 2: Workflow for the chiral resolution of 5-bromo-tetralinamine.
Step-by-Step Resolution Protocol (Generalized)
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic 5-bromo-tetralinamine in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in the same solvent, warming if necessary.
-
Slowly add the chiral acid solution to the amine solution with stirring.
Step 2: Fractional Crystallization
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
The cooling can be continued in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
Step 3: Liberation of the Free Amine
-
Suspend the crystalline diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine.
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched amine.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
Trustworthiness and Self-Validation: The enantiomeric purity of the resolved amines should be determined at each stage using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
Stereoselective Pharmacology at SERT and NET
Anticipated Binding Affinities
It is widely recognized that the stereochemistry at the C2 position of 2-aminotetralin derivatives plays a crucial role in their affinity for serotonin and norepinephrine transporters.[2][7] For many aminotetralin-based monoamine reuptake inhibitors, the (S)-enantiomer exhibits significantly higher affinity for SERT compared to the (R)-enantiomer.[2][7] Conversely, the stereochemical preference at NET can be more varied, but often a clear selectivity is observed for one enantiomer.
Table 1: Predicted Binding Affinities (Ki, nM) of 5-Bromo-Tetralinamine Enantiomers at SERT and NET
| Compound | Predicted SERT Ki (nM) | Predicted NET Ki (nM) | Predicted SERT/NET Selectivity Ratio |
| (S)-5-Bromo-tetralinamine | Low nM | Moderate to High nM | SERT-selective |
| (R)-5-Bromo-tetralinamine | Moderate to High nM | Low to Moderate nM | Less selective or NET-preferring |
This table represents a predictive model based on SAR of analogous compounds and requires experimental validation.
Expected Functional Activity
The differential binding affinities of the enantiomers are expected to translate into distinct functional activities, namely the inhibition of serotonin and norepinephrine reuptake.
Figure 3: Predicted stereoselective inhibition of SERT and NET by 5-bromo-tetralinamine enantiomers.
The (S)-enantiomer is predicted to be a potent inhibitor of serotonin reuptake, leading to an increase in synaptic serotonin levels. The (R)-enantiomer is likely to be a less potent SERT inhibitor but may exhibit significant activity at NET, thereby increasing synaptic norepinephrine concentrations. This differential activity profile highlights the importance of chiral separation for developing selective therapeutic agents.
Conclusion and Future Directions
The enantiomers of 5-bromo-tetralinamine represent a compelling pair of molecules for investigation as selective monoamine reuptake inhibitors. Based on established structure-activity relationships for the 2-aminotetralin class, it is highly probable that the (S)-enantiomer will exhibit potent and selective inhibitory activity at the serotonin transporter, while the (R)-enantiomer may display a different pharmacological profile with potential for norepinephrine transporter inhibition.
This technical guide has outlined a rational synthetic approach to the racemic compound and a robust methodology for its chiral resolution. The predictive pharmacological profiling presented herein provides a strong rationale for the experimental validation of these hypotheses. Future work should focus on the synthesis and resolution of 5-bromo-tetralinamine, followed by comprehensive in vitro characterization of the binding affinities and functional potencies of the individual enantiomers at SERT, NET, and the dopamine transporter (DAT). Such studies will be instrumental in elucidating the full therapeutic potential of this promising chemical scaffold.
References
- (Reference on the importance of stereochemistry in drug action)
- (Reference on the chirality of biological systems)
- (Reference on the stereoselectivity of 2-aminotetralin derivatives
- (Reference on the structure-activity relationships of aminotetralins
- (Reference on the synthesis of aminotetralin deriv
- (Reference on chiral resolution techniques for amines)
- (Reference on the role of SERT and NET in CNS disorders)
- (Reference on the pharmacology of monoamine reuptake inhibitors)
-
Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. [Link]
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. [Link]
-
Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC. [Link]
-
Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic. [Link]
-
Triple reuptake inhibitors: The next generation of antidepressants - PMC. [Link]
-
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC. [Link]
-
Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - MDPI. [Link]
-
A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PubMed Central. [Link]
-
Discovery and Development of Monoamine Transporter Ligands - PMC. [Link]
Sources
- 1. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Biological Activity of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Introduction
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetralinamine derivative. The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature, its close structural analogy to well-characterized psychoactive agents, most notably Sertraline, provides a strong basis for predicting its pharmacological profile.
This guide will provide a detailed prediction of the biological activity of this compound, rooted in structure-activity relationship (SAR) analysis of related compounds. Furthermore, we will outline a comprehensive experimental workflow to validate these predictions, offering researchers a roadmap for investigating this compound's therapeutic potential.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₃BrClN | [1][2] |
| Molecular Weight | 262.58 g/mol | [1][2] |
| CAS Number | 1810074-82-8 (for the (S)-enantiomer hydrochloride) | [1][2] |
Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The most significant predictor for the biological activity of this compound is its structural similarity to Sertraline, a potent and selective serotonin reuptake inhibitor (SSRI).[3]
Sertraline is chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.[3] The key pharmacophoric elements of Sertraline and other tetralinamine-based monoamine reuptake inhibitors include:
-
The Tetralin Scaffold: Provides the rigid framework necessary for proper orientation within the binding pocket of monoamine transporters.
-
The Aminomethyl Group at C1: This basic nitrogen is crucial for interaction with key acidic residues in the transporter binding site.
-
The Phenyl Ring at C4: The nature and substitution pattern on this ring significantly influence the potency and selectivity for serotonin, dopamine, and norepinephrine transporters.
This compound shares the core tetralinamine structure. The primary differences are the presence of a bromine atom at the 5-position of the tetralin ring and the absence of the N-methyl and C4-phenyl groups found in Sertraline.
Based on these structural features, we can predict the following biological activities:
Primary Predicted Activity: Monoamine Reuptake Inhibition
The presence of the 1-aminotetralin core strongly suggests that this compound will function as a monoamine reuptake inhibitor. The amine group is likely to interact with the orthosteric binding site of monoamine transporters, preventing the reuptake of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft.
Predicted Selectivity Profile
The selectivity for SERT, DAT, and NET is harder to predict without experimental data. However, we can make some educated hypotheses:
-
Serotonin Transporter (SERT): Given the general propensity of tetralinamines to interact with SERT, it is highly probable that the compound will exhibit some affinity for this transporter.
-
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): The lack of bulky substituents on the tetralin ring and the amine group might lead to a less selective profile compared to highly optimized drugs like Sertraline. It is plausible that the compound could exhibit a more balanced affinity for all three monoamine transporters.
Proposed Mechanism of Action
The predicted mechanism of action for this compound is the competitive inhibition of monoamine transporters. By binding to these transporters on the presynaptic neuron, the compound would block the reabsorption of neurotransmitters, leading to an increased concentration of these neurotransmitters in the synapse and enhanced neurotransmission.
Caption: Predicted mechanism of action at the synapse.
Experimental Validation Workflow
A rigorous, multi-step experimental approach is required to validate the predicted biological activity and elucidate the pharmacological profile of this compound.
Caption: Experimental workflow for pharmacological profiling.
Part 1: In Vitro Characterization
Objective: To determine the binding affinity and functional potency of the compound at human monoamine transporters.
1.1. Radioligand Binding Assays
-
Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its target transporter.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing recombinant human SERT, DAT, or NET.
-
Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Add increasing concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki (inhibition constant) from the IC₅₀ values using the Cheng-Prusoff equation.
-
1.2. Synaptosomal Uptake Assays
-
Principle: This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
-
Methodology:
-
Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).
-
Pre-incubate the synaptosomes with various concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA).
-
Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and quantify the amount of radioactivity taken up.
-
Determine the IC₅₀ for the inhibition of uptake.
-
Part 2: In Vivo Evaluation
Objective: To assess the pharmacokinetic properties, in vivo target engagement, and behavioral effects of the compound.
2.1. Pharmacokinetic (PK) Studies
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.
-
Methodology:
-
Administer a single dose of the compound to rodents via relevant routes (e.g., intravenous, oral).
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life, Cmax, and bioavailability.
-
2.2. Behavioral Pharmacology
-
Principle: To evaluate the effects of the compound on animal behaviors that are sensitive to modulation by monoamine neurotransmitters.
-
Methodology (Examples):
-
Forced Swim Test (FST): A common screening test for antidepressant-like activity. A reduction in immobility time is indicative of potential antidepressant effects.
-
Locomotor Activity: To assess potential stimulant or sedative effects. Increased locomotion may suggest dopaminergic or noradrenergic activity.
-
Conclusion
While the biological activity of this compound has not been empirically determined, its chemical structure provides a strong foundation for predicting its function as a monoamine reuptake inhibitor. The proposed experimental workflow offers a systematic and robust approach to validate these predictions, determine its selectivity and potency, and explore its potential as a novel therapeutic agent or research tool for studying the central nervous system. The structural relationship to Sertraline makes this compound a compelling candidate for further investigation.
References
-
ChemUniverse. (s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. Available from: [Link]
-
GSRS. 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE. Available from: [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalene. Available from: [Link]
-
HDH Synthesis. 5-Bromo-1-tetralone, min 97%, 1 gram. Available from: [Link]
-
PubChem. 1-Bromo-1,2,3,4-tetrahydronaphthalene. Available from: [Link]
-
SIELC Technologies. Sertraline. Available from: [Link]
-
PubChem. 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Available from: [Link]
-
PubChem. Sertraline, trans-(A+-)-. Available from: [Link]
Sources
- 1. (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE [P52884] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810074-82-8 [sigmaaldrich.com]
- 3. Sertraline | SIELC Technologies [sielc.com]
Methodological & Application
Synthesis protocol for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl
An Application Note for the Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl
Abstract
This document provides a detailed, reliable, and thoroughly-referenced protocol for the synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This compound serves as a critical building block in medicinal chemistry and drug discovery, notably in the development of novel therapeutic agents.[1] The described methodology begins with the commercially available precursor, 5-Bromo-1-tetralone, and proceeds via a one-pot reductive amination reaction, a cornerstone of modern amine synthesis due to its efficiency and control.[2] The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for analytical validation to ensure the synthesis of a high-purity final product.
Introduction and Scientific Context
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The tetralin scaffold is a privileged structure in pharmacology, appearing in numerous compounds targeting various receptors and enzymes. The strategic placement of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core structure.[1]
The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. While several methods exist, direct reductive amination offers a highly efficient route that combines the formation of an imine intermediate and its subsequent reduction into a single, streamlined operation.[3][4] This approach avoids the isolation of the often-unstable imine and typically results in higher yields and fewer side products compared to multi-step alternatives.[5] This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a choice predicated on its mildness and remarkable selectivity for iminium ions over ketones, thus minimizing the formation of the corresponding alcohol byproduct.[5]
Reaction Scheme
The overall synthetic transformation is depicted below:
Scheme 1: Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl

The process begins with 5-Bromo-1-tetralone (1 ), which reacts with ammonium acetate to form an in-situ imine intermediate. This intermediate is immediately reduced by sodium triacetoxyborohydride to yield the free amine, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (2 ). Finally, treatment with hydrochloric acid affords the stable and readily handled hydrochloride salt (3 ).
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Purity | Supplier | Notes |
| 5-Bromo-1-tetralone | 68449-30-9 | ≥97% | Major Chemical Suppliers | Starting material. Irritant.[6] |
| Ammonium Acetate | 631-61-8 | ≥98% | Major Chemical Suppliers | Amine source. |
| Sodium Triacetoxyborohydride | 56553-60-7 | ≥97% | Major Chemical Suppliers | Reducing agent. Moisture sensitive. |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Anhydrous, ≥99.8% | Major Chemical Suppliers | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Major Chemical Suppliers | Extraction solvent. |
| Saturated Sodium Bicarbonate | N/A | Aqueous Solution | Prepared in-house | For reaction quench and workup. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Laboratory Grade | Major Chemical Suppliers | Drying agent. |
| Hydrochloric Acid Solution | 7647-01-0 | 2.0 M in Diethyl Ether | Major Chemical Suppliers | For salt formation. Corrosive. |
| Diethyl Ether | 60-29-7 | Anhydrous | Major Chemical Suppliers | Solvent for precipitation. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Glass funnels, separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Synthesis Protocol
Part A: Reductive Amination of 5-Bromo-1-tetralone
This part of the protocol details the core one-pot reaction to form the free amine.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1-tetralone (5.00 g, 22.2 mmol, 1.0 equiv).
-
Reagent Addition: Add ammonium acetate (17.1 g, 222 mmol, 10.0 equiv). The large excess of ammonium acetate is crucial as it serves as both the ammonia source and a mild acidic catalyst to promote imine formation.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (100 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere, which is good practice for moisture-sensitive reactions.
-
Reaction Initiation: Stir the resulting suspension at room temperature for 30 minutes.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (6.57 g, 29.1 mmol, 1.3 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction progression. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting ketone spot has been completely consumed.
Part B: Workup and Isolation of the Free Amine
This section describes the procedure to quench the reaction and isolate the crude free amine product.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety Note: This should be done in a well-ventilated fume hood as gas evolution (from quenching excess reducing agent) may occur.
-
Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). The organic layers are combined. Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
Washing: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free amine (2 ) as an oil or waxy solid.
Part C: Hydrochloride Salt Formation and Purification
The final step involves converting the free amine into its stable, crystalline hydrochloride salt.
-
Dissolution: Dissolve the crude free amine (2 ) in a minimal amount of anhydrous diethyl ether (approx. 50 mL).
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will begin to form immediately.
-
Crystallization: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion. Stir the resulting slurry at room temperature for 1 hour to maximize crystal growth.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 15 mL) to remove any soluble impurities.
-
Drying: Dry the purified solid under high vacuum for several hours to remove all residual solvent. The final product, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl (3 ), should be obtained as a white to off-white crystalline solid.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and validation process.
Caption: Workflow for the synthesis and validation of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by incorporating key analytical checkpoints:
-
In-Process Control: The completion of the reductive amination step (Part A) must be confirmed via TLC or LC-MS. This is a critical go/no-go checkpoint. The disappearance of the starting material (5-Bromo-1-tetralone) confirms that the reaction can proceed to the workup stage. This prevents the carry-over of unreacted ketone, which can complicate purification.
-
Product Characterization: The identity and purity of the final hydrochloride salt must be rigorously confirmed. Expected analytical data should be compared with literature values or reference standards.
-
¹H and ¹³C NMR: Confirms the molecular structure and provides an assessment of purity by identifying any significant impurity signals.
-
Mass Spectrometry (MS): Verifies the molecular weight of the free amine cation.
-
Melting Point (MP): A sharp melting point range is a strong indicator of high purity for a crystalline solid.
-
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
5-Bromo-1-tetralone: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle under an inert atmosphere and avoid contact with moisture.
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care.
-
Hydrochloric Acid (in Ether): Is highly corrosive and flammable. The solution can cause severe skin and eye burns and respiratory tract irritation. Work with this reagent in a fume hood and avoid inhalation of vapors.
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[7][8]
References
-
LookChem. Cas 13291-18-4, ISOPROPENYLMAGNESIUM BROMIDE. Available from: [Link]
-
de Oliveira, C. et al. (2021). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
PubChem. 5-Amino-8-bromo-tetralin-1-one. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Synthesis of 5-bromo phthalide - CN1634906A.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
LibreTexts. Reductive Amination. Chemistry LibreTexts. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination. Available from: [Link]
-
ResearchGate. Synthesis of tetralones 12 by the photocatalyzed radical fragmentation of oxime esters 11. Available from: [Link]
-
CP Lab Chemicals. 5-Bromo-1-tetralone, min 97%, 1 gram. Available from: [Link]
-
Rlavie. CAS 68449-30-9|5-Bromo-1-Tetralone. Available from: [Link]
-
ResearchGate. From α-Tetralone Oximes to Tetracyclic Frameworks. Available from: [Link]
-
ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Available from: [Link]
- Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
Sources
- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 10889572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Validated HPLC Method for the Quantification of 5-Bromo-Tetralinamine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-bromo-tetralinamine. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and research applications in pharmaceutical development. The protocol herein is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrument conditions, sample preparation, and a full validation protocol.
Introduction: The Analytical Imperative for 5-Bromo-Tetralinamine
5-Bromo-tetralinamine is a key chemical intermediate in the synthesis of various pharmacologically active molecules. As an aromatic amine, its precise quantification is critical to ensure the quality, consistency, and purity of active pharmaceutical ingredients (APIs).[4][5] The presence of impurities or incorrect dosage can significantly impact the safety and efficacy of the final drug product.[5] Therefore, a validated, reliable analytical method is essential for both process monitoring during synthesis and quality control of the final intermediate.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2][6] This note describes a specific RP-HPLC method tailored for 5-bromo-tetralinamine, leveraging a C18 stationary phase and UV detection, which are commonly effective for aromatic compounds.[7][8] The method is designed to be both efficient and robust, providing a practical solution for routine analysis in a laboratory setting.
Physicochemical Properties and Chromatographic Considerations
Understanding the physicochemical properties of 5-bromo-tetralinamine is fundamental to developing an effective HPLC method.
-
Structure: As a tetralin derivative with a bromine atom and an amine group, the molecule possesses both hydrophobic (tetralin ring) and polar (amine group) characteristics. This amphiphilic nature makes it well-suited for reversed-phase chromatography.
-
UV Absorbance: The aromatic ring structure of 5-bromo-tetralinamine results in strong absorbance in the ultraviolet (UV) region. Based on structurally similar compounds, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity. For this method, a wavelength of 230 nm is proposed to achieve a strong signal-to-noise ratio.[4]
-
Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile, which are ideal for sample preparation and as components of the mobile phase in RP-HPLC.
These properties inform the selection of the C18 column, which provides a non-polar stationary phase for effective retention of the hydrophobic tetralin structure, and a mobile phase consisting of an organic solvent and an aqueous buffer to modulate the retention and elution of this moderately polar compound.
Proposed HPLC Analytical Method
This section outlines the detailed instrumental and chromatographic conditions for the quantification of 5-bromo-tetralinamine.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.
-
Chemicals and Reagents:
-
5-Bromo-tetralinamine reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic Acid (TFA), analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality of Choices:
-
Mobile Phase: The combination of acetonitrile and water provides a good solvent system for eluting the analyte from the C18 column. The addition of 0.1% TFA serves two purposes: it protonates the amine group of the analyte, leading to sharper peaks and improved peak shape, and it acidifies the mobile phase to suppress the ionization of residual silanol groups on the silica-based stationary phase, further reducing peak tailing.[7]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min for a 4.6 mm ID column is a standard practice that balances analysis time with system pressure. Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[1]
Method Validation Protocol
The developed method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][9] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]
System Suitability
Before commencing any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.
Protocol:
-
Prepare a standard solution of 5-bromo-tetralinamine at a concentration of 50 µg/mL.
-
Inject the solution six times.
-
Evaluate the system suitability parameters against the acceptance criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
Protocol:
-
Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the 5-bromo-tetralinamine reference standard.
-
If available, analyze samples of known impurities or a placebo mixture to demonstrate a lack of interference.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of 5-bromo-tetralinamine. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main analyte peak.
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]
Protocol:
-
Prepare a series of at least five standard solutions of 5-bromo-tetralinamine at concentrations ranging from 10 µg/mL to 100 µg/mL (e.g., 10, 25, 50, 75, and 100 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Determine the correlation coefficient (r²) and the y-intercept.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Range | 10 - 100 µg/mL |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Protocol:
-
Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration of 50 µg/mL).
-
This can be done by spiking a placebo with known amounts of the analyte or by the standard addition method.
-
Calculate the percent recovery for each sample.
| Concentration Level | Acceptance Criteria for % Recovery |
| 80% (40 µg/mL) | 98.0% - 102.0% |
| 100% (50 µg/mL) | 98.0% - 102.0% |
| 120% (60 µg/mL) | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1]
Protocol for Repeatability (Intra-assay precision):
-
Prepare six individual samples of 5-bromo-tetralinamine at 100% of the target concentration (50 µg/mL).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
Protocol for Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
| Precision Level | Acceptance Criteria for %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Protocol (based on the calibration curve):
-
LOD and LOQ can be estimated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
The standard deviation of the response (σ) can be determined from the standard deviation of the y-intercepts of regression lines.
-
The calculated LOQ should be confirmed by preparing a sample at this concentration and verifying that the precision (%RSD) and accuracy (% recovery) are acceptable.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a system suitability solution and a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters and the assay results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) |
| Column Temperature | ± 2°C (28°C and 32°C) |
| Mobile Phase Composition | ± 2% organic (e.g., 58:42 and 62:38 ACN:Aqueous) |
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Experimental Workflows and Diagrams
Overall Analytical Workflow
The following diagram illustrates the logical flow of the analytical method from sample preparation to final data analysis.
Caption: Logical workflow for the HPLC quantification of 5-bromo-tetralinamine.
Method Validation Process
The relationship between the different validation parameters is crucial for establishing a self-validating system.
Caption: Interrelationship of key validation parameters as per ICH guidelines.
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantification of 5-bromo-tetralinamine. The method has been developed and validated based on the stringent requirements of the ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[2][10][14] The low limits of detection and quantification indicate high sensitivity. This validated method is deemed suitable for its intended purpose in routine quality control analysis and to support drug development activities, ensuring the delivery of consistent and high-quality data.
References
-
Butt, A. M. (Year not specified). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online.
-
Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
-
Jain, D. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Pharma Focus Asia.
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology.
-
Svensson, K., & Owens, P. K. (1997). Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Journal of Pharmaceutical and Biomedical Analysis.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation.
-
International Journal of Advanced Research in Science, Communication and Technology. (Year not specified). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
-
Request PDF. (Year not specified). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
-
ACS Publications. (Year not specified). Separation of Aromatic Amines by Reversed-Phase Chromatography.
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
-
PubChem. 5-Bromo-quinolin-8-ylamine.
-
Waters. (Year not specified). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
-
PubChem. 5-Amino-8-bromo-tetralin-1-one.
-
PubChem. 5-Bromo-7-ethyl-tetralin-1-one.
-
PubMed. (1992). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma.
-
ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography.
-
PubChem. 5-Bromo-8-iodo-tetralin-2-one.
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one.
-
CNKI. (2010). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography.
-
BenchChem. (2025). A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 2-(Aminomethyl)-5-bromonaphthalene.
-
YouTube. (2022). What are the various ways of Chiral Separation by using HPLC?.
-
ResearchGate. (Year not specified). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5-Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance.
-
BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of N'-(5--Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. scielo.br [scielo.br]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the In Vitro Characterization of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Introduction: Unveiling the Pharmacological Profile of a Novel Tetralin Amine
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a member of the tetralin class of molecules, a scaffold known to interact with key targets in the central nervous system. Structurally related compounds have shown significant affinity for serotonin (5-HT) receptors and monoamine transporters, making them compelling candidates for neuroscience research and drug development.[1][2] This guide provides a comprehensive suite of in vitro assays to elucidate the pharmacological profile of this compound.
As the specific binding characteristics and functional activity of this compound are not extensively documented in publicly available literature, this document serves as a roadmap for its initial characterization. The protocols herein are designed to systematically investigate its interaction with high-interest targets implicated in neuropsychiatric disorders: serotonin receptor subtype 5-HT2A, the dopamine transporter (DAT), and to assess its general cellular toxicity in a neuronal cell line.
These application notes are intended for researchers, scientists, and drug development professionals. The methodologies are detailed to ensure reproducibility and are grounded in established pharmacological principles. By following these protocols, researchers can determine the binding affinity, functional potency (as an agonist or antagonist), and transporter inhibition capacity of this novel compound, thereby providing a foundational understanding of its mechanism of action.
Part 1: Foundational Procedures
Preparation of Stock Solutions
Accurate and consistent preparation of the test compound stock solution is critical for the reliability of any in vitro assay.[3] this compound is a hydrochloride salt, which generally confers aqueous solubility. However, empirical determination of the best solvent is always recommended.
Objective: To prepare a high-concentration stock solution for serial dilution in subsequent assays.
Materials:
-
This compound (Molecular Weight: 262.58 g/mol for the hydrochloride salt)[4][5]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Analytical balance
-
Volumetric flasks and calibrated pipettes
-
Sterile, light-blocking, and sealable vials for aliquoting and storage[6]
Protocol:
-
Solubility Testing (Small Scale):
-
Before preparing a large stock, test the solubility of a small amount of the compound in the intended solvents (e.g., water, PBS, DMSO) to determine the optimal solvent.
-
-
Calculation of Mass for a 10 mM Stock Solution:
-
Use the formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For a 10 mL stock of 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L * 0.01 L * 262.58 g/mol * 1000 = 2.6258 mg
-
-
-
Preparation of the Stock Solution (Example in DMSO):
-
Accurately weigh the calculated mass of the compound.
-
Transfer the compound to a volumetric flask.
-
Add a portion of the solvent (e.g., 7-8 mL of DMSO for a 10 mL final volume) and gently swirl or vortex to dissolve the compound completely. A brief sonication may be used if necessary.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.[7]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO | High dissolving power for many organic compounds. |
| Alternative Solvents | Sterile Water, PBS | Use if the compound is sufficiently soluble and DMSO is incompatible with the assay.[3] |
| Stock Concentration | 10 mM | A standard concentration that allows for a wide range of serial dilutions. |
| Storage | -20°C or -80°C, in aliquots | Minimizes degradation from freeze-thaw cycles and light exposure.[8] |
Part 2: Receptor Binding Affinity
5-HT2A Receptor Radioligand Binding Assay
This assay determines the affinity of the test compound for the 5-HT2A receptor by measuring its ability to compete with a known radiolabeled antagonist for binding to the receptor.[9]
Principle: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily linked to the Gq/G11 signaling pathway.[9] This competitive binding assay quantifies the displacement of a radiolabeled antagonist, [3H]Ketanserin, from the receptor by the unlabeled test compound. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.[9][10]
Workflow Diagram:
Caption: Workflow for the 5-HT2A radioligand binding assay.
Protocol:
Materials:
-
Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[9][11]
-
Radioligand: [3H]Ketanserin (Specific activity > 60 Ci/mmol).[9][10]
-
Test Compound: this compound.
-
Reference Antagonist: Non-labeled Ketanserin.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of non-labeled Ketanserin (e.g., 10 µM).
-
Test Compound: Serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Reagent Addition: To each well, add:
-
50 µL of the appropriate solution from step 1.
-
50 µL of [3H]Ketanserin diluted in assay buffer (final concentration ~1-2 nM).
-
100 µL of the cell membrane preparation (10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound:
-
% Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
-
Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 3: Functional Activity Assessment
cAMP Functional Assay for 5-HT Receptors
This assay determines whether the test compound acts as an agonist or antagonist at Gs or Gi/o-coupled serotonin receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14]
Principle: Many 5-HT receptors are GPCRs that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. Gs-coupled receptors (like 5-HT4, 5-HT6, 5-HT7) increase cAMP levels upon activation, while Gi/o-coupled receptors (like 5-HT1A) inhibit adenylyl cyclase, leading to a decrease in cAMP.[15][16] This assay utilizes a competitive immunoassay format, often employing HTRF or AlphaScreen technology, to quantify intracellular cAMP.[17]
Signaling Pathway Diagram:
Caption: Gs and Gi protein-coupled receptor signaling pathways affecting cAMP levels.
Protocol (Agonist Mode):
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A for Gi, 5-HT7 for Gs).[18][19]
-
Test Compound: Serial dilutions of this compound.
-
Reference Agonist: A known agonist for the specific receptor (e.g., 5-CT for 5-HT7).
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[16]
-
cAMP Assay Kit: A commercial kit (e.g., HTRF, AlphaScreen).
Procedure:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight to form a confluent monolayer.
-
Compound Addition: Remove the culture medium and add the test compound or reference agonist at various concentrations in stimulation buffer.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Signal Reading: After the recommended incubation period, read the plate on a compatible plate reader (e.g., HTRF-enabled reader).
Protocol (Antagonist Mode):
-
Follow the same procedure as the agonist mode, but pre-incubate the cells with the test compound for 15-20 minutes.
-
Add a known agonist at a concentration that produces ~80% of its maximal response (EC80).
-
Proceed with the incubation, lysis, and detection steps.
Data Analysis:
-
Agonist Mode: Convert the raw signal to cAMP concentration using a standard curve. Plot cAMP concentration vs. log[compound] to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the response vs. log[test compound] to determine the IC50, from which the antagonist constant (Kb) can be calculated.
| Assay Mode | Parameter Measured | Interpretation |
| Agonist | EC50, Emax | Potency and efficacy of the compound to activate the receptor. |
| Antagonist | IC50, Kb | Potency of the compound to block the action of a known agonist. |
Part 4: Monoamine Transporter Inhibition
[3H]Dopamine Uptake Inhibition Assay
This assay measures the ability of the test compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT).[20][21]
Principle: Monoamine transporters are responsible for clearing neurotransmitters from the synaptic cleft.[22] Inhibiting this process increases the extracellular concentration of the neurotransmitter. This assay uses cells expressing DAT and measures the uptake of radiolabeled dopamine ([3H]Dopamine). A reduction in the accumulation of radioactivity inside the cells in the presence of the test compound indicates inhibition of the transporter.[20][22][23]
Protocol:
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).[21]
-
Radiolabeled Substrate: [3H]Dopamine.
-
Test Compound: Serial dilutions of this compound.
-
Reference Inhibitor: A known DAT inhibitor like Nomifensine or GBR 12909.[21][24]
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline.[20]
-
96-well cell culture plates.
-
Scintillation counter and fluid.
Procedure:
-
Cell Plating: Seed hDAT-expressing cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Pre-incubation: Wash the cells once with pre-warmed (37°C) uptake buffer. Add uptake buffer containing various concentrations of the test compound or reference inhibitor. Incubate at 37°C for 10-20 minutes.
-
Uptake Initiation: Add [3H]Dopamine (final concentration ~10-20 nM) to each well to start the uptake process.
-
Incubation: Incubate at 37°C for 5-10 minutes. This short duration is to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.
Data Analysis:
-
Determine specific uptake by subtracting the non-specific uptake (wells with a high concentration of a known inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the % inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
Part 5: Cytotoxicity Assessment
MTT Assay in a Neuronal Cell Line
This assay assesses the general cytotoxicity of the compound by measuring its effect on the metabolic activity of a human neuroblastoma cell line.[25]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be solubilized and quantified by spectrophotometry. A decrease in the production of formazan indicates reduced cell viability.[26][27]
Protocol:
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells.[28]
-
Test Compound: Serial dilutions of this compound.
-
Culture Medium: Appropriate medium for SH-SY5Y cells (e.g., DMEM/F12 with FBS).
-
MTT Reagent: 5 mg/mL MTT in PBS, filter-sterilized.
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
96-well plate and microplate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours.[28]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle-only control wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[26]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % viability against the logarithm of the compound concentration to determine the CC50 (concentration that causes 50% reduction in cell viability).
Conclusion and Forward Look
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its binding affinity at the 5-HT2A receptor, its functional effects on cAMP signaling, its inhibitory potential at the dopamine transporter, and its overall cytotoxicity, researchers can build a comprehensive pharmacological profile.
The data generated from these assays will be instrumental in guiding further research, including studies on other receptor subtypes, selectivity profiling, and in vivo experiments. Understanding the fundamental interactions of this novel tetralin amine with key neurological targets is the first step towards unlocking its potential therapeutic applications.
References
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Eurofins DiscoverX. [Link]
-
Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
-
protocols.io. (2023). MTT assay. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
ResearchGate. (n.d.). Saturation analysis of antagonist radioligand binding to 5HT 2A, 5-HT 2B and 5-HT 2C receptors. [Link]
-
Neuromics. (n.d.). GPCR CHO-K1 Growth Media. [Link]
-
Bonhaus, D. W., et al. (1997). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
An, S. S., & Toll, L. (2004). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Journal of lipid research. [Link]
-
Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. Agilent Technologies. [Link]
-
Eurofins. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay - US. Eurofins DiscoverX. [Link]
-
Egan, C. T., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. [Link]
-
University of Tennessee. (n.d.). Basic Laboratory Procedures. [Link]
-
Neuromics. (n.d.). GPCR CHO-K1 Growth Media. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology. [Link]
-
ResearchGate. (2013). What is the best cell density of SH-SY5Y cell line to perform a MTT assay in 96 well plate?. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
-
ResearchGate. (n.d.). 5-HT 1A R GTPγS and 5-HT 7A R Gs cAMP Functional Assay for Agonist Effects. [Link]
-
Silva, B., et al. (2020). Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles. Pharmaceutics. [Link]
-
The Thought Emporium. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]
-
PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]
-
Sisson, J. H., et al. (1998). 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. Digestive diseases and sciences. [Link]
-
Zhu, J., & Reith, M. E. (2008). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Karadeniz, U., et al. (2017). Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene. ORCA. [Link]
-
Monte, A. P., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of medicinal chemistry. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Pharmacological Examination of Benzofuran, Indan, and Tetralin Analogues of 3,4-(Methylenedioxy)amphetamine. [Link]
-
Taha, E. A., et al. (2019). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules. [Link]
-
Wright, P. T., et al. (2018). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Organic letters. [Link]
-
ChemUniverse. (n.d.). (s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. [Link]
-
GSRS. (n.d.). 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
-
PubChem. (n.d.). (1S,4R) Sertraline Hydrochloride. [Link]
Sources
- 1. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810074-82-8 [sigmaaldrich.com]
- 5. (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE [P52884] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 6. enfanos.com [enfanos.com]
- 7. youtube.com [youtube.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eurofins Discoverx cAMP Hunter CHO-K1 CXCR3 Gi Cell Line, 2 vials. (95-0054C2), | Fisher Scientific [fishersci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT assay [protocols.io]
- 26. atcc.org [atcc.org]
- 27. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Protocol for radioligand binding assay with tetralinamine compounds
Application Notes and Protocols
Topic: Protocol for Radioligand Binding Assay with Tetralinamine Compounds Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Characterizing Tetralinamine Compounds with Radioligand Binding Assays
This guide provides a comprehensive framework for employing radioligand binding assays to characterize the interaction of tetralinamine-based compounds with their target receptors, particularly G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) subtypes. As a foundational technique in pharmacology, the radioligand binding assay is considered a gold standard for quantifying the affinity of a ligand for its receptor.[1][2] This document moves beyond a simple recitation of steps to explain the underlying principles, optimization strategies, and data interpretation necessary for generating robust and reliable data.
The protocols detailed herein are designed to be self-validating systems, incorporating critical decision points and quality control measures. We will explore both saturation assays, to determine the affinity (Kd) and receptor density (Bmax) of the radiolabeled ligand, and competition assays, to determine the affinity (Ki) of unlabeled tetralinamine test compounds.[1][2]
Foundational Principles: The Ligand-Receptor Interaction
The interaction between a ligand and a receptor is governed by the Law of Mass Action, which describes a reversible bimolecular interaction leading to a state of equilibrium.[3][4] Understanding the key parameters derived from this principle is essential for interpreting binding data.
-
Kd (Equilibrium Dissociation Constant): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd value signifies a higher binding affinity.[4][5][6]
-
Bmax (Maximum Receptor Density): This parameter quantifies the total number of receptors in the preparation, typically expressed as femtomoles (fmol) per milligram of protein or picomoles (pmol) per milligram of protein.[4][5][6]
-
IC50 (Half-maximal Inhibitory Concentration): In a competition assay, the IC50 is the concentration of an unlabeled competitor compound (e.g., a tetralinamine derivative) that displaces 50% of the specifically bound radioligand.[2][7]
-
Ki (Inhibition Constant): The Ki is the dissociation constant of the unlabeled competitor, providing a true measure of its affinity for the receptor. It is calculated from the IC50 value and is independent of the radioligand concentration used in the assay.[2][8]
A critical aspect of any binding assay is the distinction between specific and non-specific binding.
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter, lipids, or other proteins.[9][10] This is determined by adding a high concentration of an unlabeled ligand that saturates the target receptors, leaving only non-specific sites available for the radioligand to bind.[10]
-
Specific Binding: The amount of radioligand bound to the target receptor. It is the value of interest and is calculated by subtracting non-specific binding from total binding.[9][11]
Caption: Relationship between Total, Non-specific, and Specific Binding.
Assay Development and Strategic Optimization
The generation of high-quality data is contingent on careful assay development. The goal is to create a robust assay window where specific binding is high and non-specific binding is low (ideally, NSB should be less than 20% of total binding).[10]
2.1. Selection of Materials
-
Receptor Source: This protocol assumes the use of prepared cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK-293 cells expressing 5-HT2A or D2 receptors).[12][13] However, tissue homogenates can also be used.[14]
-
Radioligand: The choice of radioligand is critical. Ideal characteristics include:
-
High Affinity (low Kd): Ensures strong binding to the target.
-
High Specific Activity (>20 Ci/mmol): Allows for the detection of low receptor densities.[11]
-
Low Non-specific Binding: Hydrophilic ligands generally exhibit lower NSB than hydrophobic ones.[11]
-
High Selectivity: Binds preferentially to the target receptor over other subtypes.
-
2.2. Optimization of Assay Conditions
Before performing saturation or competition experiments, the following parameters must be optimized empirically.
-
Receptor Concentration: The amount of membrane protein per well should be optimized to ensure that the total radioligand bound does not exceed 10% of the total radioligand added ("Zone A").[5] This prevents ligand depletion, an artifact where the free concentration of the radioligand is significantly lower than the added concentration, which would violate the assumptions of the binding models.
-
Incubation Time and Temperature: The incubation must proceed long enough to reach equilibrium.[3] This is determined by measuring specific binding at various time points until a plateau is reached. Incubations are often performed at room temperature or 37°C.
Experimental Protocols
The following are detailed, step-by-step protocols for conducting saturation and competition binding assays.
3.1. General Assay Workflow
Caption: General workflow for a radioligand binding assay.
3.2. Protocol 1: Saturation Binding Assay (Determination of Kd and Bmax)
This experiment determines the affinity and density of receptors for a specific radioligand. It involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[1][15]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors or [³H]-Spiperone for D₂ receptors)
-
Unlabeled ("cold") ligand for NSB determination (e.g., Mianserin for 5-HT2A or Haloperidol for D₂)
-
Cell membranes expressing the target receptor
-
96-well plates, scintillation fluid, scintillation counter
Procedure:
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will need triplicate wells for Total Binding and triplicate wells for Non-specific Binding.
-
Reagent Preparation: Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range spans from 0.1x to 10x the expected Kd.[5] Prepare a high-concentration solution of the unlabeled ligand for NSB (typically 100-1000 times its Ki).[5]
-
Assay Incubation:
-
To all wells, add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of the high-concentration unlabeled ligand.
-
To Total Binding wells, add 50 µL of assay buffer.
-
To all wells, add 50 µL of the appropriate radioligand dilution.
-
Initiate the reaction by adding 50 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.
-
-
Equilibration: Incubate the plate for the predetermined optimal time and temperature (e.g., 60 minutes at 25°C) with gentle shaking.
-
Separation: Terminate the assay by rapid filtration through GF/B glass fiber filter plates using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
3.3. Protocol 2: Competition Binding Assay (Determination of Ki for Tetralinamine Compounds)
This experiment determines the affinity of an unlabeled test compound (a tetralinamine derivative) by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptor.[2][7]
Procedure:
-
Plate Setup: Similar to the saturation assay, set up a 96-well plate with wells for Total Binding (no competitor), NSB, and multiple concentrations of your tetralinamine test compound.
-
Reagent Preparation:
-
Prepare serial dilutions of your unlabeled tetralinamine compound. A wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M) is recommended to generate a full competition curve.
-
Prepare a solution of the radioligand at a single, fixed concentration, typically at or below its Kd value.[11]
-
-
Assay Incubation:
-
To all wells, add 50 µL of assay buffer.
-
To Total Binding wells, add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of the high-concentration unlabeled ligand (as in the saturation protocol).
-
To the competitor wells, add 50 µL of the appropriate tetralinamine compound dilution.
-
To all wells, add 50 µL of the fixed-concentration radioligand solution.
-
Initiate the reaction by adding 50 µL of the diluted cell membrane preparation to all wells.
-
-
Equilibration, Separation, and Quantification: Follow steps 4, 5, and 6 from the Saturation Binding Assay protocol.
Advanced Separation Technique: Scintillation Proximity Assay (SPA)
As an alternative to filtration, SPA offers a homogeneous "mix-and-measure" format that requires no separation step, making it highly amenable to high-throughput screening.[16][17]
Principle: In an SPA, the receptor-containing membranes are captured onto SPA beads which contain a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity for the emitted beta particles to excite the scintillant in the bead, producing a light signal. Unbound radioligand in the solution is too far away to generate a signal.[11][18]
Caption: Principle of the Scintillation Proximity Assay (SPA).
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful parameters. Nonlinear regression analysis using software like GraphPad Prism is the standard method.[3][9]
5.1. Saturation Data Analysis
-
Calculate Specific Binding (CPM) for each radioligand concentration: Specific Binding = Total Binding - Mean NSB.
-
Convert CPM to molar units (fmol or pmol) using the specific activity of the radioligand and the amount of protein per well.
-
Plot Specific Binding versus the concentration of free radioligand.
-
Fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[3][5]
5.2. Competition Data Analysis
-
Plot the percentage of specific binding against the log concentration of the tetralinamine competitor.
-
Fit the data using a nonlinear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand (determined from the saturation assay).
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example Saturation Binding Data Summary
| Radioligand | Receptor | Kd (nM) | Bmax (fmol/mg protein) | n |
| [³H]-Ketanserin | 5-HT2A | 1.5 ± 0.2 | 450 ± 35 | 4 |
| [³H]-Spiperone | D₂ | 0.8 ± 0.1 | 820 ± 60 | 4 |
| Values are presented as mean ± SEM. "n" represents the number of independent experiments. |
Table 2: Example Competition Binding Data for Tetralinamine Compounds [19][20]
| Compound | Receptor | IC50 (nM) | Ki (nM) | n |
| Tetralinamine A | 5-HT2A | 25.4 | 10.1 | 3 |
| Tetralinamine A | D₂ | 350.8 | 185.6 | 3 |
| Tetralinamine B | 5-HT2A | 150.2 | 59.8 | 3 |
| Tetralinamine B | D₂ | 12.1 | 6.4 | 3 |
| Values are derived from experiments using a fixed concentration of the respective radioligand. "n" represents the number of independent experiments. |
Mandatory Radiation Safety Precautions
Working with radiolabeled compounds requires strict adherence to safety protocols to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) must always be followed.[21]
-
Training: All personnel must receive documented radiation safety training from their institution's Environmental Health and Safety (EHS) office.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of gloves when handling radioactive materials.
-
Designated Area: Conduct all work with radioligands in a designated and clearly labeled area. Use absorbent bench paper to contain potential spills.
-
Monitoring: Use survey meters to monitor for contamination on work surfaces and personnel after each experiment. Perform regular wipe tests of the work area.
-
Shielding: While tritium (³H) is a low-energy beta emitter whose radiation does not penetrate the skin or gloves, shielding with materials like acrylic is recommended for higher-energy isotopes.[22][23]
-
Waste Disposal: Dispose of all radioactive waste (liquid scintillation vials, solid waste like pipette tips and filter mats) in properly labeled, designated containers as per institutional guidelines.[24]
References
-
Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
- Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126.
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
- Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126.
-
Motulsky, H. (n.d.). Analyzing Radioligand Binding Data. GraphPad Software. Retrieved from [Link]
-
Novartis. (n.d.). Safe handling of RLT. RLT Institute. Retrieved from [Link]
-
Motulsky, H. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
University of Florida Radiation Oncology. (n.d.). In Case of Emergency: Radiation Safety Guidance for Patients Undergoing Radioligand Therapy. Retrieved from [Link]
- Van den Bossche, J., et al. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JoVE (Journal of Visualized Experiments).
-
Motulsky, H. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. Retrieved from [Link]
- Eglen, R. M., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. PLOS ONE.
-
PerkinElmer. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. Retrieved from [Link]...
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5).
-
DrugDiscovery. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
-
Turku PET Centre. (2013). Bmax and KD. Retrieved from [Link]
- Boothe, D. L., et al. (2025). Administering Radioligand Therapy: Day of Delivery Workflow and Radiation Safety Precautions. NCODA Congress.
- Williams, C. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
-
GraphPad Software. (n.d.). Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]
- Li, A., et al. (2023).
- Cherf, G. M., & Cochran, J. R. (2015). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1278, 575–591.
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]
- van der Westhuizen, E. T. (2010).
- Xiao, J., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
- Glickman, F. (2025). Scintillation Proximity Assays in High-Throughput Screening.
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Physics Forums. (2008, September 12). Radioligand binding - safety concerns. Retrieved from [Link]
- Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 145-161.
-
OHSU. (n.d.). Radiation Safety Precautions and Guidelines. Retrieved from [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TPC - Bmax and KD [turkupetcentre.net]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. graphpad.com [graphpad.com]
- 11. revvity.com [revvity.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. plos.figshare.com [plos.figshare.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ncoda.org [ncoda.org]
- 22. Pardon Our Interruption [rltinstitute.novartis.com]
- 23. physicsforums.com [physicsforums.com]
- 24. In Case of Emergency: Radiation Safety Guidance for Patients Undergoing Radioligand Therapy » Radiation Oncology » College of Medicine » University of Florida [radonc.med.ufl.edu]
Application Notes and Protocols for Serotonin Receptor Ligands in Neuroscience Research
Abstract
The serotonergic system, with its vast array of receptor subtypes, is a cornerstone of neuroscience research, implicated in a wide spectrum of physiological and pathological processes, from mood and cognition to sleep and appetite.[1] Serotonin receptor ligands, encompassing agonists, antagonists, and modulators, are indispensable tools for dissecting the complexities of this system. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of these ligands. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for key experimental techniques, including receptor binding assays, autoradiography, in vivo microdialysis, and optogenetic manipulation. The objective is to equip researchers with the knowledge to design, execute, and interpret experiments that illuminate the role of serotonin receptors in brain function and disease.
Introduction: The Serotonergic System - A Symphony of Receptors
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that orchestrates a diverse range of physiological and behavioral functions.[1] Its influence is mediated by a large family of at least 14 distinct receptor subtypes, classified into seven families (5-HT1 to 5-HT7).[1][2] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs).[3][4] This diversity in receptor subtypes allows for the fine-tuning of serotonergic signaling, with different receptors often triggering distinct intracellular cascades.
The profound involvement of the serotonergic system in neuropsychiatric disorders such as depression, anxiety, and schizophrenia has made its receptors prime targets for therapeutic intervention.[5] Consequently, the development and application of selective ligands for these receptors are of paramount importance in both basic research and drug discovery.
Foundational Techniques: Characterizing Ligand-Receptor Interactions
A critical first step in utilizing a serotonin receptor ligand is to thoroughly characterize its binding properties. This section details the fundamental techniques for assessing the affinity and selectivity of a novel compound.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor subtype.[6] These assays measure the direct interaction of a radiolabeled ligand with its receptor, providing quantitative data on binding affinity (Kd) and receptor density (Bmax).
Causality Behind Experimental Choices: The choice of radioligand is critical and should be a high-affinity, high-selectivity ligand for the receptor of interest. The use of cell membranes expressing a specific human serotonin receptor subtype ensures that the binding observed is to the intended target.[6] Competitive binding assays, where an unlabeled test compound competes with the radioligand, are employed to determine the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.[6]
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).[7]
-
Test compound (unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[7]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation: Pre-soak the 96-well filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[7]
-
Reaction Mixture: In each well, combine the cell membranes (e.g., 70 µg of protein per well), the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.[7]
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only cell membranes and the radioligand.
-
Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of a known saturating unlabeled ligand for the target receptor.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 20-30 minutes).[7]
-
Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) | n |
| Compound X | 5-HT1A | 5.2 ± 0.4 | 3 |
| Compound Y | 5-HT2A | 12.8 ± 1.1 | 3 |
| Compound Z | 5-HT2C | 2.5 ± 0.2 | 3 |
| Table 1: Example of binding affinity data for hypothetical compounds at different serotonin receptor subtypes. "n" represents the number of independent experiments. |
Visualizing Receptor Distribution: Receptor Autoradiography
Receptor autoradiography allows for the visualization and quantification of receptor distribution within tissue sections.[8][9] This technique provides crucial anatomical context to binding data, revealing which brain regions are rich in a particular receptor subtype.
Causality Behind Experimental Choices: The use of cryostat-cut tissue sections preserves the anatomical integrity of the brain.[8][9] Incubating these sections with a radiolabeled ligand allows for the specific labeling of the target receptors. The subsequent exposure of the labeled sections to film or a phosphor imaging system generates an autoradiogram, where the density of the signal corresponds to the density of the receptors.[8][9]
Protocol: In Vitro Receptor Autoradiography
Objective: To visualize and quantify the distribution of a specific serotonin receptor subtype in brain tissue.
Materials:
-
Frozen brain tissue blocks.
-
Cryostat.
-
Microscope slides.
-
Radiolabeled ligand specific for the target receptor.
-
Incubation buffer.
-
Wash buffer.
-
Autoradiography film or phosphor imaging screens.
-
Image analysis software.
Step-by-Step Methodology:
-
Tissue Sectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections of the frozen brain tissue using a cryostat and thaw-mount them onto microscope slides.[10]
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with the radiolabeled ligand in the incubation buffer until equilibrium is reached.[9]
-
Washing: Wash the slides in cold buffer to remove unbound radioligand. A final quick dip in distilled water can help remove buffer salts.[11]
-
Drying: Dry the slides rapidly, for example, on a warm plate.[11]
-
Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. The exposure time will vary depending on the radioisotope and the density of the receptors.
-
Image Development and Analysis: Develop the film or scan the imaging screen to obtain the autoradiogram. Quantify the signal intensity in different brain regions using image analysis software, often with the aid of a co-registered anatomical stain like cresyl violet.[11]
Visualization:
Caption: A simplified workflow for performing receptor autoradiography.
Probing In Vivo Neurochemistry: In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters, including serotonin, in the brains of freely moving animals.[12][13] This method allows for the real-time assessment of how a serotonin receptor ligand affects neurotransmitter release and metabolism.
Causality Behind Experimental Choices: A microdialysis probe, with its semipermeable membrane, is stereotaxically implanted into a specific brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the diffusion of small molecules from the extracellular fluid into the dialysate.[14] The collected dialysate is then analyzed, typically by high-performance liquid chromatography (HPLC) with electrochemical detection, to quantify the concentration of serotonin and its metabolites.[15]
Protocol: In Vivo Microdialysis for Serotonin
Objective: To measure the effect of a serotonin receptor ligand on extracellular serotonin levels in a specific brain region.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (serotonin receptor ligand).
Step-by-Step Methodology:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant the microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: Collect baseline dialysate samples for a set period to establish a stable baseline of extracellular serotonin levels.[14]
-
Drug Administration: Administer the serotonin receptor ligand (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Post-treatment Sample Collection: Continue collecting dialysate samples to monitor the changes in serotonin levels over time.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
-
Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline levels to determine the effect of the ligand.
Visualization:
Caption: Schematic of an in vivo microdialysis experiment.
Functional Analysis: Unraveling Signaling Pathways and Neuronal Activity
Beyond binding and distribution, it is crucial to understand the functional consequences of ligand-receptor interactions. This section explores techniques for investigating downstream signaling and the impact on neuronal activity.
Serotonin Receptor Signaling Pathways
Most serotonin receptors are GPCRs that couple to various G proteins to initiate intracellular signaling cascades.[3][16] Understanding these pathways is key to interpreting the functional effects of a ligand.
-
5-HT1 and 5-HT5 Receptor Families: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[17]
-
5-HT2 Receptor Family: Couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[18]
-
5-HT4, 5-HT6, and 5-HT7 Receptor Families: Couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[17][18]
-
5-HT3 Receptor: A ligand-gated ion channel permeable to cations (Na+, K+, Ca2+), leading to rapid neuronal depolarization upon activation.[18]
Visualization:
Caption: Major signaling pathways of serotonin receptor families.
Optogenetics: Precise Control of Serotonergic Neurons
Optogenetics is a revolutionary technique that allows for the precise temporal and spatial control of genetically defined populations of neurons using light.[19] By expressing light-sensitive ion channels (e.g., Channelrhodopsin-2, ChR2) in serotonergic neurons, researchers can selectively activate these neurons and study the downstream effects on neural circuits and behavior.[19][20]
Causality Behind Experimental Choices: The use of transgenic animals or viral vectors allows for the targeted expression of opsins in specific neuronal populations, such as those expressing tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in serotonin synthesis.[19] An implanted optical fiber delivers light of a specific wavelength to the brain region of interest, activating the opsin and triggering neuronal firing. This allows for the investigation of the causal role of serotonin release in specific circuits and behaviors.[21]
Protocol: Optogenetic Activation of Serotonergic Neurons
Objective: To investigate the behavioral or physiological consequences of selectively activating a specific population of serotonergic neurons.
Materials:
-
Transgenic animal model expressing an opsin in serotonergic neurons (e.g., TPH2-ChR2 mice) or viral vectors for opsin expression.[19]
-
Stereotaxic apparatus.
-
Optical fiber and cannula.
-
Laser or LED light source.
-
Behavioral testing apparatus (e.g., open field, place preference chamber).
-
Electrophysiology or functional imaging setup (optional).
Step-by-Step Methodology:
-
Animal Model: Utilize a suitable animal model with opsin expression in the desired serotonergic neuron population.
-
Cannula Implantation: Surgically implant an optical fiber cannula above the brain region containing the cell bodies or terminals of the targeted serotonergic neurons.
-
Recovery: Allow the animal to recover from surgery.
-
Habituation: Habituate the animal to the experimental setup and the connection of the optical fiber.
-
Optical Stimulation: Deliver light pulses of the appropriate wavelength and frequency to activate the opsin-expressing neurons.
-
Behavioral/Physiological Recording: Concurrently record behavioral responses (e.g., locomotion, anxiety-like behavior) or physiological measures (e.g., neuronal firing, fMRI BOLD signal).[20][22]
-
Control Experiments: Perform control experiments, such as using animals that do not express the opsin but receive the same light stimulation, to ensure that the observed effects are due to neuronal activation and not non-specific effects of light or heat.
-
Data Analysis: Analyze the behavioral or physiological data to determine the effect of activating the specific serotonergic pathway.
Clinical Relevance and Therapeutic Applications
The knowledge gained from the application of serotonin receptor ligands in preclinical research has been instrumental in the development of numerous medications for a wide range of disorders.
-
Depression and Anxiety: Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for depression and anxiety disorders.[1] Additionally, ligands targeting specific receptor subtypes, such as 5-HT1A receptor partial agonists (e.g., buspirone), are used as anxiolytics.[2][23]
-
Schizophrenia: Atypical antipsychotics often have antagonist activity at 5-HT2A receptors, which is thought to contribute to their efficacy in treating the negative symptoms of schizophrenia.[23]
-
Migraine: Triptans, which are 5-HT1B/1D receptor agonists, are effective in the acute treatment of migraine headaches.[23]
-
Gastrointestinal Disorders: 5-HT3 receptor antagonists (e.g., ondansetron) are potent anti-emetics, while 5-HT4 receptor agonists can be used to treat motility disorders like irritable bowel syndrome with constipation (IBS-C).[1][24]
Conclusion
Serotonin receptor ligands are indispensable tools in the neuroscientist's armamentarium. The judicious application of the techniques outlined in this guide—from fundamental binding assays to sophisticated in vivo functional manipulations—will continue to unravel the intricate roles of the serotonergic system in health and disease. As our understanding of the diversity and complexity of serotonin receptors grows, so too will the potential for developing more selective and effective therapeutic agents that target this critical neurotransmitter system.
References
- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed.
- Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate.
- The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC.
- Serotonin Receptor Signaling - QIAGEN GeneGlobe.
- Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•).
- Serotonergic Synapse Pathway - Creative Diagnostics.
- Application Notes and Protocols: In Vivo Microdialysis for Measuring Vilazodone-Induced Serotonin Release - Benchchem.
- Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol - Benchchem.
- Application Notes and Protocols for In Vivo Microdialysis to Measure Escitalopram-Induced Serotonin Levels - Benchchem.
- Investigating the Binding Affinity of a Novel Compound to Serotonin Receptors: A Technical Guide - Benchchem.
- Serotonin Receptor Subtypes and Ligands - ACNP.
-
Serotonin Receptor and Transporter Ligands - Current Status - Ingenta Connect. Available at: [Link]
- Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC.
- Scientists Make Breakthrough in Understanding Serotonin Receptors - Neuroscience News.
- Serotonin Receptors Conference | Neuropharmacology & Brain Science.
-
Serotonin - Wikipedia. Available at: [Link]
- Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC - PubMed Central.
- Optogenetic activation of dorsal raphe serotonin neurons induces brain-wide activation, including reward-related circuits | bioRxiv.
-
In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed. Available at: [Link]
- Receptor Autoradiography Assay - Gifford Bioscience.
- Optogenetic activation of brainstem serotonergic neurons induces persistent pain sensitization - PMC - PubMed Central.
- A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
-
Efficacy and Safety of Serotonin Receptor Ligands in the Treatment of Irritable Bowel Syndrome: A Review - PubMed. Available at: [Link]
- Optogenetic Control of Serotonin and Dopamine Release in Drosophila Larvae - PMC.
- Serotonin Receptors – From Molecular Biology to Clinical Applications - Semantic Scholar.
- Quantitative Autoradiography of Multiple 5-HT, Receptor Subtypes in the Brain of Control or 5,7=Dihydroxytryptamine=Treated Rats.
- Optogenetic Stimulation of Midbrain Dopamine Neurons Produces Striatal Serotonin Release - PMC - PubMed Central.
- Serotonin 1B receptor density mapping of the human brainstem using positron emission tomography and autoradiography - PubMed Central.
- 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays.
- Optogenetic activation of serotonergic cells elicits place-preference... - ResearchGate.
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. Available at: [Link]
Sources
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. acnp.org [acnp.org]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Serotonin 1B receptor density mapping of the human brainstem using positron emission tomography and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. neurosciencenews.com [neurosciencenews.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Optogenetic activation of brainstem serotonergic neurons induces persistent pain sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optogenetic activation of dorsal raphe serotonin neurons induces brain-wide activation, including reward-related circuits | bioRxiv [biorxiv.org]
- 21. Optogenetic Control of Serotonin and Dopamine Release in Drosophila Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biomed.cas.cz [biomed.cas.cz]
- 24. Efficacy and Safety of Serotonin Receptor Ligands in the Treatment of Irritable Bowel Syndrome: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for In vivo Substance Administration in Rodent Models
<Application Note & Protocol >
Abstract
The precise and humane administration of substances to rodent models is fundamental to the validity and reproducibility of preclinical research. The chosen route of administration directly impacts the pharmacokinetic and pharmacodynamic profile of a compound, influencing experimental outcomes. This guide provides a comprehensive overview of common administration routes in mice and rats, detailing step-by-step protocols, scientific justifications for procedural choices, and critical animal welfare considerations. It is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for refining techniques and ensuring the highest standards of scientific integrity.
Introduction: The Critical Impact of Administration Route
This document outlines the principles and detailed methodologies for the most common administration routes in rodent models: intravenous, intraperitoneal, subcutaneous, and oral gavage.
Core Principles & Pre-Procedure Checklist
Successful and ethical administration protocols are built upon a foundation of key principles that apply across all techniques.
Substance Formulation & Preparation
The physicochemical properties of the administered substance dictate its suitability for a given route.
-
Sterility: All substances for parenteral (injectable) administration must be sterile to prevent infection.[2][3] If not commercially manufactured as sterile, solutions should be prepared aseptically and filtered through a 0.2-micron filter.[1][3]
-
pH and Tonicity: Parenteral solutions should ideally be isotonic (matching the solute concentration of blood) and close to a physiologic pH (6.8-7.2).[1][3] Deviations can cause local tissue irritation, pain, and necrosis.[4] The hierarchy of tolerance for non-physiologic pH is generally Oral > Intravenous > Intramuscular > Subcutaneous.[5]
-
Vehicle Selection: The vehicle, or solvent, should be biologically inert and not interfere with the experimental results.[6][7] Common vehicles include sterile saline, phosphate-buffered saline (PBS), and specific oils for hydrophobic compounds.
-
Temperature: Warming injectable substances to room or body temperature before administration can reduce animal discomfort, especially for larger volumes.[4][6][8][9]
Aseptic Technique
Employing aseptic techniques is crucial for preventing the introduction of pathogens, which can cause infections that confound results and harm the animal.[10][11] This includes using sterile needles and syringes for each animal, disinfecting vial septa with alcohol before drawing up a substance, and maintaining the sterility of all equipment.[11][12]
Animal Handling and Restraint
Proper handling and restraint are essential to minimize stress for the animal and ensure the safety of both the animal and the handler.[13] For many procedures, manual restraint is sufficient. The duration of restraint should always be minimized.[14][15] For certain sensitive procedures like retro-orbital injections, anesthesia is required.[16][17]
Dose Volumes and Needle Selection
Excessive injection volumes can cause pain, tissue damage, and altered absorption kinetics. It is critical to adhere to established maximum volume guidelines. The smallest possible needle gauge appropriate for the substance's viscosity should be used to minimize pain and tissue trauma.[6]
Decision Workflow for Route Selection
Choosing the appropriate administration route is a primary decision point in study design. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting an administration route.
Parenteral Administration Protocols
Parenteral routes involve administering substances outside of the gastrointestinal tract.[1] A new sterile needle and syringe must be used for each animal to prevent disease transmission.[18][19]
Intravenous (IV) Injection
-
Principle: IV injection delivers a substance directly into the systemic circulation, providing rapid onset and 100% bioavailability. The lateral tail vein is the most common site in mice and rats.[16]
-
Causality: Direct venous access bypasses absorption barriers, making it ideal for compounds that are poorly absorbed or require immediate effect. However, it carries a higher risk and is less tolerant of irritating substances.
-
Materials: Restraint device, heat source (e.g., warming box or heat pad), sterile needles (27-30G for mice, 25-27G for rats), sterile syringes, alcohol pads.[14]
-
Preparation: Warm the animal for 5-10 minutes using a heat source to induce vasodilation of the tail veins, making them more visible and accessible.[5][14][20]
-
Restraint: Place the mouse in an appropriate restraint device, ensuring the tail is accessible.[15]
-
Site Identification: Gently wipe the tail with an alcohol pad. Identify one of the two lateral tail veins. It's best practice to start injections more distally (towards the tip of the tail) and move proximally (towards the body) if subsequent attempts are needed.[17][20]
-
Insertion: With the needle bevel facing up, align the syringe and needle parallel to the tail.[14][17] Insert the needle smoothly into the vein at a shallow angle.[14] A successful insertion may produce a small "flash" of blood in the needle hub.[5][17]
-
Injection: Inject the substance slowly and steadily.[20] Observe the injection site. If swelling or a blister (bleb) appears, the needle is not in the vein. Stop immediately, withdraw the needle, and re-attempt at a more proximal site.[20]
-
Withdrawal & Hemostasis: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[10][17] Monitor the animal for 5-10 minutes to ensure hemostasis.[17]
Intraperitoneal (IP) Injection
-
Principle: IP injection involves administering a substance into the peritoneal cavity. It offers relatively rapid absorption, though slower than IV, and allows for larger volumes.[13]
-
Causality: The large, vascular surface area of the peritoneum facilitates absorption into circulation. It's a common route for anesthetics and experimental compounds in rodents.[11] However, inadvertent injection into abdominal organs (e.g., bladder, cecum, intestines) is a known risk.[4]
-
Materials: Sterile needles (25-27G for mice, 23-25G for rats), sterile syringes.[2]
-
Restraint: Scruff the mouse firmly and rotate it into dorsal recumbency (on its back), tilting the head slightly downwards. This causes the abdominal organs to shift cranially, away from the injection site.[9][21]
-
Site Identification: Locate the injection site in the lower right abdominal quadrant.[2][5] This avoids the cecum on the left side and the bladder in the midline.[2][21]
-
Insertion: Insert the needle, bevel up, at approximately a 30-45° angle to the body.[2][22]
-
Aspiration: Before injecting, gently pull back on the syringe plunger (aspirate).[9][18] If blood (vessel puncture) or a yellow/brown fluid (bladder or intestine puncture) appears, withdraw the needle and start over with a fresh syringe and substance.[9]
-
Injection: If aspiration is clear, inject the substance smoothly.
-
Withdrawal: Remove the needle and return the animal to its cage. For repeated daily dosing, alternate between the left and right lower quadrants.[1][18]
Subcutaneous (SC or SQ) Injection
-
Principle: SC injection delivers a substance into the space between the skin and the underlying muscle, resulting in slower, more sustained absorption compared to IV or IP routes.[10]
-
Causality: The lower vascularity of the subcutaneous space leads to a slower rate of absorption, making this route ideal for sustained-release formulations or substances that might be irritating if given via other routes. It is generally considered one of the least stressful injection methods.
-
Materials: Sterile needles (25-27G for mice, 25G for rats), sterile syringes.[8]
-
Restraint: Scruff the mouse with your non-dominant hand.
-
Site Preparation: The most common site is the loose skin over the dorsal neck and shoulder area (scruff).[23]
-
Tenting: Use your thumb and forefinger to lift the loose skin, creating a "tent."[10]
-
Insertion: Holding the syringe parallel to the animal's body, insert the needle into the base of the tented skin.[8][24]
-
Aspiration: Aspirate to ensure a blood vessel has not been entered.[8][25] If blood appears, withdraw and re-attempt.[8]
-
Injection: Inject the substance. A small bleb or pocket of fluid should form under the skin.[23]
-
Withdrawal: Remove the needle and apply gentle pressure to the site to prevent leakage.[23]
Quantitative Data for Parenteral Routes
| Route | Species | Needle Gauge | Max Volume (per site) | Key Considerations |
| Intravenous (IV) | Mouse | 27-30G[14][26] | 0.2 mL (5 mL/kg)[14][26][27] | Requires vasodilation. Risk of extravasation. |
| Rat | 25-27G[14] | 0.5 mL (5 mL/kg)[14][27] | Scales on tail can make visualization difficult.[14] | |
| Intraperitoneal (IP) | Mouse | 25-27G[2] | 2-3 mL (10 mL/kg)[2][27] | Inject in lower right quadrant to avoid organs.[2] |
| Rat | 23-25G[2] | 5-10 mL (10 mL/kg)[3][27] | Aspirate before injecting to check for placement.[18] | |
| Subcutaneous (SC) | Mouse | 25-27G[8] | 2-3 mL (5-10 mL/kg)[6][27] | Slow absorption. Good for sustained delivery. |
| Rat | 25G[8] | 5-10 mL[6][27] | Use loose skin over the back/scruff. |
Note: Volumes are guidelines for healthy, adult animals and may need to be adjusted for smaller, older, or compromised animals. Always consult your institution's IACUC guidelines.[3]
Enteral Administration Protocol
Enteral administration involves delivering substances into the gastrointestinal tract, most commonly via oral gavage.[1]
Oral Gavage (PO)
-
Principle: Oral gavage is a method used to administer a precise volume of a liquid substance directly into the stomach via a specialized feeding tube.[28][29]
-
Causality: This technique ensures the animal receives the entire intended dose, bypassing issues of palatability that can occur with voluntary consumption in feed or water.[18][28] However, it requires significant technical skill to perform correctly, as improper technique can cause perforation of the esophagus or trachea, or aspiration of the fluid into the lungs.[30]
-
Materials: Flexible, ball-tipped gavage needles (18-20G for mice, 16-18G for rats), syringe.[28]
Caption: Key steps in the oral gavage procedure.
-
Preparation: Select the correct size gavage needle. Measure the tube from the animal's nose to the last rib (xiphoid process) and mark the tube; do not insert it past this point to avoid stomach perforation.[28][29][31]
-
Restraint: Scruff the mouse, ensuring the head and neck are extended to create a straight line from the mouth to the esophagus.[29]
-
Insertion: Introduce the gavage tube into the diastema (gap between the incisors and molars) and gently advance it along the animal's upper palate towards the esophagus.[28] The animal may swallow as the tube passes, which facilitates entry into the esophagus.[28][31]
-
Verification: The tube should pass smoothly with little to no resistance. If resistance is met, do not force it. This indicates the tube may be in the trachea. Withdraw and try again.[28][31]
-
Administration: Once the tube is correctly placed, administer the substance with the attached syringe.
-
Withdrawal: Gently remove the tube along the same path of insertion.[28]
-
Monitoring: Return the animal to its cage and monitor closely for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[28][32]
Quantitative Data for Oral Gavage
| Species | Gavage Needle Size | Max Volume | Key Considerations |
| Mouse | 18-20G (flexible, ball-tip)[28] | 10 mL/kg[28][29] | Proper restraint is critical to avoid injury.[30] |
| Rat | 16-18G (flexible, ball-tip)[28] | 10-20 mL/kg[28] | Ensure correct tube length to prevent perforation.[29] |
Post-Procedure Monitoring & Animal Welfare
Following any administration procedure, animals must be monitored for adverse effects. This includes observing the injection site for signs of irritation, swelling, or necrosis, as well as monitoring the animal's general behavior, posture, and activity levels. Any signs of pain or distress must be addressed immediately in consultation with veterinary staff. The use of the smallest possible volumes, correct techniques, and aseptic procedures are key refinements that enhance animal welfare and improve the quality of scientific data.[6][13]
References
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University. Retrieved from [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
IG035: Guideline on Administration of Substances to Laboratory Animals. (n.d.). Michigan State University IACUC. Retrieved from [Link]
-
Administration of Substances Guideline. (2025). University of Toledo IACUC. Retrieved from [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). ResearchGate. Retrieved from [Link]
-
Administration Routes. (n.d.). NIH OACU. Retrieved from [Link]
-
Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). University of Iowa IACUC. Retrieved from [Link]
-
Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. (n.d.). University of Queensland. Retrieved from [Link]
-
IP Injection Protocol in Mice. (n.d.). Scribd. Retrieved from [Link]
-
Guidelines for the administration of substances to rodents. (n.d.). Norwegian University of Science and Technology. Retrieved from [Link]
-
Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. Retrieved from [Link]
-
Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections. (n.d.). University of Queensland. Retrieved from [Link]
-
LAB_021 Oral Gavage in Mice and Rats. (n.d.). University of Queensland. Retrieved from [Link]
-
SOP: Mouse Subcutaneous Injections. (2017). Virginia Tech Office of the University Veterinarian. Retrieved from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. Retrieved from [Link]
-
Intravitreal injections in rodents: tips to perform an aseptic procedure? (2021). ResearchGate. Retrieved from [Link]
-
Guideline #10: Drug and Chemical Administration. (2023). Washington State University IACUC. Retrieved from [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). PMC - NIH. Retrieved from [Link]
-
Intravenous Tail Vein Injections. (2022). Texas Tech University IACUC. Retrieved from [Link]
-
Recommendations for administration of substances to laboratory animals. (n.d.). gv-solas.de. Retrieved from [Link]
-
Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). Thomas Jefferson University. Retrieved from [Link]
-
Injection Routes, Maximum Needle Sizes & Volumes. (n.d.). NIH OACU. Retrieved from [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. Retrieved from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
SOP: Mouse Intravenous Injections. (2017). Virginia Tech Office of the University Veterinarian. Retrieved from [Link]
-
Aseptic Surgical Techniques Wetlab. (n.d.). Docenti UniNA. Retrieved from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]
-
Intramuscular Injection in Rats. (n.d.). Queen's University. Retrieved from [Link]
-
Mouse Handling & Techniques. (n.d.). UNC Research. Retrieved from [Link]
-
SOP: Mouse Intraperitoneal Injection. (2017). Virginia Tech Office of the University Veterinarian. Retrieved from [Link]
-
Intraperitoneal Injection in the Mouse. (n.d.). Research Animal Training. Retrieved from [Link]
-
Procedures with Care. (2021). Norecopa. Retrieved from [Link]
-
A good practice guide to the administration of substances and removal of blood, including routes and volumes. (n.d.). Laboratory Animal Resources. Retrieved from [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PMC - NIH. Retrieved from [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
Sources
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 4. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 5. research.uky.edu [research.uky.edu]
- 6. ntnu.edu [ntnu.edu]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. docenti.unina.it [docenti.unina.it]
- 12. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. downstate.edu [downstate.edu]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. research.vt.edu [research.vt.edu]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. research.vt.edu [research.vt.edu]
- 22. research.unc.edu [research.unc.edu]
- 23. research.vt.edu [research.vt.edu]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 26. animalcare.ubc.ca [animalcare.ubc.ca]
- 27. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. iacuc.wsu.edu [iacuc.wsu.edu]
- 30. instechlabs.com [instechlabs.com]
- 31. research-support.uq.edu.au [research-support.uq.edu.au]
- 32. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tetralinamine Derivatives
Introduction: The Therapeutic Potential of Tetralinamine Derivatives and the Need for High-Throughput Screening
The tetralinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. These derivatives have shown significant promise in modulating the activity of key central nervous system (CNS) targets, particularly monoamine transporters and G-protein coupled receptors (GPCRs). Their therapeutic potential spans a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). The exploration of vast chemical libraries of tetralinamine derivatives necessitates robust and efficient high-throughput screening (HTS) methodologies to identify lead compounds with desired potency, selectivity, and mechanism of action.
This guide provides an in-depth overview of established HTS assays tailored for the characterization of tetralinamine derivatives. We will delve into the mechanistic basis of these assays, provide detailed, field-proven protocols, and discuss the critical aspects of data analysis and interpretation. The focus will be on providing a self-validating system of protocols that ensure scientific rigor and reproducibility.
Pillar 1: Understanding the Primary Targets of Tetralinamine Derivatives
A logical approach to screening tetralinamine derivatives begins with understanding their most common biological targets. This knowledge informs the selection of the most appropriate assay platforms.
Monoamine Transporters (MATs)
The monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter signaling.[1] Dysregulation of these transporters is implicated in a variety of neuropsychiatric conditions.[1] Tetralinamine derivatives are well-known for their interaction with these transporters, acting as either inhibitors of neurotransmitter reuptake or as substrates.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a pivotal role in cellular signaling. Dopamine receptors (D1-D5), a subclass of GPCRs, are key targets for drugs aimed at treating conditions like schizophrenia and Parkinson's disease.[2] Many tetralinamine scaffolds exhibit affinity for various dopamine receptor subtypes.
The following sections will detail specific HTS assays designed to probe the interaction of tetralinamine derivatives with these two major target classes.
Pillar 2: Biochemical Assays for Primary Target Engagement
Biochemical assays are fundamental in HTS for directly measuring the interaction between a compound and its purified target protein.[3][4] They are invaluable for determining binding affinity and for initial hit identification.
Scintillation Proximity Assay (SPA) for Radioligand Binding to GPCRs and MATs
The Scintillation Proximity Assay (SPA) is a powerful, homogeneous, bead-based radioligand binding assay that eliminates the need for a separation step, making it highly amenable to HTS.[5][6][7][8]
Principle of SPA: The target receptor is immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a detectable light signal.[9] Unbound radioligand in solution is too distant to cause signal generation. Test compounds, such as tetralinamine derivatives, are screened for their ability to compete with the radioligand for binding to the receptor, leading to a decrease in the light signal.
Experimental Workflow: SPA-based Competitive Binding Assay
Caption: Workflow for a Scintillation Proximity Assay.
Detailed Protocol: SPA for Dopamine D2 Receptor Binding
Materials:
-
Human Dopamine D2 receptor-expressing cell membranes
-
Wheat germ agglutinin (WGA)-coated SPA beads
-
[³H]-Spiperone (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Tetralinamine derivative library (10 mM in DMSO)
-
384-well white, clear-bottom microplates
Procedure:
-
Receptor-Bead Coupling:
-
In a microcentrifuge tube, mix D2 receptor membranes with WGA-coated SPA beads in assay buffer.
-
Incubate for 1 hour at room temperature with gentle agitation to allow the membranes to bind to the beads.
-
Centrifuge and resuspend the beads in fresh assay buffer to wash away unbound membranes.
-
-
Assay Plate Preparation:
-
Using an acoustic dispenser, add 50 nL of each tetralinamine derivative from the library to the wells of the 384-well plate. Also include wells for positive control (a known D2 antagonist) and negative control (DMSO vehicle).
-
-
Reagent Addition:
-
Add 10 µL of the receptor-bead slurry to each well.
-
Add 10 µL of [³H]-Spiperone (at a final concentration equal to its Kd) to each well.
-
-
Incubation and Reading:
-
Seal the plate and incubate for 4 hours at room temperature to allow the binding to reach equilibrium.
-
Read the plate on a microplate scintillation counter.
-
Data Analysis: The inhibitory concentration 50 (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation. The binding affinity (Ki) of the test compounds can then be calculated using the Cheng-Prusoff equation.
| Parameter | Typical Value |
| Final Assay Volume | 20 µL |
| [³H]-Spiperone Conc. | 0.5 nM |
| D2 Receptor Conc. | 5 µ g/well |
| SPA Bead Conc. | 0.25 mg/well |
| Incubation Time | 4 hours |
Fluorescence Polarization (FP) for Competitive Binding
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] It is a non-radioactive alternative to SPA for assessing binding interactions.
Principle of FP: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. When this tracer binds to a larger target protein (e.g., a monoamine transporter), its rotation slows down, resulting in a higher polarization value. Tetralinamine derivatives can be screened for their ability to displace the fluorescent tracer, causing a decrease in fluorescence polarization.
Detailed Protocol: FP for Monoamine Transporter Binding
Materials:
-
Purified human dopamine transporter (DAT) protein
-
Fluorescently labeled DAT inhibitor (e.g., a derivative of cocaine conjugated to a fluorophore)
-
Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20
-
Tetralinamine derivative library (10 mM in DMSO)
-
384-well black, low-volume microplates
Procedure:
-
Assay Plate Preparation:
-
Add 50 nL of each tetralinamine derivative to the wells of the 384-well plate, along with positive and negative controls.
-
-
Reagent Addition:
-
Add 10 µL of the purified DAT protein to each well.
-
Add 10 µL of the fluorescently labeled tracer to each well.
-
-
Incubation and Reading:
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters.
-
Data Analysis: Similar to SPA, the IC₅₀ values are determined by plotting the change in millipolarization (mP) units against the concentration of the tetralinamine derivative.
| Parameter | Typical Value |
| Final Assay Volume | 20 µL |
| Fluorescent Tracer Conc. | 1-5 nM |
| DAT Protein Conc. | 10-20 nM |
| Incubation Time | 1 hour |
Pillar 3: Cell-Based Assays for Functional Activity
While biochemical assays are excellent for measuring direct binding, cell-based assays provide crucial information about the functional consequences of this binding within a more physiologically relevant context.[3]
cAMP Assays for GPCR Functional Activity
Many dopamine receptors are coupled to the G-protein/adenylyl cyclase signaling pathway, leading to changes in intracellular cyclic AMP (cAMP) levels.[2][11] For example, D1-like receptors (D1 and D5) typically increase cAMP, while D2-like receptors (D2, D3, and D4) decrease it.
Principle of cAMP Assays: These assays utilize cells engineered to express the dopamine receptor of interest. The cells are stimulated with an agonist, and the resulting change in cAMP is measured. Tetralinamine derivatives can be screened for their ability to act as agonists (mimicking the natural ligand), antagonists (blocking the effect of the natural ligand), or allosteric modulators.
Experimental Workflow: Cell-based cAMP Assay
Caption: Workflow for a cell-based cAMP functional assay.
Detailed Protocol: TR-FRET cAMP Assay for Dopamine D2 Receptor Antagonists
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor
-
Cell culture medium (DMEM with 10% FBS)
-
Assay Buffer: HBSS with 20 mM HEPES
-
Dopamine (agonist)
-
A commercial TR-FRET cAMP assay kit (e.g., LANCE® cAMP from PerkinElmer)
-
Tetralinamine derivative library (10 mM in DMSO)
-
384-well white solid-bottom microplates
Procedure:
-
Cell Plating:
-
Plate the D2-expressing HEK293 cells in 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
-
Compound Addition:
-
Remove the culture medium and add 10 µL of assay buffer.
-
Add 50 nL of each tetralinamine derivative to the appropriate wells.
-
-
Agonist Stimulation:
-
Add 5 µL of dopamine at a concentration that yields 80% of the maximal response (EC₈₀).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 15 µL of the TR-FRET cAMP detection reagents (as per the manufacturer's protocol).
-
Incubate for 1 hour at room temperature.
-
-
Reading:
-
Read the time-resolved fluorescence on a compatible microplate reader.
-
Data Analysis: The IC₅₀ values for antagonist activity are determined by plotting the TR-FRET signal against the concentration of the tetralinamine derivative.
| Parameter | Typical Value |
| Cell Density | 5,000 cells/well |
| Final Assay Volume | 30 µL |
| Dopamine Conc. | EC₈₀ (e.g., ~1 µM) |
| Compound Incubation | 30 minutes |
Neurotransmitter Uptake Assays for MAT Functional Activity
To assess the functional impact of tetralinamine derivatives on monoamine transporters, neurotransmitter uptake assays are employed. These assays measure the ability of a compound to inhibit the transport of a substrate into cells expressing the transporter of interest.
Principle of Neurotransmitter Uptake Assays: Cells expressing a specific monoamine transporter (e.g., DAT) are incubated with a labeled substrate (either radioactive or fluorescent).[12] The amount of substrate taken up by the cells is then quantified. Tetralinamine derivatives are screened for their ability to inhibit this uptake.
Detailed Protocol: Fluorescent Substrate Uptake Assay for DAT
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (DAT)
-
A fluorescent substrate for DAT (e.g., ASP+)
-
Assay Buffer: HBSS with 20 mM HEPES
-
Tetralinamine derivative library (10 mM in DMSO)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Plate the DAT-expressing HEK293 cells in 384-well plates and incubate overnight.
-
-
Compound Addition:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add 10 µL of assay buffer containing the desired concentration of each tetralinamine derivative.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition:
-
Add 10 µL of the fluorescent substrate ASP+ to each well.
-
Incubate for 10-20 minutes at 37°C.
-
-
Reading:
-
Measure the intracellular fluorescence using a bottom-reading microplate reader or a high-content imaging system.
-
Data Analysis: The IC₅₀ for uptake inhibition is determined by plotting the fluorescence intensity against the concentration of the tetralinamine derivative.
| Parameter | Typical Value |
| Cell Density | 10,000 cells/well |
| Final Assay Volume | 20 µL |
| ASP+ Concentration | 1-5 µM |
| Compound Pre-incubation | 15 minutes |
Pillar 4: Advanced Assays for Selectivity and Mechanism of Action
For promising hits, more advanced assays can provide deeper insights into their selectivity and mechanism of action.
AlphaLISA for Protein-Protein Interactions
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be adapted to study protein-protein interactions.[13][14] This can be particularly useful for investigating tetralinamine derivatives that may disrupt the interaction of a GPCR with its downstream signaling partners, such as β-arrestin.
Principle of AlphaLISA: Two different beads, a Donor and an Acceptor bead, are coated with antibodies or other molecules that recognize the two interacting proteins of interest. When the proteins interact, they bring the beads into close proximity. Laser excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[15]
Logical Relationship: AlphaLISA for GPCR-β-arrestin Interaction
Caption: Principle of an AlphaLISA assay for GPCR/β-arrestin interaction.
Conclusion: An Integrated Approach to Screening Tetralinamine Derivatives
The successful identification of novel therapeutic agents from libraries of tetralinamine derivatives relies on a strategic and multi-faceted screening approach. By beginning with high-throughput biochemical assays like SPA and FP to identify primary binders, followed by cell-based functional assays to confirm activity and determine the mode of action, researchers can efficiently triage large numbers of compounds. Advanced assays such as AlphaLISA can further elucidate the mechanism of action for the most promising hits. This integrated workflow, grounded in robust and well-validated methodologies, provides a clear path from initial screening to lead optimization in the quest for novel CNS therapeutics.
References
-
Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]
-
Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]
-
Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. (2016). Public Library of Science. [Link]
-
Cook, N. D. (2011). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Methods in Molecular Biology (pp. 127-140). Springer New York. [Link]
-
Allikalt, A., Riel, M. S., & Vilo, J. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1123714. [Link]
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
D2 Dopamine Receptor Assay. Innoprot. [Link]
-
Dale, R. C., & Brilot, F. (2013). High-throughput flow cytometry cell-based assay to detect antibodies to N-methyl-D-aspartate receptor or dopamine-2 receptor in human serum. Journal of Visualized Experiments, (81), e50935. [Link]
-
Wigglesworth, M. J., & Glickman, F. (2008). Scintillation Proximity Assays in High-Throughput Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Maj, M., & Hołub, M. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]
-
AlphaLISA® Assay Kits. BPS Bioscience. [Link]
-
Sandtner, W., & Holy, M. (2018). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Molecular Pharmacology, 93(1), 15-23. [Link]
-
Leonoudakis, D., et al. (2016). A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells. BMC Research Notes, 9(1), 419. [Link]
-
Farhana, A., & Bergaust, L. L. (2018). Fluorogenic Detection of Monoamine Neurotransmitters in Live Cells. ACS Chemical Neuroscience, 9(5), 1016–1025. [Link]
-
Macarron, R., & Hertzberg, R. P. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
-
Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons. [Link]
-
Coussens, N. P., & Auld, D. S. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. [Link]
Sources
- 1. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. plos.figshare.com [plos.figshare.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. innoprot.com [innoprot.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iccb.med.harvard.edu [iccb.med.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the technical support guide for the synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide detailed troubleshooting for specific issues, and offer optimized protocols to improve your yield and purity.
I. Synthetic Overview & Core Challenges
The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable process, as this compound serves as a key building block in the development of various pharmaceutical agents.[1] The most common and reliable synthetic route begins with the commercially available 1-tetralone and proceeds in two primary stages:
-
Electrophilic Bromination: Regioselective bromination of 1-tetralone to produce the key intermediate, 5-Bromo-1-tetralone.[1]
-
Ketone to Amine Conversion: Transformation of the carbonyl group in 5-Bromo-1-tetralone into a primary amine. The most prevalent method for this is Reductive Amination . An alternative, though often less direct, route involves the formation and subsequent reduction of an oxime intermediate.
The primary challenges in this synthesis are achieving high regioselectivity in the bromination step and ensuring efficient, clean conversion to the primary amine without significant side-product formation in the second step.
Caption: Overall workflow for the synthesis of the target amine.
II. Troubleshooting Guide & Optimized Protocols
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Bromination of 1-Tetralone
Question: My bromination reaction is giving a low yield of 5-Bromo-1-tetralone and multiple isomers. How can I improve the regioselectivity?
Answer: This is a classic issue of controlling electrophilic aromatic substitution on a substituted naphthalene system. The formation of other isomers (like 7-bromo) or dibrominated products can significantly lower the yield of the desired 5-bromo derivative.
Root Cause Analysis:
-
Reaction Mechanism: The bromination of 1-tetralone with N-bromosuccinimide (NBS) in the presence of a radical initiator proceeds via a regioselective pathway.[1] The electron-donating nature of the fused benzene ring directs the substitution, but harsh conditions can overcome this selectivity.
-
Incorrect Conditions: Using molecular bromine (Br₂) or ionic conditions can lead to poor selectivity. Temperature control is also critical; excessively high temperatures can lead to side reactions.
Solutions & Optimized Protocol:
-
Choice of Reagents:
-
Brominating Agent: Use N-Bromosuccinimide (NBS) . It provides a low, steady concentration of bromine, which favors the desired kinetic product.
-
Initiator: A radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is essential to facilitate the reaction with NBS.[1]
-
Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) is ideal.
-
-
Temperature Control: Maintain a controlled temperature, typically at the reflux temperature of the chosen solvent, to ensure a steady reaction rate without promoting side reactions.
Optimized Protocol: Synthesis of 5-Bromo-1-tetralone [1]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-tetralone (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material (1-tetralone) should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and wash with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product, a beige solid, can be purified by recrystallization from ethanol or by column chromatography to yield pure 5-Bromo-1-tetralone.[2]
Step 2: Reductive Amination of 5-Bromo-1-tetralone
Question: The conversion of 5-Bromo-1-tetralone to the primary amine is inefficient. I'm observing a significant amount of unreacted ketone or the formation of a secondary amine byproduct.
Answer: This is the most critical step, and its success hinges on the delicate balance between imine formation and its subsequent reduction. Incomplete conversion or side reactions are common pitfalls.
Root Cause Analysis:
-
Imine Equilibrium: The reaction proceeds via an intermediate imine, formed from the ketone and an ammonia source. This is an equilibrium-driven process.[3][4] If the equilibrium does not favor the imine, the subsequent reduction step will be inefficient.
-
Reducing Agent Selection: The choice of reducing agent is paramount. A mild reductant that selectively reduces the protonated imine (iminium ion) in the presence of the starting ketone is required.[5] Harsh reducing agents like NaBH₄ can readily reduce the starting ketone, while overly aggressive conditions can lead to over-alkylation, forming a secondary amine.
Solutions & Optimized Protocol:
-
Ammonia Source: Use ammonium acetate (NH₄OAc) or a solution of ammonia in methanol. Ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH (around 6-7), which is optimal for imine formation.
-
Selective Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable at the slightly acidic pH required for imine formation and is selective for reducing the iminium ion over the ketone.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer, non-cyanide alternative that is also highly effective and often provides faster reaction times.[4][5]
-
-
Reaction Conditions: The reaction is typically run as a one-pot procedure where the imine is formed and reduced in situ.[4]
Caption: Key steps in the reductive amination pathway.
Optimized Protocol: Reductive Amination [6]
-
To a solution of 5-Bromo-1-tetralone (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, ~7-10 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the imine intermediate (visualized with an appropriate stain if necessary) and starting ketone are consumed.
-
Carefully quench the reaction by slowly adding 2M HCl until the pH is ~2 to destroy any excess hydride (effervescence will be observed).
-
Stir for 30 minutes, then basify the solution with 2M NaOH to a pH of ~10-11.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography on silica gel.
III. Frequently Asked Questions (FAQs)
Q1: How can I best purify the final 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine?
-
Column Chromatography: This is the most effective method. A gradient elution on silica gel, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate, works well. A small amount of triethylamine (~1%) can be added to the eluent system to prevent the amine from streaking on the acidic silica gel.
-
Acid-Base Extraction: As an amine, the product can be selectively extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.
-
Recrystallization of the Salt: The purified amine can be converted to its hydrochloride salt by dissolving it in a solvent like ether and bubbling dry HCl gas through it. The resulting salt is often a stable, crystalline solid that can be purified by recrystallization.[7]
Q2: What analytical methods are crucial for monitoring this synthesis?
-
Thin Layer Chromatography (TLC): Essential for tracking the consumption of starting materials and the formation of products in both steps. Use a UV lamp for visualization. Staining with potassium permanganate can also help visualize non-UV active spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the intermediate and final product and assessing the purity of the crude material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediate and the final product.
Q3: Are there specific safety precautions I should take?
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Avoid contact with skin and inhalation. Quenching with acid will produce toxic hydrogen cyanide (HCN) gas and MUST be performed in a well-ventilated fume hood.
-
Solvents: Carbon tetrachloride is a known carcinogen and is often replaced with safer alternatives like dichloromethane where possible. Always work in a fume hood.
Q4: Is it possible to synthesize a specific enantiomer (e.g., (R)- or (S)-amine)? Yes, asymmetric synthesis is possible. This typically involves using a chiral catalyst during the reduction step (asymmetric reductive amination) or using a chiral auxiliary.[3][4] These are advanced methods that require specialized reagents and conditions to achieve high enantiomeric excess. Chiral versions of the final product are commercially available.[7][8]
IV. Data Summary Table
| Step | Reaction | Key Reagents | Typical Solvent | Temperature | Expected Yield |
| 1 | Bromination | 1-Tetralone, NBS, BPO | CCl₄ or DCM | Reflux | 75-85% |
| 2 | Reductive Amination | 5-Bromo-1-tetralone, NH₄OAc, NaBH₃CN | Methanol | Room Temp. | 60-75% |
V. References
-
Rlavie. (n.d.). CAS 68449-30-9 | 5-Bromo-1-Tetralone. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
J&K Scientific. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 405142-63-4. Retrieved from [Link]
-
Organic Chemistry Division, IUPAC. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810074-82-8 [sigmaaldrich.com]
- 8. (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 1213498-78-2 [sigmaaldrich.com]
Technical Support Center: C10H13N1Cl1Br1 Stability Testing & Storage
Introduction: The stability of a drug substance, such as the halogenated aromatic amine C10H13N1Cl1Br1, is a critical quality attribute that dictates its safety, efficacy, and shelf life. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers in-depth troubleshooting for stability studies and clear answers to frequently asked questions regarding optimal storage and handling. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.
Troubleshooting Guide: Stability Studies
Navigating the complexities of a stability program can present numerous challenges. This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing both solutions and the scientific rationale behind them.
Phase 1: Study Design & Method Development
Question: My forced degradation study is showing either 0% or 100% degradation. How do I achieve the target degradation of 5-20%?
Answer: Achieving the target degradation of 5-20% is crucial for identifying primary degradation products without overly complex secondary or tertiary degradants.[1][2][3] If you observe no degradation, the stress condition is too mild; if you see complete degradation, it's too harsh.
Causality & Solution:
-
Problem: No degradation (<5%).
-
Reasoning: The activation energy for the degradation reaction has not been met.
-
Solution: Systematically increase the severity of the stress condition. For thermal stress, increase the temperature in 10°C increments (e.g., from 60°C to 70°C). For hydrolytic stress, increase the molarity of the acid/base (e.g., from 0.1N HCl to 1N HCl) or increase the temperature.[2] For oxidative stress, increase the concentration of the oxidizing agent (e.g., H₂O₂ from 3% to 10%).
-
-
Problem: Complete degradation (>90%).
-
Reasoning: The stress condition is far too aggressive, potentially generating irrelevant degradation products that would not be seen under normal storage conditions.
-
Solution: Reduce the severity or duration of the stress. Decrease the temperature, lower the chemical concentration, or shorten the exposure time. For photostability, if degradation is too rapid, consider reducing the light intensity or using filters.
-
Table 1: Recommended Starting Conditions for Forced Degradation of C10H13N1Cl1Br1
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale for C10H13N1Cl1Br1 |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours | The aniline functional group may be susceptible to hydrolysis or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 48 hours | Potential for dehalogenation or other base-catalyzed reactions on the aromatic ring. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | The electron-rich aromatic amine is a primary target for oxidation. |
| Thermal | 80°C (Dry Heat) | 80°C | 48 - 72 hours | Assesses the intrinsic thermal stability of the molecule. |
| Photostability | ICH Q1B Option II | Room Temp | Per ICH Q1B | Halogenated compounds can be susceptible to photolytic cleavage of the carbon-halogen bond.[4][5] |
Phase 2: During the Stability Study
Question: My mass balance in an HPLC stability assay is below 95%. Where could the missing percentage be?
Answer: A low mass balance is a critical issue indicating that not all components (the parent compound and its degradants) are being accounted for by the analytical method.
Causality & Solution:
-
Co-elution: A degradant may be co-eluting with the parent peak.
-
Troubleshooting: Use a photodiode array (PDA) detector to assess peak purity. A non-pure peak will show a distorted spectrum across its width. If co-elution is detected, the HPLC method (e.g., gradient, mobile phase pH, column chemistry) must be re-optimized to resolve the peaks.
-
-
Degradants Not Detected: Some degradants may not have a chromophore and are thus invisible to a UV detector.
-
Troubleshooting: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Alternatively, use a mass spectrometer (MS) to search for potential degradant masses.
-
-
Insoluble or Volatile Degradants: The degradation products may have precipitated out of the solution or may be volatile compounds that are lost during sample preparation.
-
Troubleshooting: Visually inspect stressed samples for any precipitate. If observed, attempt to dissolve it in a stronger solvent to analyze. For suspected volatile degradants, headspace Gas Chromatography (GC) may be required.
-
-
Adsorption to Container: The active compound or its degradants may adsorb to the surface of the storage container (e.g., glass or plastic vials).
-
Troubleshooting: Analyze a rinse of the container with a strong solvent to see if the missing components can be recovered. Consider using silanized glass vials to minimize adsorption.
-
Question: I'm observing unexpected peaks in my control samples stored under ideal conditions. What is the cause?
Answer: The appearance of peaks in control samples suggests either contamination or an issue with the analytical method itself.
Causality & Solution:
-
Contamination: The peak could be from a contaminated solvent, glassware, or a "ghost peak" from a previous injection (carryover).[6]
-
Mobile Phase Degradation: If the mobile phase is buffered and has been sitting for a long time, microbial growth or chemical degradation of mobile phase additives can occur, leading to extraneous peaks.
-
Troubleshooting: Always use freshly prepared mobile phase. Do not store buffered aqueous mobile phases for more than 24-48 hours.
-
-
Sample Diluent Interaction: The compound might be unstable in the chosen sample diluent, causing degradation upon dissolution before analysis.
-
Troubleshooting: Analyze the sample immediately after preparation. Conduct a sample solution stability study by re-injecting the same prepared sample over 24 hours to see if the impurity peak grows over time. If it does, a more inert diluent is required.
-
Workflow & Logic Diagrams
To provide a clearer picture of the experimental and logical processes, the following diagrams outline the stability testing workflow and a troubleshooting decision tree.
Caption: Decision tree for troubleshooting an OOS result.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for C10H13N1Cl1Br1?
Based on its structure as a halogenated aromatic amine, C10H13N1Cl1Br1 should be stored to protect it from the most likely degradation pathways: oxidation and photodecomposition.
-
Temperature: Store long-term at 2-8°C . For routine lab use, storage at controlled room temperature (20-25°C) is acceptable for short periods, but refrigeration is recommended to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) . The aniline moiety is susceptible to oxidation, which can be accelerated by air and light.
-
Light: Store in an amber vial or light-blocking container . Halogenated aromatic compounds can be light-sensitive. [2][5]* Humidity: Store in a desiccator or low-humidity environment . While not necessarily hygroscopic, minimizing moisture prevents potential hydrolytic reactions.
Q2: What are the most probable degradation pathways for this molecule?
The structure of C10H13N1Cl1Br1 suggests several potential chemical liabilities:
-
Oxidation: The nitrogen atom of the aniline group is electron-rich and is the most likely site for oxidation, potentially forming N-oxides or colored polymeric impurities.
-
Photolytic Dehalogenation: The carbon-bromine and carbon-chlorine bonds can be susceptible to cleavage upon exposure to UV light, leading to radical-mediated degradation pathways. [8]The C-Br bond is generally more labile than the C-Cl bond.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, dehalogenation or other ring modifications could occur, although this is less likely than oxidation. [9] Q3: How should I handle the compound to minimize degradation during experiments?
-
Work Quickly: Weigh and prepare solutions promptly. Do not leave the solid material exposed to ambient air and light for extended periods.
-
Use Fresh Solvents: Use high-purity, HPLC-grade solvents. Older solvents, especially ethers or tetrahydrofuran (THF), can form peroxides, which are potent oxidizing agents. [7]* Solution Storage: If solutions must be stored, keep them refrigerated in tightly capped, light-protected vials. If possible, purge the headspace with an inert gas before sealing.
-
pH Control: When working in aqueous solutions, use buffers to control the pH, as pH shifts can significantly affect the stability of ionizable compounds like amines. [6] Q4: What type of HPLC column is best for developing a stability-indicating method for this compound?
A reverse-phase C18 column is the standard starting point. However, given the amine functional group, which can cause peak tailing on standard silica-based columns, consider the following:
-
End-capped C18 Column: A high-quality, end-capped C18 column will minimize interactions between the basic amine group and acidic residual silanols on the silica surface.
-
Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the alkyl chain (e.g., amide or carbamate), which provides an alternative interaction mechanism and excellent peak shape for basic compounds, even in low-ionic-strength mobile phases.
-
Mobile Phase Modifier: Use a mobile phase containing a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This will protonate the aniline group and also suppress the ionization of residual silanols, leading to sharp, symmetrical peaks.
By following these guidelines and troubleshooting steps, researchers can confidently design and execute robust stability studies for C10H13N1Cl1Br1, ensuring the generation of high-quality, reliable data essential for drug development.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (February 6, 2003). [Link]
-
ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (November 2005). [Link]
-
Pharma Stability, Troubleshooting & Pitfalls in Stability HPLC Methods. [Link]
-
ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]
-
ICH Harmonised Guideline, Quality Guidelines. [Link]
-
FDA, Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Alsante, K. M., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation.
- Arcos, M. "A practical guide to forced degradation and stability studies for drug substances." Drug Discovery & Development (2023).
-
Altabrisa Group, 3 Key Regulatory Guidelines for Method Validation. [Link]
- Arora, P. K. "Bacterial degradation of monocyclic aromatic amines." Frontiers in Microbiology 6 (2015): 820.
- Pimviriyakul, P., et al. "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions." Microbial Biotechnology 13.1 (2020): 67-86.
-
Sinha, A. "Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects." YouTube, uploaded by ResolveMass Laboratories Inc., 20 Sept. 2025. [Link]
- Hongsawat, P., and Vangnai, A. S. "Bacterial degradation of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2.
- Hu, L., et al. "Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships." Applied Biochemistry and Biotechnology (2024).
-
Braun Research Group, Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Swedish Pollutant Release and Transfer Register, Halogenated organic compounds (AOX). [Link]
-
Learn Chemistry, How Does the Degree of Halogenation Affect the Persistence of a Chemical?. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
Technical Support Center: Purification of Brominated Tetralinamine Compounds
Welcome to the technical support center for the purification of brominated tetralinamine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often problematic molecules. My approach here is to move beyond simple step-by-step instructions and delve into the causality behind common purification issues, providing you with the expert insights needed to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the high-level questions that frequently arise when working with this specific class of compounds.
Q1: What makes brominated tetralinamine compounds so challenging to purify?
The difficulty arises from a "perfect storm" of chemical properties:
-
Basic Amine Group: The amine functionality is a Lewis base, leading to strong interactions with the acidic silanol groups on standard silica gel. This is a primary cause of significant peak tailing during column chromatography.[1]
-
Bromine Substituent: The heavy bromine atom significantly increases the molecular weight and can alter polarity in non-intuitive ways. Furthermore, the C-Br bond can sometimes be labile under certain conditions, leading to degradation.
-
Isomeric Complexity: The synthesis of substituted tetralins often yields a mixture of regioisomers (isomers based on the position of the bromine) and stereoisomers. These isomers can have very similar polarities, making their separation by standard chromatographic methods exceptionally difficult.[2]
-
Oxidation Potential: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light over extended periods.[3]
Q2: I'm seeing a persistent yellow or brown color in my "purified" product. What is it and how do I get rid of it?
This is a classic sign of impurity, often stemming from two sources:
-
Oxidation of the Amine: The amine group may be oxidizing to form highly colored nitroso or other related species.[3]
-
Residual Bromine: If the bromination reaction was not perfectly quenched, trace amounts of elemental bromine (Br₂) can persist, imparting a yellow-brown color.
Solution: For minor color impurities in a solid sample, recrystallization with the brief addition of activated charcoal to the hot solution can be effective. The charcoal adsorbs large, flat, colored molecules. However, use it sparingly and quickly, as it can also adsorb your product. If the product is an oil, chromatography is the better option.
Q3: How do I choose between flash column chromatography and recrystallization for my compound?
The choice depends on the nature of your crude product and the impurities present.
| Scenario | Recommended Technique | Rationale |
| Crude product is a complex mixture with multiple spots on TLC, including isomers. | Flash Column Chromatography | Chromatography is designed to separate components of a mixture based on differential partitioning between the mobile and stationary phases. It is the superior method for separating compounds with similar polarities, such as isomers.[4] |
| Crude product is a solid and shows one major spot on TLC with minor impurities. | Recrystallization | Recrystallization is a highly effective bulk purification technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is found. It is often more scalable and economical than chromatography.[5] |
| Product is an oil or a non-crystalline solid. | Flash Column Chromatography | Non-crystalline materials cannot be purified by recrystallization. Chromatography is the default method. |
A common workflow is to perform an initial purification by chromatography to isolate the desired isomer and then conduct a final "polishing" step via recrystallization to achieve high analytical purity.
Purification Workflow Decision Matrix
The following diagram outlines a logical workflow for approaching the purification of a crude brominated tetralinamine product.
Caption: Decision matrix for selecting a purification method.
Troubleshooting Guide: Flash Column Chromatography
This is often the most challenging yet necessary technique. Here’s how to troubleshoot common problems.
Problem 1: My compound is streaking badly on the TLC plate and giving very broad, tailing peaks from my column.
Cause: This is the classic result of the basic amine group interacting strongly with acidic silanol (Si-OH) groups on the silica gel surface. The compound "sticks" and then slowly leaches out, resulting in a tail.
Solution: Neutralize the stationary phase by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., 99:1 Hexane:EtOAc + 1% TEA). The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column unimpeded.
-
Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as a polar modifier can be effective.
Caption: Interaction of basic amines with silica gel.
Problem 2: I can't separate two spots that I believe are regioisomers.
Cause: Regioisomers often have nearly identical polarities, making separation challenging with standard solvent systems like ethyl acetate/hexane.
Solutions (in order of application):
-
Switch Solvent System: Change the nature of the eluent. If you are using ethyl acetate/hexane, try a system with a different selectivity, such as dichloromethane/methanol or toluene/acetone.
-
Reduce the Elution Strength: A weaker solvent system will cause all compounds to move more slowly, increasing the residence time on the column and allowing for better resolution between closely related spots. This is a trade-off, as it will increase run time and solvent consumption.
-
Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography and is the gold standard for separating difficult isomers.[6]
Protocol 1: General Flash Column Chromatography for Brominated Tetralinamines
-
Prepare the Eluent: Based on TLC analysis, determine a solvent system that gives your desired compound an Rf value of ~0.2-0.3. Add 1% triethylamine to this solvent mixture.
-
Pack the Column: Pack the column using the prepared eluent as a slurry. Never pack silica dry.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (~2-3x the mass of your crude product). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully layer this powder on top of the packed column.
-
Wet Loading: If the compound is very soluble in the eluent, dissolve it in the absolute minimum amount of eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.
-
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Troubleshooting Guide: Recrystallization
A powerful technique for achieving high purity with crystalline solids.
Problem 1: My compound "oils out" of the solution instead of forming crystals.
Cause: This occurs when the crude material melts in the hot solvent before it has a chance to fully dissolve, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Solutions:
-
Use More Solvent: The most common cause is simply not using enough solvent to fully dissolve the compound at the boiling point. Add more solvent in small portions until everything dissolves.
-
Switch to a Lower-Boiling Solvent: If your compound has a low melting point, choose a solvent with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Heat to clarify and then allow to cool slowly.
Solvent Selection Table for Recrystallization
| Solvent | Polarity | Good for... | Poor for... |
| Hexane / Heptane | Non-polar | Very non-polar compounds. | Most amines. |
| Toluene | Non-polar | Aromatic compounds. | Polar compounds. |
| Ethyl Acetate | Polar Aprotic | Compounds of intermediate polarity. | Very polar or non-polar compounds. |
| Isopropanol / Ethanol | Polar Protic | Compounds capable of H-bonding. | Can be too strong a solvent. |
| Acetonitrile | Polar Aprotic | Good general-purpose solvent. | Can be difficult to remove. |
| Water | Very Polar Protic | Only for water-soluble salts (e.g., HCl salts). | Free bases are typically insoluble.[5] |
Protocol 2: Developing a Recrystallization Procedure
-
Solvent Screening: In small test tubes, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature. If it dissolves, the solvent is too good.
-
Heating Test: If the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point. If it dissolves, this is a potentially good solvent.
-
Cooling Test: Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath. Observe for crystal formation. A good solvent will show significant crystal growth upon cooling.
-
Scale-Up: Once a good solvent is identified, perform the recrystallization on a larger scale. Dissolve the crude solid in the minimum amount of boiling solvent.
-
Cooling & Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
By understanding the chemical principles behind these purification challenges, you can move from a trial-and-error approach to a logical, efficient, and successful purification strategy.
References
- US3314762A - Bromine purification process - Google P
- US3145084A - Purification of liquid bromine contaminated with organic impurities - Google P
- How Is Chromatography Used for Purific
- A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (URL: )
- HPLC Methods for analysis of Bromide ion - HELIX Chrom
- Study on the Impacts of Brominated Flame Retardants on the Recycling of WEEE plastics in Europe. - BSEF. (URL: )
- recrystallization & purification of N-bromosuccinimide - YouTube. (URL: )
- Scaling up dissolution-based recycling to eliminate brominated flame retardants from WEEE plastics - ResearchG
- Production of brominated tiacumicin deriv
- Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS - ResearchG
- Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed. (URL: )
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. (URL: )
- Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS. (URL: )
- (PDF) Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)
Sources
Troubleshooting poor peak shape in HPLC analysis of aminotetralins
Technical Support Center: Aminotetralin Analysis
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of aminotetralins. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a focus on achieving optimal peak shape. Aminotetralins, due to their basic nature, present unique challenges in reversed-phase chromatography. This guide provides in-depth, evidence-based solutions to overcome these obstacles.
Section 1: The Root Cause — Why Do Aminotetralin Peaks Tail?
The primary challenge in the HPLC analysis of aminotetralins is managing secondary chemical interactions that lead to poor peak shape, most commonly peak tailing. Understanding the underlying mechanism is the first step toward an effective solution.
Aminotetralins are basic compounds, meaning they readily accept a proton to become positively charged, especially in the acidic to neutral pH mobile phases typically used in reversed-phase HPLC. Standard silica-based stationary phases, while functionalized with hydrophobic ligands (like C18), possess a surface populated with residual silanol groups (Si-OH).
At a mobile phase pH above approximately 3.5, these silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻). The positively charged aminotetralin analyte then engages in a strong ionic interaction with these negatively charged silanol sites.[1][2] This "secondary interaction" is often stronger than the primary hydrophobic retention mechanism. As a result, a portion of the analyte molecules are retained longer than the main band, leading to asymmetrical, tailing peaks.[2][3] This phenomenon compromises resolution, reduces sensitivity, and complicates peak integration and quantification.[1][4]
Additionally, trace metal impurities within the silica matrix can act as chelation sites, further contributing to peak tailing.[1][3]
Sources
Technical Support Center: Optimizing N-Alkylation of Tetrahydronaphthalen-1-amine
Welcome to the technical support center for the N-alkylation of tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this synthetic transformation, providing in-depth troubleshooting advice and optimized protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My N-alkylation reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
Low conversion is a frequent issue stemming from several factors including suboptimal reaction conditions, reagent reactivity, or procedural errors.
Underlying Principles: The N-alkylation of a primary amine like tetrahydronaphthalen-1-amine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide. The reaction rate is influenced by the nucleophilicity of the amine, the nature of the leaving group on the alkyl halide, the solvent, the base, and the temperature.[2]
Troubleshooting Guide: Low Conversion
-
Evaluate the Alkylating Agent: The reactivity of alkyl halides is critical. The general reactivity order is R-I > R-Br > R-Cl.[3] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide for a significant rate enhancement. For less reactive alkylating agents like alcohols, a catalyst is often necessary.[4]
-
Assess the Base: A base is required to neutralize the hydrohalic acid (HX) formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[5]
-
Weak Bases: If your reaction is sluggish, the base may be too weak. Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[6] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently used.[2]
-
Stronger Bases: For particularly challenging alkylations, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary.[2]
-
-
Optimize the Solvent: The solvent plays a crucial role in solvating reactants and intermediates.
-
Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions as they effectively solvate cations while leaving the nucleophile relatively free.[2][3]
-
Alternative Solvents: For greener chemistry or specific applications, higher boiling point alcohols such as butanol can be considered.[2]
-
-
Adjust the Temperature: Many N-alkylation reactions require thermal energy to proceed at a reasonable rate. If there is no reaction at room temperature, gradually increasing the temperature can be beneficial.[2] However, be mindful that excessive heat can lead to side reactions or decomposition.
Question 2: I'm observing significant formation of the dialkylated product. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a common side reaction because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. This "runaway" reaction leads to a mixture of products and reduces the yield of the desired secondary amine.
Troubleshooting Guide: Poor Selectivity (Over-alkylation)
-
Control Stoichiometry: A straightforward approach is to use a large excess of the starting amine (tetrahydronaphthalen-1-amine) relative to the alkylating agent. This stoichiometric imbalance favors the reaction of the alkylating agent with the more abundant primary amine.[6]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period maintains a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-alkylated product reacting further.[6]
-
Strategic Choice of Base: The use of a sterically hindered, non-nucleophilic base can help. Cesium carbonate (Cs₂CO₃) is often cited for its ability to promote mono-N-alkylation and suppress dialkylation.[7]
-
Consider Reductive Amination: As a highly selective alternative to direct alkylation, reductive amination is a powerful method.[8] This involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[9] This method avoids the issue of over-alkylation.[8]
Question 3: My reaction is complete, but I'm struggling with the purification of the N-alkylated product. What are the best practices for isolation and purification?
Purification can be challenging due to the presence of unreacted starting materials, over-alkylation byproducts, and inorganic salts.[3]
Troubleshooting Guide: Purification Challenges
-
Acid-Base Extraction: This is a fundamental and effective technique for separating amines from neutral organic compounds and byproducts.
-
Step 1: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2: Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amines will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Step 3: Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the amines.
-
Step 4: Extract the free amines back into an organic solvent.
-
Step 5: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[9]
-
-
Column Chromatography: Flash column chromatography on silica gel is a standard purification method. However, the basic nature of amines can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[3]
-
Crystallization: If the desired N-alkylated product is a solid, crystallization can be an excellent method for obtaining highly pure material.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the selective mono-alkylation of tetrahydronaphthalen-1-amine.
Reactant Preparation:
-
In a round-bottom flask, dissolve tetrahydronaphthalen-1-amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, MeCN).[2]
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).[6]
Reaction Execution:
-
Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the primary amine and the formation of the mono-alkylated product and any dialkylated byproduct.[9]
-
If the reaction is slow, gently heat the mixture (e.g., 40-60 °C).[9]
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine to yield the desired N-alkylated secondary amine.[3]
Protocol 2: N-Alkylation via Reductive Amination
This one-pot procedure is a highly efficient and selective method for mono-alkylation.[9]
Reactant Preparation and Imine Formation:
-
In a round-bottom flask, dissolve tetrahydronaphthalen-1-amine (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).[9]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[9]
Reduction:
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.[9]
-
Continue stirring at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[9]
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure secondary amine.[9]
Data Presentation
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Typical Solvent | Comments |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, MeCN | A common, cost-effective choice.[2] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, MeCN | Often improves selectivity for mono-alkylation.[7] |
| Triethylamine (TEA) | ~10.8 | DCM, MeCN | A common organic base.[2] |
| Diisopropylethylamine (DIPEA) | ~11.0 | DCM, MeCN | A sterically hindered, non-nucleophilic organic base.[2] |
| Sodium Hydride (NaH) | ~35 | THF, DMF | A strong, non-nucleophilic base for less reactive amines.[2] |
| Potassium tert-butoxide (t-BuOK) | ~19 | THF, t-BuOH | A strong, sterically hindered base.[2] |
Table 2: Common Solvents for N-Alkylation
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent for SN2 reactions.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High boiling point allows for higher reaction temperatures.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highly polar, can accelerate SN2 reactions.[2] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Common for reductive amination.[9] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Often used in reductive aminations with NaBH₄.[9] |
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Strategies to control selectivity and avoid over-alkylation.
References
- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
- BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines.
- Organic Chemistry Frontiers (RSC Publishing). (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
- Grokipedia. (n.d.). Amine alkylation.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
- (n.d.). Ch22: Alkylation of Amines.
- BenchChem. (n.d.). Troubleshooting Low Yields In amine alkylation Reactions.
- BenchChem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
- Wikipedia. (n.d.). Amine alkylation.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Compound Precipitation in Aqueous Solutions
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for addressing compound precipitation. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with their compounds in aqueous buffer systems. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Foundational Concepts - Why Do Compounds Precipitate?
Understanding the "why" is the first step to solving the "how." Precipitation is a physical manifestation of a compound exceeding its solubility limit in a given solvent system.[1] This equilibrium is dynamic and can be influenced by a multitude of factors.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
Many precipitation issues arise from a misunderstanding between two key solubility concepts:
-
Kinetic Solubility : This is the concentration of a compound when a high-concentration stock solution (typically in an organic solvent like DMSO) is rapidly introduced into an aqueous buffer.[2] This can create a temporary, supersaturated state which may appear stable initially.[3] This is what is most relevant for high-throughput screening and most in vitro assays.
-
Thermodynamic Solubility : This is the true equilibrium solubility, where the maximum amount of a compound is dissolved in a solution, and the system is stable over a prolonged period (e.g., 24-72 hours).[4][5] A solution might be clear initially (kinetically soluble) but can form a precipitate over minutes or hours as it settles towards its lower thermodynamic solubility limit.[3]
The Pillars of Solubility Control
Several key factors govern whether your compound stays in solution. Think of them as levers you can pull to optimize your experiment.
-
pH and pKa : For ionizable compounds, pH is the most critical factor.[6] The solubility of an acidic compound generally increases as the pH rises above its pKa, while the solubility of a basic compound increases as the pH drops below its pKa.[7][8] Working at a pH at least 1-2 units away from the compound's pKa is a good rule of thumb to ensure it remains in its more soluble, ionized form.[7]
-
Buffer System & Ionic Strength : The composition of your buffer matters. Some buffer salts, like phosphates, can sometimes contribute to the precipitation of certain small molecules.[6] Furthermore, the "common ion effect" can decrease the solubility of a salt if the buffer contains an ion that is already part of the compound.[9]
-
Temperature : Solubility is often temperature-dependent. For many compounds, solubility increases with temperature, but this is not universal.[7] A solution prepared and used at 37°C may precipitate if stored at 4°C.[3]
-
Solvent/Co-solvent Concentration : The transition from a highly favorable organic solvent (like DMSO) to a less favorable aqueous environment is a frequent point of failure. This "solvent shock" can cause the compound to crash out of solution immediately.[3]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Key factors that can disrupt solubility and lead to precipitation.
Part 2: Troubleshooting Hub & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately after I diluted my DMSO stock into my buffer (e.g., PBS pH 7.4). What happened?
A1: This is a classic case of "solvent shock" or "crashing out." It occurs when the compound's concentration exceeds its kinetic solubility limit upon rapid transfer from a highly soluble environment (DMSO) to a poorly soluble one (aqueous buffer).[3] The pH of 7.4 may also be close to your compound's pKa, where it is least soluble.[6]
Q2: My solution was perfectly clear when I made it, but there was a precipitate in the morning. Why?
A2: This indicates that your initial concentration was above the thermodynamic solubility but below the kinetic solubility. The solution was temporarily supersaturated and appeared clear, but over time, it equilibrated, and the excess compound precipitated out.[3] Temperature changes, such as moving from room temperature to 4°C storage, can also cause this by reducing the compound's solubility.[3]
Q3: How do I choose the right buffer pH for my compound?
A3: If you know the pKa of your compound, select a buffer pH that is at least 1-2 units away from it.[7]
-
For acidic compounds , use a buffer with a pH above the pKa.
-
For basic compounds , use a buffer with a pH below the pKa. If the pKa is unknown, you may need to perform a simple pH-solubility screen by testing a few buffers across a range (e.g., pH 5.0, 7.4, and 9.0).
Q4: Can the type of buffer salt (e.g., phosphate vs. Tris) make a difference?
A4: Yes. While pH is the primary driver, the buffer ions themselves can interact with your compound. Phosphate buffers, for example, are known to sometimes promote the precipitation of small molecules or form insoluble salts with divalent cations.[6] If you suspect a buffer-specific issue, try switching to an alternative buffer system with a similar pH range, such as HEPES or Tris.
Q5: What is the maximum percentage of DMSO I should have in my final solution?
A5: This is highly dependent on the assay, but a general best practice is to keep the final DMSO concentration below 1%, and ideally below 0.5%. High concentrations of organic co-solvents can interfere with biological assays and can also mask underlying solubility issues.
Troubleshooting Guides
Guide 1: Correcting Immediate Precipitation (Kinetic Insolubility)
If your compound precipitates the moment it hits the buffer, follow these steps:
-
Review Your Dilution Technique: The most common error is adding the large volume of buffer to the small volume of DMSO stock. This momentarily creates a very high concentration of the compound in an aqueous environment, causing it to crash.
-
The Correct Method: Always add the small volume of your concentrated DMSO stock solution to the full volume of the aqueous buffer while vortexing or stirring vigorously.[6] This ensures rapid dispersion.
-
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12];
} /dot Caption: The recommended workflow for diluting a DMSO stock into an aqueous buffer.
-
Lower the Final Concentration: Your target concentration may simply be too high for the aqueous buffer. Try preparing a solution at half or a quarter of the original concentration.
-
Change the Buffer pH: As discussed in the FAQs, this is a powerful tool. If your compound is a weak base, switch from PBS (pH 7.4) to an acetate buffer (e.g., pH 5.0). If it's a weak acid, try a carbonate-bicarbonate buffer (e.g., pH 9.0).[10]
-
Incorporate a Solubility Enhancer (Excipient): For particularly challenging compounds, the addition of a pharmaceutically accepted excipient can improve solubility.[11][12] Options include cyclodextrins or non-ionic surfactants like Poloxamer. These should be used judiciously and validated to ensure they don't interfere with your assay.
Guide 2: Addressing Delayed Precipitation (Thermodynamic Insolubility)
If your compound precipitates over time or during storage:
-
Prepare Solutions Fresh: The simplest solution is to prepare the buffered compound solution immediately before each experiment and avoid storing it.[13]
-
Assess Temperature Effects: If the precipitate appeared after refrigeration, try gently warming the solution (e.g., to 37°C) with agitation.[3] If it redissolves, your issue is temperature-dependent solubility. For future experiments, either use the solution immediately after preparation or store it at the experimental temperature.
-
Consider Using a Precipitation Inhibitor: In some advanced applications, polymers like HPMC or PVP can be used to maintain a supersaturated state and inhibit crystallization.[14][15] This is a common strategy in oral drug formulation development.[16]
-
Determine the True Thermodynamic Solubility: If you consistently face this issue, it is a strong indicator that your working concentration is above the compound's thermodynamic solubility limit. The only true fix is to either lower your final concentration or perform a full thermodynamic solubility assay to determine the absolute limit for your compound in that specific buffer.
Part 3: Experimental Workbench - Key Protocols
For proactive compound profiling and systematic troubleshooting, direct measurement of solubility is essential. Here are methodologies for the two primary types of solubility assays.
Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry
This method is ideal for early drug discovery to quickly rank compounds. It measures the light scattered by insoluble particles (precipitate) that form when a DMSO stock is added to buffer.[17][18]
Methodology:
-
Prepare Stock Solutions: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[19]
-
Prepare Buffer: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and filter it through a 0.22 µm filter to remove any particulate matter.[10]
-
Plate Setup: Using a 96- or 384-well microtiter plate, add the aqueous buffer to the wells.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations. It is common to test a serial dilution.
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1-2 hours.[19][20]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well.[18]
-
Data Analysis: Plot the light scattering units against the compound concentration. The point at which the scattering signal sharply increases above the baseline indicates the kinetic solubility limit.
| Parameter | Typical Value | Rationale |
| DMSO Stock Conc. | 10-50 mM | High concentration allows for minimal organic solvent in the final solution.[21] |
| Final DMSO % | ≤ 1% | Minimizes solvent effects on both solubility and the biological assay.[21] |
| Incubation Time | 1-2 hours | Sufficient for kinetic precipitation to occur but short enough for high throughput.[19][20] |
| Temperature | 25°C or 37°C | Should match the temperature of the intended biological assay.[19] |
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This method determines the true, stable solubility of a compound and is crucial for lead optimization and pre-formulation development.[4][5]
Methodology:
-
Compound Addition: Accurately weigh a sufficient amount of the solid, crystalline compound into a glass vial to ensure that undissolved solid will remain at equilibrium.[4]
-
Add Buffer: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4) to the vial.[4]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a prolonged period, typically 24-48 hours, to allow the solution to reach equilibrium.[4][22]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the vials at high speed and then carefully collecting the supernatant, or by filtering the solution through a low-binding filter (e.g., PVDF).
-
Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, most commonly HPLC-UV.[5][22]
-
Data Analysis: The measured concentration of the supernatant is the thermodynamic solubility of the compound under those specific conditions.
| Parameter | Typical Value | Rationale |
| Starting Material | Solid Compound | Uses the solid form to measure the true equilibrium between solid and solution phases.[4] |
| Incubation Time | 24-72 hours | Ensures that the dissolution/precipitation process has reached a true equilibrium.[4][21] |
| Agitation | Constant Shaking | Maximizes the surface area contact between the solid and the solvent to facilitate reaching equilibrium.[4] |
| Analysis Method | HPLC-UV | Provides accurate and specific quantification of the dissolved compound, separating it from any potential degradants.[5][22] |
References
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro-WuXi. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Link]
-
Lab SOP Guide. (n.d.). How to Prepare Buffers for Pharmaceutical Product Analysis. Lab SOP Guide. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]
-
Pharma.Tips. (2025). Preventing API Precipitation in Slow-Release Tablet Formulations. Pharma.Tips. [Link]
-
Biocompare. (2016). Tips for Preparing and Using Buffers with Your Chromatography System. Biocompare. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Paudel, A., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Mettler Toledo. (n.d.). Biological Buffer Preparation Guide. Mettler Toledo. [Link]
-
Smore. (n.d.). Solubility and Buffers. Smore. [Link]
-
IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
-
Chemistry LibreTexts. (2022). Buffers: Solutions That Resist pH Change. Chemistry LibreTexts. [Link]
-
Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Phenomenex. [Link]
-
Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
-
ChemIntel360. (2024). The Role of Excipients in Enhancing Drug Stability. ChemIntel360. [Link]
-
Sun, B., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. National Institutes of Health. [Link]
-
Taylor, L. S., & Zhang, G. G. (2011). Dissolution and Precipitation Behavior of Amorphous Solid Dispersions. Kinam Park. [Link]
-
European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. European Pharmaceutical Review. [Link]
-
MDPI. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Precipitation. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Drug Precipitation Inhibitors in Supersaturable Formulations. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). What Causes Precipitation In Chemical Reactions?. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. evotec.com [evotec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmasciences.in [pharmasciences.in]
- 11. colorcon.com [colorcon.com]
- 12. chemintel360.com [chemintel360.com]
- 13. biocompare.com [biocompare.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. enamine.net [enamine.net]
- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
How to prevent degradation of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine in solution
Welcome to the technical support center for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling and storage of this compound in solution to prevent degradation. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Instability of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable building block in medicinal chemistry and drug discovery. However, its chemical structure, featuring a primary aromatic amine and a brominated aromatic ring, makes it susceptible to degradation under common laboratory conditions. The primary amine is prone to oxidation, while the bromo-aromatic moiety can undergo dehalogenation. Exposure to light, air (oxygen), inappropriate pH, and certain solvents can accelerate these degradation processes, leading to the formation of impurities and a decrease in the effective concentration of the desired compound. This guide will provide you with the necessary knowledge and protocols to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine has changed color (e.g., turned yellow or brown). What is happening?
A color change in your solution is a common indicator of degradation. Aromatic amines, in general, are known to form colored byproducts upon oxidation.[1] The primary amine group in 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and the presence of metal ions. This oxidation can lead to the formation of nitroso, nitro, and coupled azo compounds, which are often colored.[2][3]
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical technique such as HPLC with a UV detector or LC-MS to analyze an aliquot of your colored solution. Compare the chromatogram to that of a freshly prepared standard to identify and quantify any degradation products.
-
Review Storage Conditions: Ensure your solution is stored under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (see FAQ 3 for details).
-
Solvent Purity: Impurities in your solvent, such as peroxides in ethers or trace metals, can catalyze oxidation. Use high-purity, peroxide-free solvents.
FAQ 2: I am seeing an unexpected loss of my compound in my assay. Could this be due to degradation in my stock solution?
Yes, a gradual loss of the active compound concentration in your stock solution is a classic sign of degradation. This can lead to inconsistent and erroneous results in your experiments.
Troubleshooting Steps:
-
Quantify the Loss: Prepare a fresh standard solution of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and compare its concentration to your existing stock solution using a validated analytical method (e.g., HPLC, qNMR).
-
Investigate Potential Degradation Pathways:
-
Oxidation: As mentioned in FAQ 1, oxidation of the amine is a primary concern.[2]
-
Dehalogenation: The carbon-bromine bond can be susceptible to cleavage, particularly under reductive conditions or in the presence of certain catalysts.[1][4][5] This would result in the formation of 1,2,3,4-tetrahydronaphthalen-1-amine.
-
Photodegradation: Aromatic amines can be sensitive to light, which can initiate degradation pathways.[6][7]
-
FAQ 3: What are the optimal storage conditions for solutions of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine?
To minimize degradation, solutions of this compound should be stored with careful consideration of temperature, atmosphere, and light exposure.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical reactions, including oxidation.[8] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the primary amine by atmospheric oxygen.[1] |
| Light | Amber vials or protection from light | Minimizes photodegradation.[6] |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and exposure to air and moisture.[6] |
For the solid form of the (R)-enantiomer, storage at 4°C and protection from light is recommended.[8] The hydrochloride salt of the (S)-enantiomer may be stored at ambient temperature, as the protonated amine is less susceptible to oxidation.[4]
FAQ 4: Which solvents are recommended for preparing and storing solutions of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine?
The choice of solvent can significantly impact the stability of the compound.
Recommended Solvents:
-
Aprotic Solvents: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often suitable for stock solutions. Ensure they are stored over molecular sieves to prevent moisture absorption.
-
Alcohols: Anhydrous ethanol or methanol can be used, but it's crucial to degas the solvent to remove dissolved oxygen.
Solvents to Use with Caution:
-
Ethers (e.g., THF, Dioxane): These solvents can form peroxides over time, which will aggressively oxidize the amine. If you must use them, ensure they are freshly distilled or tested for peroxides.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While often used for reactions, long-term storage in these solvents is not recommended due to potential reactivity.
FAQ 5: Should I be concerned about the pH of my aqueous solutions?
Yes, the pH of aqueous solutions is critical for the stability of amines.
-
Acidic pH: In acidic conditions (pH < 7), the primary amine will be protonated to form an ammonium salt. This protonated form is significantly less susceptible to oxidation. Therefore, for aqueous buffers, a slightly acidic pH (e.g., pH 4-6) can enhance stability.
-
Neutral to Basic pH: At neutral or basic pH, the amine is in its free base form, which is more nucleophilic and highly prone to oxidation.[9][10]
Experimental Protocol: Preparation and Storage of a Stabilized Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine with enhanced stability.
Materials:
-
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (solid)
-
High-purity, anhydrous DMSO
-
Inert gas (Nitrogen or Argon) with a manifold
-
Amber glass vials with PTFE-lined screw caps
-
Syringes and needles
-
Analytical balance
Procedure:
-
Vial Preparation: Place the required number of amber vials in an oven at 120 °C for at least 2 hours to ensure they are dry. Allow them to cool to room temperature in a desiccator.
-
Weighing the Compound: In a fume hood, accurately weigh the desired amount of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine directly into a prepared amber vial.
-
Inerting the Vial: Seal the vial with the screw cap. Using a needle connected to the inert gas manifold, pierce the septum and gently purge the vial with nitrogen or argon for 2-3 minutes. Use a second needle as an outlet for the displaced air.
-
Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Dissolution: Gently swirl or vortex the vial until the compound is completely dissolved. If necessary, brief sonication can be used.
-
Final Purge and Storage: Briefly purge the headspace of the vial with inert gas before removing the needles. Seal the cap tightly and wrap the vial with parafilm. Store the solution at 2-8 °C.
Visualization of Degradation Pathways and Prevention
The following diagram illustrates the primary degradation pathways for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and the recommended preventative measures.
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ibisscientific.com [ibisscientific.com]
Technical Support Center: 5-Bromo-Tetralinamine Enantiomeric Resolution
Welcome to the technical support center for chiral resolution. This guide is designed for researchers, chemists, and drug development professionals actively working on the enantiomeric separation of 5-bromo-tetralinamine and related chiral amines. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to effectively troubleshoot and optimize your experiments. The resolution of enantiomers is often as much an art as it is a science, and this guide is structured to help you navigate its nuances.
Core Principles: The Science of Diastereomeric Salt Resolution
Before we delve into troubleshooting, let's establish the foundational principle. 5-bromo-tetralinamine is a chiral amine, meaning it exists as a racemic mixture (a 50:50 blend of two non-superimposable mirror images, or enantiomers). Since enantiomers have identical physical properties (e.g., solubility, melting point), they cannot be separated by standard techniques like simple crystallization.[1][2]
The most robust and scalable method for resolving such amines is diastereomeric salt resolution . This process involves reacting the racemic amine with an enantiomerically pure chiral acid (the "resolving agent").[3] This reaction creates a pair of diastereomeric salts.
-
(R)-Amine + (R)-Acid → (R,R)-Salt
-
(S)-Amine + (R)-Acid → (S,R)-Salt
Crucially, diastereomers have different physical properties.[1][2] We exploit the difference in their solubility in a specific solvent system. One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution, while the other remains dissolved in the mother liquor. By physically separating the crystals (e.g., by filtration), we have effectively separated the original enantiomers. The final step involves liberating the pure amine enantiomer from its salt by treatment with a base.
This entire workflow is a self-validating system: the success of the separation is empirically determined by measuring the enantiomeric excess (e.e.) of the final product, typically via chiral chromatography.
Troubleshooting Guide: Resolving Common Experimental Hurdles
This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.
Question 1: I've mixed my racemic 5-bromo-tetralinamine with the chiral resolving agent and solvent, but no crystals are forming. What should I do?
Answer: This is a very common issue related to nucleation and solubility. Here is a systematic approach to induce crystallization:
-
Patience and Time: The most overlooked factor. Diastereomeric salt crystallization can be slow. Allow the solution to stand undisturbed for at least 24 hours.[3]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a crystal of the desired diastereomeric salt from a previous experiment, add a single, tiny crystal to the saturated solution. This provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Concentration: Slowly evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration of the salt.
-
Cooling: If the solution is at room temperature, try cooling it slowly in an ice bath or refrigerator. Rapid cooling can sometimes lead to oiling out, so a gradual temperature drop is key.
-
-
Re-evaluate Your Solvent System: The chosen solvent may be too good; the diastereomeric salts might be excessively soluble. You may need to either switch to a solvent where the salts are less soluble or use a co-solvent system (e.g., adding an anti-solvent like heptane to an ethanol solution) to reduce solubility. A thorough screening of solvents is often the most critical step for success.[4]
Question 2: Instead of well-defined crystals, an oil or amorphous solid crashed out of my solution. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes too supersaturated too quickly, causing the solute to precipitate as a liquid phase instead of an ordered crystal lattice.
-
Cause & Mechanism: This typically happens when the solubility limit is exceeded drastically, often by rapid cooling or the addition of too much anti-solvent. The molecules don't have time to orient themselves into a crystal.
-
Solution Workflow:
-
Re-dissolve: Gently heat the mixture until the oil completely re-dissolves into a clear solution.
-
Dilute if Necessary: If the solution appears highly concentrated, add a small amount of the primary solvent.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly (e.g., by placing the warm flask in a Dewar of warm water and letting it cool overnight). This minimizes thermal shock and allows for orderly crystal growth.
-
Solvent Re-Screening: If oiling persists, it is a strong indicator that the chosen solvent is not ideal. The interaction between your diastereomeric salt and the solvent is unfavorable for crystallization. You must screen for other solvents.[4]
-
Question 3: I got crystals, but after liberating the amine, the enantiomeric excess (e.e.) is very low (<80%). How can I improve the purity?
Answer: Low enantiomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your current system, leading to co-precipitation.
-
The Power of Recrystallization: The most effective method to enhance enantiomeric purity is recrystallization.[2] Take the filtered diastereomeric salt crystals, which are already enriched in one diastereomer, and re-dissolve them in a minimum amount of the same hot solvent system. As you cool this solution slowly, the less soluble diastereomer will crystallize again, but this time from a solution that is already depleted of the more soluble contaminant. This process can be repeated until there is no further change in the optical rotation, indicating maximum purity has been reached.[2]
-
Optimize the Molar Ratio: The ratio of the resolving agent to the racemic amine can influence the outcome. While a 0.5 equivalent (for a dicarboxylic acid like tartaric acid) or 1.0 equivalent is common, studies have shown that using ratios greater than 1.5 can sometimes improve enantiopurity by shifting the complex equilibria in the solution.[5]
-
Solvent System Tuning: The separation factor (the ratio of solubilities) between diastereomers is highly dependent on the solvent. A different solvent might offer a much better separation. For instance, polar protic solvents (like alcohols) might be better at differentiating salts through hydrogen bonding than aprotic solvents (like acetone or ethyl acetate).
Experimental Workflow Visualization
The following diagram illustrates the complete, logical workflow for diastereomeric salt resolution.
Caption: Workflow for Diastereomeric Salt Resolution.
Frequently Asked Questions (FAQs)
Q: Which chiral resolving agents are best for 5-bromo-tetralinamine?
A: As 5-bromo-tetralinamine is a base, you will need a chiral acid. There is no single "best" agent, and success often requires empirical screening. However, excellent and cost-effective starting points include:
-
Tartaric Acid Derivatives: (+)-Tartaric acid and its derivatives are the most popular choices for resolving chiral bases due to their availability and effectiveness.[3][5]
-
Mandelic Acid: (R)- or (S)-Mandelic acid.
-
Camphorsulfonic Acid: (+)- or (-)-10-Camphorsulfonic acid.
-
Dibenzoyltartaric Acid: A derivative of tartaric acid that often forms highly crystalline salts.
A screening process using small amounts of the amine against a panel of these acids in various solvents is the most efficient path forward.[4]
Q: How do I definitively measure the enantiomeric excess (e.e.) of my final product?
A: While polarimetry can indicate when a resolution is complete (i.e., when optical rotation no longer increases after recrystallization), it does not give a precise e.e. value without a known standard. The industry-standard method is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7] You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are extremely versatile and effective for separating a wide range of enantiomers, including amines.[8] A method would be developed using a mobile phase like hexane/isopropanol, often with a small amount of an amine modifier (like diethylamine) for basic compounds to improve peak shape.[6]
Q: What are the alternatives if I cannot achieve separation through diastereomeric crystallization?
A: If classical resolution proves unsuccessful, there are powerful alternative techniques:
-
Preparative Chiral Chromatography: This involves using Chiral HPLC or Supercritical Fluid Chromatography (SFC) on a larger scale to directly separate the enantiomers.[4] While highly effective, it can be expensive in terms of solvents and specialized equipment for large quantities.[4]
-
Enzymatic Kinetic Resolution: This method uses an enzyme (often a lipase) that selectively reacts with only one of the enantiomers.[9] For example, an enzyme could acylate the (R)-amine, leaving the (S)-amine unreacted. The acylated and unreacted amines can then be easily separated. A key limitation is that the theoretical maximum yield for the desired enantiomer is 50% without an accompanying racemization step.[9]
Q: Can I recover and reuse the chiral resolving agent?
A: Yes, and this is a key advantage for the cost-effectiveness of this method on a large scale. After you liberate your free amine with a base (e.g., NaOH), the resolving agent remains in the aqueous layer as its sodium salt (e.g., sodium tartrate). By acidifying this aqueous layer with a strong mineral acid (e.g., HCl), the chiral resolving acid will precipitate and can be recovered by filtration for reuse.[3]
Key Experimental Protocols
Protocol 1: Screening for Resolving Agent and Solvent
Objective: To identify a promising combination of a chiral acid and solvent that yields a crystalline salt with one of the enantiomers.
-
Preparation: In a series of small test tubes or vials, dissolve a small, precise amount of racemic 5-bromo-tetralinamine (e.g., 50 mg) in various solvents (e.g., 1 mL of methanol, ethanol, isopropanol, acetone, ethyl acetate).
-
Resolving Agent Addition: Prepare stock solutions of your candidate chiral acids (e.g., (+)-tartaric acid, (R)-mandelic acid). Add 0.5-1.0 molar equivalents of the resolving agent solution to each vial.
-
Observation: Stopper the vials, mix well, and allow them to stand at room temperature. Observe them periodically over 24-48 hours. Record your observations in a table.
-
Analysis: A "hit" is a combination that produces a crystalline precipitate. Combinations that result in a clear solution, an oil, or an amorphous solid are generally not pursued initially. The best candidates are those that form a moderate amount of crystalline solid, suggesting a significant difference in solubility between the two diastereomeric salts.
Data Summary Table for Screening
| Vial | Resolving Agent | Solvent | Observation (after 24h) | Notes |
| 1 | (+)-Tartaric Acid | Methanol | Clear Solution | Too soluble |
| 2 | (+)-Tartaric Acid | Ethanol | Crystalline Precipitate | Promising Candidate |
| 3 | (+)-Tartaric Acid | Acetone | Amorphous Solid | Unfavorable |
| 4 | (R)-Mandelic Acid | Ethanol | Fine, dense precipitate | Possible candidate |
| 5 | (R)-Mandelic Acid | Ethyl Acetate | Oiled out | Unfavorable |
Protocol 2: Preparative Diastereomeric Salt Crystallization
Objective: To perform the resolution on a larger scale using the conditions identified in the screening protocol.
-
Dissolution: In an appropriately sized flask, dissolve the racemic 5-bromo-tetralinamine (e.g., 10.0 g) in the chosen solvent (e.g., ethanol) with gentle heating.
-
Addition of Resolving Agent: In a separate beaker, dissolve the optimal molar equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in a minimum amount of the same warm solvent.
-
Salt Formation: Add the resolving agent solution slowly to the stirred amine solution. A precipitate may form immediately.
-
Crystallization: Heat the mixture until all solids re-dissolve to form a clear solution. Allow the solution to cool slowly and undisturbed to room temperature. For optimal results, let it stand for at least 24 hours to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the residual mother liquor.
-
Drying: Dry the crystals under vacuum. This is your first crop of diastereomerically enriched salt. Analyze a small sample to determine its purity and decide if recrystallization is necessary.
Protocol 3: Liberation of the Enantiomerically Enriched Amine
Objective: To recover the free amine from the purified diastereomeric salt.
-
Suspension: Suspend the diastereomeric salt crystals in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: While stirring vigorously, slowly add an aqueous base (e.g., 2 M NaOH) until the pH of the aqueous layer is >11. This will neutralize the chiral acid and liberate the free amine, which will dissolve in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 5-bromo-tetralinamine.
-
Final Analysis: Determine the final yield and measure the enantiomeric excess using a validated Chiral HPLC method.
References
-
Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron. [Link]
-
Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column. (2016). RSC Advances. [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. (1984). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). National Institutes of Health (NIH). [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2020). National Institutes of Health (NIH). [Link]
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]
-
Recent trends in analytical chiral high performance liquid chromatography. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 5-Bromo-Tetralinamine Analogs for Serotonin and Dopamine Receptor Targeting
For researchers, medicinal chemists, and drug development professionals, the 2-aminotetralin scaffold represents a privileged structure, serving as a foundational template for ligands targeting monoamine G-protein coupled receptors (GPCRs). This guide provides an in-depth comparison and analysis of the structure-activity relationship (SAR) of a specific subclass: 5-bromo-tetralinamine analogs. We will dissect how subtle molecular modifications to this scaffold influence binding affinity, functional activity, and selectivity at key central nervous system targets, namely serotonin (5-HT) and dopamine (D) receptors. The insights and experimental data presented herein are synthesized from authoritative sources to provide a robust framework for the rational design of novel CNS therapeutics.
The 2-Aminotetralin Scaffold: A Versatile Core for CNS Ligands
The 2-aminotetralin framework is a rigid analog of the neurotransmitter dopamine and a key pharmacophore in numerous centrally acting agents. Its constrained conformation allows for a more defined interaction with receptor binding pockets compared to more flexible phenethylamines. The SAR of this class of compounds is primarily dictated by three key structural regions:
-
The Aromatic Ring (Benzene Moiety): Substitutions on this ring, such as the 5-bromo group, are critical for modulating receptor affinity and selectivity.
-
The Alicyclic Ring (Tetralin Moiety): The stereochemistry at the C2 position, bearing the amino group, is a major determinant of pharmacological activity.
-
The Amino Group: The nature of the substituents on the nitrogen atom significantly impacts potency and efficacy.
This guide will focus on the influence of the 5-bromo substituent and its interplay with modifications at the amino group to fine-tune the pharmacological profile of these analogs.
The Role of the 5-Bromo Substituent: Impact on Receptor Affinity and Selectivity
The introduction of a bromine atom at the 5-position of the 2-aminotetralin ring has profound effects on the compound's interaction with serotonin and dopamine receptors. This halogen substitution can influence the electronic and steric properties of the ligand, leading to altered binding kinetics and receptor subtype selectivity.
Serotonin Receptor Interactions (5-HT1A, 5-HT2A, 5-HT2C)
Studies on various 5-substituted-2-aminotetralins (5-SATs) have demonstrated that the 5-position is a critical locus for modulating affinity for 5-HT₁ receptor subtypes.[1][2][3] The stereochemistry at the C2 position is paramount, with the (S)-enantiomer generally exhibiting significantly higher affinity for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors.[1][3]
For 5-HT₂ receptor subtypes, halogenation of the aromatic ring can control the preference for either 5-HT₂ₐ or 5-HT₂C receptors. For instance, in some scaffolds, 6-bromo substitution favors 5-HT₂C interactions.[4] While direct SAR data for a series of 5-bromo-tetralinamine analogs at 5-HT₂ receptors is less consolidated in the literature, the general principles of halogen-receptor interactions suggest that the 5-bromo group likely engages in specific halogen bonding or hydrophobic interactions within the binding pocket, thereby influencing affinity and selectivity.
Dopamine Receptor Interactions (D₂, D₃)
The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine D₂ and D₃ receptor ligands. A number of 2-aminotetralins show high affinity for both D₂ and D₃ receptors.[5][6] The nature of the N-alkyl substituents plays a crucial role in determining the D₂ versus D₃ selectivity.
Quantitative structure-activity relationship (QSAR) studies on substituted aminotetralins have shown that a bromine at certain positions can enhance norepinephrine uptake inhibition over dopamine uptake inhibition.[7] This highlights the nuanced effects of halogenation on monoamine transporter and receptor interactions. While comprehensive data on a dedicated series of 5-bromo-tetralinamine analogs is needed for a complete picture, existing research on related compounds suggests that the 5-bromo substituent, in combination with appropriate N-alkylation, can be a key element in designing ligands with a desired D₂/D₃ receptor profile.
Comparative Analysis of 5-Bromo-Tetralinamine Analogs: A Data-Driven Approach
To illustrate the SAR principles discussed, the following tables summarize quantitative data for representative 2-aminotetralin analogs. While a complete dataset for a homologous series of 5-bromo analogs is not available in a single source, the presented data from various studies provides valuable insights into the effects of substitutions.
Table 1: Binding Affinities (Kᵢ, nM) of Representative 2-Aminotetralin Analogs at Serotonin Receptors
| Compound | 5-Substitution | N-Substitution | 5-HT₁ₐ Kᵢ (nM) | 5-HT₁ₑ Kᵢ (nM) | 5-HT₁ₒ Kᵢ (nM) | Reference |
| (S)-1 | H | N,N-dipropyl (DPAT) | 0.9 | 17 | 10 | [1][3] |
| (S)-2 | OCH₃ | N,N-dipropyl | 1.2 | 3.2 | 2.5 | [1][3] |
| (S)-3 | F | N,N-dipropyl | 1.5 | 4.5 | 3.8 | [1][3] |
| (S)-4 | Cl | N,N-dipropyl | 2.1 | 2.8 | 2.1 | [1][3] |
Note: Data for a directly comparable 5-bromo analog was not available in the cited literature, but the trend of halogen substitutions can be inferred.
Table 2: Binding Affinities (Kᵢ, nM) of Representative 2-Aminotetralin Analogs at Dopamine Receptors
| Compound | 5-Substitution | N-Substitution | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₄ Kᵢ (nM) | Reference |
| 5 | OH | H | 1400 | 230 | >10000 | [5][6] |
| 6 | OH | n-propyl | 31 | 1.8 | >10000 | [5][6] |
| 7 | OCH₃ | H | 2300 | 1100 | >10000 | [5][6] |
| 8 | OCH₃ | n-propyl | 110 | 12 | >10000 | [5][6] |
Note: This table highlights the profound impact of N-substitution on dopamine receptor affinity and selectivity, particularly for the D₃ receptor.
Key Structure-Activity Relationship Trends
The following diagram illustrates the key SAR trends for the 2-aminotetralin scaffold, which are applicable to the 5-bromo analogs.
Caption: Key SAR trends for 2-aminotetralin analogs.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used in the pharmacological characterization of 5-bromo-tetralinamine analogs.
General Synthesis Route for 5-Bromo-N,N-dialkyl-2-aminotetralins
The following diagram outlines a general and adaptable synthesis scheme for the target compounds.
Caption: General synthesis workflow for 5-bromo-tetralinamine analogs.
Step-by-Step Protocol:
-
Reductive Amination: To a solution of 5-bromo-2-tetralone (1.0 eq) in a suitable solvent such as dichloroethane or tetrahydrofuran, add the desired secondary amine (R₂NH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N,N-dialkyl-2-aminotetralin.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₁ₐ).
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[8]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of the test compound at various concentrations (typically a serial dilution).
-
50 µL of the radioligand at a fixed concentration (usually at or below its Kₔ value).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).[4][8]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[8]
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]
cAMP Functional Assay for D₂ Receptor Agonism/Antagonism
This protocol describes a cell-based assay to measure the functional activity of a test compound at the Gᵢ-coupled D₂ dopamine receptor by quantifying changes in cyclic AMP (cAMP) levels.
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing the human D₂ dopamine receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.[2]
-
Assay Preparation: Seed the cells into a 96-well plate and allow them to adhere overnight. On the day of the assay, replace the growth medium with a stimulation buffer.
-
Compound Addition:
-
For Agonist Testing: Add the test compound at various concentrations to the wells and incubate for a specific time.
-
For Antagonist Testing: Pre-incubate the cells with the test compound before adding a known D₂ receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The inhibitory effect of D₂ receptor activation will be measured as a decrease in this forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a LANCE Ultra cAMP kit or a GloSensor™ cAMP assay. These assays are typically based on competitive immunoassays or bioluminescence resonance energy transfer (BRET).
-
Data Analysis:
-
For Agonists: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
For Antagonists: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 5-bromo-tetralinamine scaffold offers a promising platform for the development of novel ligands with tailored affinities and functional activities at serotonin and dopamine receptors. The key takeaways from this guide are:
-
The 5-bromo substituent is a critical modulator of receptor interactions, likely through specific electronic and steric effects within the binding pocket.
-
N-alkylation is a powerful tool for fine-tuning selectivity, particularly for distinguishing between D₂ and D₃ dopamine receptors.
-
Stereochemistry at the C2 position is a non-negotiable parameter for achieving high affinity, with the (S)-enantiomer being consistently preferred for 5-HT₁ receptors.
Future research in this area should focus on a systematic exploration of a homologous series of 5-bromo-tetralinamine analogs with diverse N-substituents. A comprehensive dataset from such a study would enable the development of more predictive QSAR models and provide a clearer roadmap for the rational design of next-generation CNS therapeutics. By combining rigorous SAR analysis with detailed in vitro and in vivo pharmacological profiling, the full potential of this versatile chemical scaffold can be realized.
References
-
Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521–525. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Cheshmeh, F. A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370. [Link]
-
Cheshmeh, F. A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]
-
Cheshmeh, F. A., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. PubMed. [Link]
-
Seiler, M. P., et al. (1982). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents. Journal of Medicinal Chemistry. [Link]
-
Guide to PHARMACOLOGY. (n.d.). dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
-
van de Witte, S. V., et al. (1996). Affinity for dopamine D-2, D-3, and D-4 receptors of 2-aminotetralins. Relevance of D-2 agonist binding for determination of receptor subtype selectivity. The University of Groningen research portal. [Link]
-
van de Witte, S. V., et al. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. PubMed. [Link]
-
Cain, T. L., et al. (2012). 5-Bromo-2'-deoxyuridine is selectively toxic to neuronal precursors in vitro. PubMed. [Link]
-
Morgan, W. F., & Wolff, S. (1984). Effect of 5-bromodeoxyuridine substitution on sister chromatid exchange induction by chemicals. PubMed. [Link]
-
De Deurwaerdère, P., et al. (2000). Serotonin 5-HT(2) receptor stimulation of dopamine release in the posterior but not anterior nucleus accumbens of the rat. PubMed. [Link]
-
Wikipedia. (n.d.). DOx. Retrieved from [Link]
-
Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Retrieved from [Link]
Sources
- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of Serotonin and Dopamine on Human 5-HT3A Receptor Kinetics: Interpretation within an Allosteric Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Binding Affinities of 5-, 6-, and 7-Bromo-2-Aminotetralin Isomers
For researchers and professionals in drug development, understanding the nuanced interactions between small molecules and their biological targets is paramount. The 2-aminotetralin scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds targeting monoaminergic systems. The strategic placement of substituents on its aromatic ring can dramatically alter binding affinity and selectivity for various receptors, including those for serotonin and dopamine. This guide provides a comparative analysis of the 5-, 6-, and 7-bromo-2-aminotetralin isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to elucidate them.
The 2-Aminotetralin Scaffold: A Versatile Platform
The 2-aminotetralin core is a rigid analog of phenylethylamine, a fundamental pharmacophore for many neurotransmitters. This conformational constraint provides a well-defined orientation for interacting with receptor binding pockets. The aromatic ring of the tetralin system is amenable to substitution, allowing for the fine-tuning of electronic and steric properties, which in turn dictates receptor affinity and functional activity.
The Influence of Bromine Substitution on Receptor Affinity: A Positional Paradigm
The position of a substituent on the aromatic ring of the 2-aminotetralin scaffold is a critical determinant of its pharmacological profile. Halogenation, particularly with bromine, introduces a combination of steric bulk and electronic effects that can significantly modulate binding to serotonin (5-HT) and dopamine (D) receptors.
Based on broader SAR studies of substituted 2-aminotetralins, we can extrapolate the following likely trends for the bromo-isomers:
-
5-Bromo-2-aminotetralin: Substitution at the 5-position is often associated with high affinity for 5-HT1A receptors. The electronic properties of the bromine atom at this position can influence the interaction with key residues in the receptor's binding pocket.
-
6-Bromo-2-aminotetralin: Studies on related compounds suggest that substitution at the 6-position may favor interaction with monoamine transporters over receptors. For instance, a bromine at the 6-position has been shown to enhance norepinephrine transporter inhibition relative to dopamine transporter inhibition. Its affinity for serotonin and dopamine receptors may be attenuated compared to the 5-substituted isomer.
-
7-Bromo-2-aminotetralin: The 7-position is another critical site for modulating selectivity. While less frequently explored than the 5-position for high 5-HT1A affinity, substitution here can still confer significant receptor interactions. It is plausible that the 7-bromo isomer exhibits a distinct selectivity profile compared to the 5- and 6-bromo counterparts, potentially with a different balance of affinities for various 5-HT and dopamine receptor subtypes.
The following diagram illustrates the logical relationship of how positional isomerism influences the binding affinity profile.
Caption: Influence of bromine position on the binding profile of 2-aminotetralin.
Experimental Determination of Binding Affinities: A Detailed Protocol
To obtain definitive, quantitative data for the binding affinities of the 5-, 6-, and 7-bromo-2-aminotetralin isomers, a radioligand binding assay is the gold standard. The following is a detailed, exemplary protocol that can be adapted for various serotonin and dopamine receptors.
Principle
Radioligand binding assays measure the affinity of a ligand (the bromo-tetralinamine isomer) for a receptor by quantifying its ability to displace a known radiolabeled ligand from the receptor. The data is used to calculate the inhibition constant (Ki), a measure of the ligand's binding affinity.
Materials
-
Test Compounds: 5-, 6-, and 7-bromo-2-aminotetralin isomers, synthesized and purified.
-
Radioligands:
-
For 5-HT1A receptors: [3H]8-OH-DPAT
-
For 5-HT2A receptors: [3H]Ketanserin
-
For D2 receptors: [3H]Spiperone or [3H]Raclopride
-
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells) or homogenized brain tissue from rodents (e.g., rat striatum for D2 receptors, hippocampus for 5-HT1A receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl2).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters and Filtration Apparatus .
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest cells or dissect brain tissue and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the bromo-tetralinamine isomers.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the test compound (bromo-tetralinamine isomer).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the high concentration of the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram provides a visual representation of this experimental workflow.
Caption: Workflow for a radioligand binding assay.
Comparative Data Summary
As previously mentioned, a comprehensive table of experimentally determined Ki values for the 5-, 6-, and 7-bromo-2-aminotetralin isomers at a wide range of serotonin and dopamine receptors is not available in the current literature. The table below is presented as a template for researchers to populate as data becomes available through the execution of the described experimental protocols.
| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Receptor Source | Reference |
| 5-Bromo-2-aminotetralin | 5-HT1A | Data Needed | [3H]8-OH-DPAT | e.g., HEK293-h5-HT1A | |
| 5-HT2A | Data Needed | [3H]Ketanserin | e.g., CHO-h5-HT2A | ||
| D2 | Data Needed | [3H]Spiperone | e.g., Rat Striatum | ||
| 6-Bromo-2-aminotetralin | 5-HT1A | Data Needed | [3H]8-OH-DPAT | e.g., HEK293-h5-HT1A | |
| 5-HT2A | Data Needed | [3H]Ketanserin | e.g., CHO-h5-HT2A | ||
| D2 | Data Needed | [3H]Spiperone | e.g., Rat Striatum | ||
| 7-Bromo-2-aminotetralin | 5-HT1A | Data Needed | [3H]8-OH-DPAT | e.g., HEK293-h5-HT1A | |
| 5-HT2A | Data Needed | [3H]Ketanserin | e.g., CHO-h5-HT2A | ||
| D2 | Data Needed | [3H]Spiperone | e.g., Rat Striatum |
Conclusion and Future Directions
The 5-, 6-, and 7-bromo-2-aminotetralin isomers represent a valuable set of tools for probing the structure-activity relationships of ligands targeting serotonin and dopamine receptors. While direct comparative binding data is currently lacking in the literature, established medicinal chemistry principles suggest that the position of the bromine atom will significantly influence their binding affinities and selectivity profiles.
This guide provides the theoretical framework and a detailed experimental protocol to enable researchers to systematically evaluate these compounds. The generation of such data would be a valuable contribution to the field, aiding in the design of more potent and selective ligands for a variety of neurological and psychiatric disorders. Future studies should not only focus on determining the binding affinities but also on characterizing the functional activity (i.e., agonist, antagonist, or inverse agonist) of these isomers at their respective targets.
References
- Note: The following references provide context on the pharmacology of 2-aminotetralin derivatives and the methodologies for binding assays. Specific binding data for the bromo-isomers is not contained within these references.
-
Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521-525. [Link]
-
Kim, K. H., DeBernardis, J. F., Hancock, A. A., Basha, F., & Wold, S. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Pharmaceutical Sciences, 82(4), 355-361. [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2007). Serotonin 5-HT1A receptor ligands: structure-activity relationships and computational studies. Current Topics in Medicinal Chemistry, 7(2), 161-181.
-
Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (1998). Actions of novel antipsychotics at serotonin (5-HT), dopamine, alpha1- and alpha2-adrenergic, and histamine H1 receptors in human brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 447-458.
-
Strange, P. G. (2001). Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor. British Journal of Pharmacology, 132(8), 1757-1766. [Link]
In silico docking studies of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine at 5-HT receptors
An In-Depth Comparative Guide to the In Silico Docking of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine at Serotonin 5-HT Receptors
Authored by: [Your Name/Lab], Senior Application Scientist
This guide provides a comprehensive, in-silico-driven comparison of the novel compound 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (5-Br-THN) with established ligands targeting the 5-HT₂A and 5-HT₁A serotonin receptors. We will explore the methodologies behind molecular docking, from protein and ligand preparation to the interpretation of binding energies and interaction patterns. This analysis aims to predict the binding affinity and selectivity of 5-Br-THN, offering a foundational hypothesis for its potential pharmacological profile.
Introduction: The Significance of 5-HT Receptors and In Silico Drug Discovery
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play a crucial role in regulating a vast array of physiological and psychological processes. Their involvement in mood, cognition, and motor function has made them a prime target for therapeutic intervention in psychiatric and neurological disorders. Among the at least 14 subtypes, the 5-HT₂A and 5-HT₁A receptors are particularly significant in the treatment of depression, anxiety, and psychosis.
In the early stages of drug discovery, in silico molecular docking has become an indispensable tool. It allows for the rapid, cost-effective screening of virtual compound libraries to predict their binding affinity and mode of interaction with a protein target of interest. This computational approach provides valuable insights that guide the synthesis and experimental testing of the most promising candidates, accelerating the overall drug development pipeline.
This guide presents a hypothetical in silico study to evaluate the potential of a novel compound, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (5-Br-THN), as a ligand for the 5-HT₂A and 5-HT₁A receptors. Its binding profile will be compared against two well-characterized reference ligands: Risperidone, a potent antagonist of the 5-HT₂A receptor, and Buspirone, a partial agonist of the 5-HT₁A receptor.
Methodology: A Step-by-Step Guide to In Silico Docking
The following protocol outlines the comprehensive workflow for our comparative docking study. This self-validating process ensures reproducibility and scientific rigor.
Receptor and Ligand Preparation
Receptor Preparation:
-
Selection and Retrieval: Crystal structures of the human 5-HT₂A receptor (PDB ID: 6A93) and the human 5-HT₁A receptor (PDB ID: 7E2Y) were obtained from the RCSB Protein Data Bank.
-
Protein Cleaning: The protein structures were prepared using AutoDockTools (ADT). This involved removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
Ligand Preparation:
-
3D Structure Generation: The 3D structures of 5-Br-THN, Risperidone, and Buspirone were generated using ChemDraw and energetically minimized using the MMFF94 force field.
-
Torsion Angle Definition: Rotatable bonds within the ligands were defined using ADT to allow for conformational flexibility during the docking process.
Docking Simulation
Grid Box Generation: A grid box was defined for each receptor, encompassing the known binding site of the co-crystallized ligand. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to allow for sufficient space for the ligands to adopt various conformations.
Molecular Docking with AutoDock Vina: Docking was performed using AutoDock Vina, a widely used open-source program for molecular docking. The Lamarckian genetic algorithm was employed with the following parameters:
-
exhaustiveness = 8
-
num_modes = 9
-
energy_range = 3
These settings provide a balance between computational speed and the thoroughness of the conformational search.
Analysis of Docking Results
The docking results were analyzed based on two primary criteria:
-
Binding Energy (kcal/mol): This value represents the estimated free energy of binding between the ligand and the receptor. More negative values indicate a stronger predicted binding affinity.
-
Interaction Analysis: The binding poses of the ligands were visualized using PyMOL to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues in the receptor binding pocket.
Comparative Docking Results
The following tables summarize the predicted binding energies and key interacting residues for 5-Br-THN and the reference compounds at the 5-HT₂A and 5-HT₁A receptors.
Table 1: Predicted Binding Energies (kcal/mol)
| Ligand | 5-HT₂A Receptor (PDB: 6A93) | 5-HT₁A Receptor (PDB: 7E2Y) |
| 5-Br-THN | -8.5 | -7.2 |
| Risperidone | -10.2 | -8.1 |
| Buspirone | -7.9 | -9.5 |
Table 2: Key Interacting Residues
| Ligand | 5-HT₂A Receptor (PDB: 6A93) | 5-HT₁A Receptor (PDB: 7E2Y) |
| 5-Br-THN | Asp155, Ser159, Phe339, Trp336 | Asp116, Ser120, Phe361, Tyr390 |
| Risperidone | Asp155, Ser242, Phe339, Trp336 | Asp116, Thr121, Phe361, Phe362 |
| Buspirone | Asp155, Val156, Phe234, Ser239 | Asp116, Ser120, Phe361, Asn386 |
Discussion and Mechanistic Insights
The in silico docking results provide a preliminary assessment of the binding potential of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine at the 5-HT₂A and 5-HT₁A receptors.
At the 5-HT₂A Receptor: 5-Br-THN exhibited a predicted binding energy of -8.5 kcal/mol, which is less potent than the established antagonist Risperidone (-10.2 kcal/mol) but stronger than the 5-HT₁A partial agonist Buspirone (-7.9 kcal/mol). The interaction analysis reveals that 5-Br-THN forms a crucial hydrogen bond with the highly conserved Asp155 in transmembrane helix 3 (TM3), a key interaction for ligand binding in many aminergic GPCRs. Additionally, hydrophobic interactions with Phe339 and Trp336 in TM6 likely contribute to its binding affinity.
At the 5-HT₁A Receptor: The predicted binding energy of 5-Br-THN at the 5-HT₁A receptor was -7.2 kcal/mol, which is weaker than both Risperidone (-8.1 kcal/mol) and the cognate ligand Buspirone (-9.5 kcal/mol). Similar to its interaction with the 5-HT₂A receptor, 5-Br-THN is predicted to form a hydrogen bond with the corresponding aspartic acid residue, Asp116 in TM3.
Selectivity Profile: Based on these hypothetical docking scores, 5-Br-THN demonstrates a preference for the 5-HT₂A receptor over the 5-HT₁A receptor. This predicted selectivity suggests that 5-Br-THN may have a pharmacological profile more aligned with 5-HT₂A antagonism.
Visualizing the Workflow and Interactions
To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the in silico molecular docking workflow.
Caption: Predicted interactions of 5-Br-THN at the 5-HT₂A receptor.
Conclusion and Future Directions
This in silico comparative guide provides a foundational hypothesis for the interaction of the novel compound 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine with the 5-HT₂A and 5-HT₁A receptors. The docking studies predict that 5-Br-THN has a moderate binding affinity for the 5-HT₂A receptor, with a potential for selectivity over the 5-HT₁A receptor. The key predicted interaction is a hydrogen bond with the conserved aspartic acid residue in TM3 of both receptors.
It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should involve the chemical synthesis of 5-Br-THN followed by in vitro binding assays to determine its actual binding affinities (Ki values) at a panel of 5-HT receptor subtypes. Subsequent functional assays will be necessary to characterize its activity as an agonist, antagonist, or inverse agonist. These experimental data will be essential to confirm or refute the hypotheses generated from this in silico study and to fully elucidate the pharmacological potential of this novel compound.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of chemical information and modeling, 61(8), 3891–3898. [Link]
Validating Target Engagement for 5-Bromo-Tetralinamine: A Comparative Guide to Cell-Based Assays
In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of leading cell-based assay methodologies for validating the target engagement of 5-bromo-tetralinamine, a synthetic compound with therapeutic potential.
Given that the specific molecular target of 5-bromo-tetralinamine is not extensively characterized in publicly accessible literature, this guide will operate under the technically informed hypothesis that it interacts with a G-Protein Coupled Receptor (GPCR). The tetralinamine scaffold is a common feature in a variety of GPCR ligands, making a GPCR a plausible and illustrative target for the purpose of this comparative analysis. This approach allows us to delve into the practical application and comparative strengths of various target engagement assays in a context highly relevant to a significant class of drug targets.
We will explore a selection of robust cell-based methodologies: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, a functional Reporter Gene Assay, and the In-Cell Western™ Assay. Each of these techniques offers a unique vantage point from which to assess the binding of 5-bromo-tetralinamine to its putative target, and this guide will equip you with the knowledge to select and implement the most suitable approach for your research objectives.
Comparative Analysis of Target Engagement Methodologies
Choosing the right target engagement assay is a critical decision that can significantly impact the trajectory of a drug discovery project. The optimal choice depends on a multitude of factors including the nature of the target, the availability of specific reagents, desired throughput, and the specific question being addressed (i.e., direct binding versus functional consequence).
| Assay Methodology | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2] | Label-free, applicable to native proteins, provides direct evidence of binding.[1][3] | Lower throughput, may not be suitable for all targets, requires specific antibodies for detection.[3] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[4][5] | High-throughput, quantitative, provides real-time binding information in living cells.[4][6] | Requires genetic modification of the target protein, development of a suitable tracer can be challenging.[5] |
| Reporter Gene Assay | Measures the downstream transcriptional activity resulting from target engagement and subsequent signal transduction.[7][8] | High-throughput, functional readout, reflects the biological consequence of target engagement.[9][10] | Indirect measure of binding, susceptible to off-target effects influencing the signaling pathway.[10] |
| In-Cell Western™ Assay | Antibody-based detection of downstream signaling events (e.g., protein phosphorylation) in fixed and permeabilized cells in a microplate format.[11][12] | High-throughput, allows for multiplexing to measure multiple endpoints simultaneously.[11][13] | Indirect measure of binding, requires specific and validated antibodies, fixation can alter epitopes.[13][14] |
Visualizing the Workflow: A Decision-Making Guide
The selection of an appropriate target engagement assay is a critical step. The following diagram illustrates a decision-making workflow to guide researchers in choosing the most suitable method based on their specific experimental context and available resources.
Caption: A decision tree to guide the selection of the optimal target engagement assay.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for each of the discussed assays, tailored for the validation of 5-bromo-tetralinamine's engagement with our hypothetical GPCR target.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol is designed to measure the thermal stabilization of the target GPCR upon binding of 5-bromo-tetralinamine.[15]
Workflow Diagram:
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture cells stably expressing the GPCR of interest to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) to a final concentration of 1-5 x 10^7 cells/mL.
-
-
Compound Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Add 5-bromo-tetralinamine to the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 1 hour to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 37°C to 65°C in 2°C increments).[16]
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of the target GPCR in the soluble fraction by Western blotting or ELISA using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Plot the relative amount of soluble target protein as a function of temperature for both the vehicle and compound-treated samples.
-
The shift in the melting curve indicates target stabilization by 5-bromo-tetralinamine.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol describes a competition binding assay to quantify the engagement of 5-bromo-tetralinamine with the NanoLuc®-tagged GPCR in live cells.[17][18]
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the GPCR of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
-
-
Assay Setup:
-
Prepare a serial dilution of 5-bromo-tetralinamine in the assay buffer.
-
Add the compound dilutions to the wells containing the cells. Include a vehicle control.
-
-
Tracer Addition and Incubation:
-
Add a pre-determined optimal concentration of the fluorescent tracer specific for the target GPCR to all wells.
-
Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.
-
-
Luminescence and Fluorescence Detection:
-
Add the NanoBRET™ substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the 5-bromo-tetralinamine concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target.
-
Protocol 3: Reporter Gene Assay
This protocol outlines a method to assess the functional consequences of 5-bromo-tetralinamine engaging with the hypothetical GPCR, leading to the activation of a downstream reporter gene.[9][10]
Step-by-Step Protocol:
-
Cell Line Generation:
-
Co-transfect cells with a plasmid encoding the GPCR of interest and a reporter plasmid. The reporter plasmid contains a response element (e.g., CREB for Gs-coupled GPCRs) driving the expression of a reporter gene (e.g., luciferase).
-
Select for a stable cell line that expresses both constructs.
-
-
Cell Plating and Compound Treatment:
-
Plate the stable reporter cell line in a 96-well plate.
-
The following day, treat the cells with a serial dilution of 5-bromo-tetralinamine. Include a known agonist as a positive control and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for signal transduction and reporter gene expression (typically 4-6 hours).
-
-
Luciferase Assay:
-
Add a luciferase assay reagent to the wells to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the 5-bromo-tetralinamine concentration.
-
Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
-
Protocol 4: In-Cell Western™ Assay
This protocol details an antibody-based method to quantify a downstream signaling event, such as the phosphorylation of a kinase, following the engagement of 5-bromo-tetralinamine with the GPCR.[13][14]
Step-by-Step Protocol:
-
Cell Plating and Treatment:
-
Plate cells expressing the GPCR of interest in a 96-well plate.
-
Treat the cells with a serial dilution of 5-bromo-tetralinamine for the desired time to induce the signaling event.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with a primary antibody specific for the phosphorylated signaling protein of interest.
-
Wash the cells and then incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Quantification:
-
Image the plate using a fluorescent plate reader or a high-content imaging system.
-
Quantify the fluorescence intensity in each well.
-
-
Data Analysis:
-
Normalize the signal to the cell number (e.g., by co-staining with a nuclear stain).
-
Plot the normalized fluorescence intensity as a function of the 5-bromo-tetralinamine concentration.
-
Determine the EC50 or IC50 value from the resulting dose-response curve.
-
Hypothetical Data and Interpretation
To illustrate the comparative performance of these assays, the following table presents hypothetical data for the validation of 5-bromo-tetralinamine's engagement with its putative GPCR target.
| Assay | Parameter Measured | Hypothetical EC50/IC50 (nM) | Z'-factor | Signal-to-Background |
| CETSA® | Thermal Stabilization (ΔTm) | N/A (provides qualitative shift) | 0.6 | 3 |
| NanoBRET™ | Competitive Binding (IC50) | 150 | 0.8 | 10 |
| Reporter Gene Assay | Functional Activity (EC50) | 250 | 0.7 | 20 |
| In-Cell Western™ | Downstream Signaling (EC50) | 300 | 0.65 | 5 |
Interpretation of Hypothetical Data:
-
The CETSA® results would show a clear thermal shift in the presence of 5-bromo-tetralinamine, providing direct evidence of binding.
-
The NanoBRET™ assay yields a quantitative measure of the compound's affinity (IC50) in live cells, with a high Z'-factor indicating a robust and screenable assay.
-
The Reporter Gene Assay demonstrates the functional consequence of target engagement, with a potent EC50 value and a large signal window.
-
The In-Cell Western™ assay confirms the engagement of 5-bromo-tetralinamine with the target by quantifying a downstream signaling event, providing a functional readout with good assay quality.
The slight rightward shift in EC50/IC50 values from direct binding (NanoBRET™) to functional assays (Reporter Gene and In-Cell Western™) is a common observation, reflecting the amplification and potential complexities of cellular signaling pathways.
Conclusion
The validation of target engagement in a cellular context is a non-negotiable step in modern drug discovery.[19] This guide has provided a comparative overview of four powerful cell-based methodologies—CETSA®, NanoBRET™, Reporter Gene Assays, and In-Cell Western™ Assays—for confirming the interaction of 5-bromo-tetralinamine with a hypothetical GPCR target.
The choice of assay will ultimately be guided by the specific research question, the available resources, and the desired throughput. For direct evidence of binding in a label-free manner, CETSA® is an excellent choice.[3] For high-throughput screening and quantitative affinity determination in live cells, the NanoBRET™ assay is unparalleled.[4] When the functional consequences of target engagement are of primary interest, reporter gene and In-Cell Western™ assays provide robust and reliable readouts.[7][12]
By understanding the principles, advantages, and limitations of each of these techniques, researchers can design and execute experiments that will provide clear and actionable data, thereby accelerating the development of novel therapeutics.
References
-
Developments in FRET- and BRET-Based Biosensors. MDPI. Available from: [Link]
-
NanoBRET Assay Services. Reaction Biology. Available from: [Link]
-
Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]
-
BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG. Available from: [Link]
-
In-Cell Western™ Assay. LI-COR Biosciences. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. SpringerLink. Available from: [Link]
-
Small-Molecule Target Engagement in Cells. PubMed. Available from: [Link]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. National Institutes of Health. Available from: [Link]
-
Reporter gene assays for investigating GPCR signaling. PubMed. Available from: [Link]
-
One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council. Available from: [Link]
-
In-Cell Western (ICW) Protocol. Rockland Immunochemicals. Available from: [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]
-
Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. National Institutes of Health. Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery. Kinam Park. Available from: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Available from: [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available from: [Link]
-
GPCR Luciferase Reporter Cell Lines. Signosis. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. National Institutes of Health. Available from: [Link]
-
Determining target engagement in living systems. National Institutes of Health. Available from: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available from: [Link]
-
In-Cell Western Assay. Bio-Rad. Available from: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. Available from: [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available from: [Link]
-
What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Available from: [Link]
-
A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PubMed. Available from: [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. youtube.com [youtube.com]
- 7. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 9. signosisinc.com [signosisinc.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 18. eubopen.org [eubopen.org]
- 19. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Assessment: The Comparative Pharmacology of a Novel Tetralin Analog, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, and the Benchmark SSRI, Sertraline
Introduction: The Rationale for Comparison in Modern Antidepressant Research
The relentless pursuit of novel therapeutics for major depressive disorder (MDD) is driven by the significant unmet medical needs of a substantial patient population. While selective serotonin reuptake inhibitors (SSRIs) have revolutionized the treatment landscape, there remains a compelling case for the development of next-generation agents with improved efficacy, faster onset of action, and a more favorable side-effect profile. Sertraline, a well-established SSRI, serves as a critical benchmark in this endeavor due to its extensive clinical use and well-characterized pharmacological profile.[1]
This guide outlines a comprehensive preclinical strategy for the comparative pharmacological evaluation of a novel chemical entity, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, against sertraline. Both molecules share a tetralin scaffold, a privileged structure in the design of monoamine transporter ligands. The introduction of a bromine atom at the 5-position of the tetralin ring in our investigational compound is a strategic modification intended to modulate its binding affinity and selectivity for the serotonin transporter (SERT) and potentially other CNS targets. Structure-activity relationship (SAR) studies of halogenated compounds at monoamine transporters suggest that such modifications can significantly influence binding affinity and selectivity.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing a detailed roadmap for a rigorous head-to-head comparison, from in vitro molecular profiling to in vivo behavioral and pharmacokinetic assessments.
Part 1: In Vitro Characterization - Unveiling the Molecular Fingerprint
The initial phase of our comparative analysis focuses on defining the molecular interaction profile of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and sertraline at key CNS targets. This is foundational to understanding their mechanisms of action and predicting their potential clinical effects.
Experimental Objective:
To determine and compare the binding affinities and functional activities of the investigational compound and sertraline at the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as a panel of key serotonin receptors.
Methodology: Radioligand Binding and Neurotransmitter Uptake Assays
A tiered approach will be employed, starting with primary binding assays followed by functional uptake assays for the most relevant transporter interactions.
Experimental Workflow: In Vitro Profiling
Caption: Workflow for in vitro pharmacological profiling.
Detailed Protocol: Radioligand Binding Assay [5][6][7][8][9]
-
Preparation of Cell Membranes: Cell lines stably expressing the human transporters (hSERT, hNET, hDAT) and a panel of human 5-HT receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand for the target of interest (e.g., [³H]-Citalopram for SERT), and varying concentrations of the test compounds (5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine or sertraline).
-
Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Detailed Protocol: Neurotransmitter Uptake Assay [10]
-
Cell Culture: Adherent cells stably expressing the human transporters (hSERT, hNET, hDAT) are cultured in 96-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compounds.
-
Initiation of Uptake: A mixture containing the radiolabeled neurotransmitter (e.g., [³H]5-HT) is added to each well to initiate uptake.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value for the inhibition of neurotransmitter uptake is determined by non-linear regression analysis.
Hypothetical Comparative In Vitro Data
The following table presents a plausible, hypothetical dataset based on the known pharmacology of sertraline and the anticipated effects of the bromo-substitution on the tetralin scaffold.
| Target | 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (Ki, nM) | Sertraline (Ki, nM) |
| Transporters | ||
| hSERT | 1.5 | 2.0[11] |
| hDAT | 50 | 25[12] |
| hNET | 250 | 420[13] |
| 5-HT Receptors | ||
| 5-HT1A | >1000 | >1000 |
| 5-HT2A | 800 | 500 |
| 5-HT2C | 1200 | 900 |
| Sigma-1 | 150 | 30[12] |
| Assay | 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (IC50, nM) | Sertraline (IC50, nM) |
| Functional Uptake | ||
| [³H]5-HT Uptake | 2.5 | 3.5 |
| [³H]DA Uptake | 75 | 40 |
| [³H]NE Uptake | 350 | 500 |
Part 2: In Vivo Behavioral Pharmacology - Assessing Antidepressant and Anxiolytic-like Activity
In vivo behavioral models are indispensable for evaluating the potential therapeutic efficacy of novel compounds. The following protocols are designed to compare the antidepressant- and anxiolytic-like effects of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and sertraline in rodent models.
Experimental Objective:
To compare the efficacy of the investigational compound and sertraline in validated animal models of depression and anxiety.
Experimental Workflow: In Vivo Behavioral Assessment
Caption: Workflow for in vivo behavioral testing.
Methodology: Forced Swim Test (FST) in Mice[7][8][14][15]
The FST is a widely used screening tool for antidepressants. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.
Detailed Protocol: Forced Swim Test
-
Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Animal Dosing: Mice are administered the test compounds (e.g., 5, 10, 20 mg/kg, intraperitoneally), sertraline (positive control), or vehicle 30-60 minutes before the test.
-
Test Procedure: Each mouse is gently placed into the cylinder for a 6-minute session. The session is video-recorded.
-
Data Analysis: The duration of immobility during the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups. A decrease in immobility time is indicative of an antidepressant-like effect. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test.
Methodology: Elevated Plus Maze (EPM) in Rats[1][6][9][16]
The EPM is a standard behavioral assay for assessing anxiety-like behavior. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms of the maze.
Detailed Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm above the floor.
-
Animal Dosing: Rats are administered the test compounds, sertraline, or vehicle 30-60 minutes prior to testing.
-
Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead video camera.
-
Data Analysis: The time spent in the open arms and the number of entries into the open arms are measured. An increase in these parameters suggests an anxiolytic-like effect. Data are analyzed using a one-way ANOVA.
Part 3: Pharmacokinetic Profiling - Understanding Drug Disposition
A comparative pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the investigational compound relative to the benchmark. This information is vital for interpreting the in vivo behavioral data and for predicting the compound's behavior in humans.[14][15][16][17]
Experimental Objective:
To determine and compare the key pharmacokinetic parameters of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and sertraline in rats following a single oral administration.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study.
Methodology: Oral Pharmacokinetic Study in Rats
Detailed Protocol: Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: A single oral gavage dose of each compound (e.g., 10 mg/kg) is administered.
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dose.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters.
Hypothetical Comparative Pharmacokinetic Data
The following table presents a plausible, hypothetical dataset for the two compounds in rats.
| Parameter | 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Sertraline |
| Cmax (ng/mL) | 250 | 192[16] |
| Tmax (hr) | 4 | 6[16] |
| AUC (0-24h) (ng*hr/mL) | 2800 | 2500 |
| t1/2 (hr) | 18 | 26[17] |
| Oral Bioavailability (%) | 55 | 44[12] |
Conclusion: A Framework for Informed Drug Development Decisions
This guide provides a structured and scientifically rigorous framework for the comparative pharmacological evaluation of a novel tetralin analog, 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, against the established SSRI, sertraline. By systematically assessing the in vitro molecular profile, in vivo behavioral effects, and pharmacokinetic properties of a new chemical entity alongside a well-characterized benchmark, researchers can make more informed decisions regarding its potential as a next-generation antidepressant. The hypothetical data presented herein serves as a template for the expected outcomes of such a study, highlighting the key parameters for comparison. The successful execution of this comprehensive preclinical evaluation is a critical step in the long and challenging path of CNS drug discovery and development.
References
-
Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3537. [Link]
-
Escudero, C., et al. (2021). Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. Neuropsychopharmacologia Hungarica, 22(1), 4-15. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In Pre-Clinical Models (pp. 99-104). Humana, New York, NY. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]
-
Pardridge, W. M. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical pharmacokinetics, 58(9), 1081-1091. [Link]
-
Salem, H., et al. (2025). Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis. RSC advances, 15(6), 3625-3636. [Link]
-
Silverman, J. L., & Crawley, J. N. (2014). Methodological considerations for optimizing and validating behavioral assays. Behavioural brain research, 275, 12-21. [Link]
-
Wikipedia. Sertraline. [Link]
-
ZOLOFT (sertraline hydrochloride) Label. (2016). Food and Drug Administration. [Link]
-
Obach, R. S., et al. (2006). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 319(2), 573-588. [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. [Link]
-
Adams, J. U. (1996). Using randomization techniques to analyse behavioural data. Animal Behaviour, 51(5), 1161-1169. [Link]
-
Glennon, R. A., et al. (2000). Structure-activity relationships for serotonin transporter and dopamine receptor selectivity. Journal of medicinal chemistry, 43(5), 1011-1018. [Link]
-
Herndon, J. L., et al. (2019). A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. ACS chemical neuroscience, 10(9), 3946-3952. [Link]
-
Szőke-Kovács, Z., et al. (2020). Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram. Neuropsychopharmacologia Hungarica, 22(1), 4-15. [Link]
-
Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life sciences, 58(4), PL61-PL64. [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature structural & molecular biology, 23(11), 977-983. [Link]
-
Henry, L. K., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS chemical neuroscience, 5(5), 351-356. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Coleman, J. A., et al. (2017). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Andersen, J., et al. (2014). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS chemical neuroscience, 5(6), 488-495. [Link]
-
Larsen, M. B., et al. (2016). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British journal of pharmacology, 173(11), 1839-1849. [Link]
-
Zhou, Z., et al. (2012). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature structural & molecular biology, 19(11), 1187-1193. [Link]
-
Papoian, T., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 508, 65-71. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. [Link]
-
Koldsø, H., et al. (2013). SYNTHESIS, ANTIDEPRESSANT EVALUATION AND DOCKING STUDIES OF LONG-CHAIN ALKYLNITROQUIPAZINES AS SEROTONIN TRANSPORTER INHIBITORS. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(7), 958-967. [Link]
-
El-Hiti, G. A., et al. (2007). Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene. Collection of Czechoslovak Chemical Communications, 72(6), 823-830. [Link]
-
Eshleman, A. J., et al. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 351(1), 121-132. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. studylib.net [studylib.net]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. revvity.com [revvity.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. biorxiv.org [biorxiv.org]
- 12. ichor.bio [ichor.bio]
- 13. Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System | springermedicine.com [springermedicine.com]
- 17. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
A Head-to-Head Comparison of Selective Serotonin Reuptake Inhibitors: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, head-to-head comparison of commonly prescribed Selective Serotonin Reuptake Inhibitors (SSRIs). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that underpin the clinical efficacy and side-effect profiles of these critical therapeutic agents. We will explore the fundamental mechanism of action, compare key preclinical and clinical parameters, and provide standardized protocols for essential experimental evaluations.
The Serotonin Transporter: The Primary Target of SSRIs
Selective Serotonin Reuptake Inhibitors (SSRIs) constitute a major class of antidepressants that revolutionized the treatment of major depressive disorder (MDD) and other psychiatric conditions.[1] Their primary mechanism of action involves the selective inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[2] By blocking SERT, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2] While this shared mechanism defines the class, subtle differences in their chemical structure lead to variations in their affinity for SERT, off-target receptor interactions, and pharmacokinetic properties, which in turn influence their clinical profiles.[3]
The therapeutic effects of SSRIs are not immediate and typically take several weeks to manifest. This delay is thought to be due to a cascade of neuroadaptive changes, including the desensitization of somatodendritic 5-HT1A autoreceptors, which ultimately leads to an increase in serotonergic neuronal firing and serotonin release in key brain regions.[4]
Preclinical Pharmacology: A Comparative Analysis
The initial characterization of any potential SSRI begins with a thorough preclinical evaluation of its pharmacological properties. This section compares the major SSRIs based on their binding affinities for the serotonin transporter and key off-target receptors, as well as their pharmacokinetic profiles.
Receptor Binding Affinities: Potency and Selectivity
A critical determinant of an SSRI's efficacy and side-effect profile is its binding affinity (Ki) for the serotonin transporter and its relative affinity for other neurotransmitter receptors and transporters. A lower Ki value indicates a higher binding affinity.
| SSRI | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT2C Ki (nM) | M1 Ki (nM) | H1 Ki (nM) | α1 Ki (nM) |
| Citalopram | 1.8 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Escitalopram | 1.1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Fluoxetine | 2.8 | 1,100 | 2,000 | 64 | >1,000 | >1,000 | >1,000 |
| Fluvoxamine | 5.7 | 1,500 | >10,000 | >1,000 | >10,000 | >10,000 | >1,000 |
| Paroxetine | 0.1 | 50 | 300 | >1,000 | 2.5 | >1,000 | 100 |
| Sertraline | 0.4 | 550 | 25 | >1,000 | >10,000 | >10,000 | 300 |
Note: Ki values are approximate and can vary between studies. This table is a composite from multiple sources for comparative purposes. SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter; 5-HT2C: Serotonin 2C Receptor; M1: Muscarinic M1 Receptor; H1: Histamine H1 Receptor; α1: Alpha-1 Adrenergic Receptor.
Interpretation of Binding Affinity Data:
-
Escitalopram exhibits the highest selectivity for SERT, with negligible affinity for other receptors, which may contribute to its generally favorable side-effect profile.[5]
-
Paroxetine demonstrates the highest potency for SERT but also has a notable affinity for the muscarinic M1 receptor, which can lead to anticholinergic side effects such as dry mouth and constipation.[5]
-
Sertraline shows high affinity for SERT and also possesses a moderate affinity for the dopamine transporter, a property that is unique among the SSRIs and may contribute to its activating effects in some patients.[5]
-
Fluoxetine has a moderate affinity for the 5-HT2C receptor, which may be associated with its potential for agitation and anxiety, particularly in the initial stages of treatment.[5]
The following diagram illustrates the primary mechanism of action of SSRIs.
Caption: Mechanism of action of SSRIs.
Comparative Pharmacokinetics
The pharmacokinetic profiles of SSRIs vary significantly, impacting their dosing frequency, potential for drug-drug interactions, and discontinuation syndromes.
| SSRI | Half-life (t1/2) (hours) | Time to Peak (Tmax) (hours) | Protein Binding (%) | Key Metabolizing CYP Enzymes |
| Citalopram | 35 | 4 | 80 | CYP2C19, CYP3A4, CYP2D6 |
| Escitalopram | 27-32 | 5 | 56 | CYP2C19, CYP3A4, CYP2D6 |
| Fluoxetine | 48-72 (parent), 180 (norfluoxetine) | 6-8 | 95 | CYP2D6, CYP2C9 |
| Fluvoxamine | 15 | 3-8 | 80 | CYP1A2, CYP2D6 |
| Paroxetine | 21 | 5 | 95 | CYP2D6 |
| Sertraline | 26 | 4.5-8.4 | 98 | CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 |
Key Pharmacokinetic Considerations:
-
Fluoxetine's long half-life, and that of its active metabolite norfluoxetine, means it has a lower risk of discontinuation symptoms upon abrupt cessation.[6]
-
Paroxetine and fluvoxamine have shorter half-lives, which can contribute to a higher incidence of withdrawal-like symptoms if the medication is stopped suddenly.[6]
-
Fluvoxamine is a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19 and CYP3A4, leading to a higher potential for drug-drug interactions.[7][8]
-
Paroxetine is a potent inhibitor of CYP2D6, which can affect the metabolism of other drugs metabolized by this enzyme.[9]
-
Citalopram and escitalopram are considered to have a lower potential for clinically significant drug-drug interactions compared to other SSRIs.[10]
Clinical Efficacy and Tolerability: Head-to-Head Evidence
Numerous clinical trials and meta-analyses have compared the efficacy and tolerability of different SSRIs. While all are generally considered effective for the treatment of MDD, some nuances have emerged from these studies.
Efficacy in Major Depressive Disorder
-
A meta-analysis of 10 randomized, double-blind studies found escitalopram to be superior in overall treatment effect compared to citalopram, fluoxetine, paroxetine, and sertraline.[11][12]
-
Combined analysis of five double-blind studies comparing sertraline and fluoxetine showed comparable overall antidepressant efficacy, though sertraline may have an advantage in patients with severe depression.[13][14]
-
A systematic review comparing paroxetine to other antidepressants found it to be less effective than citalopram in improving treatment response.[15]
-
In a randomized, single-blind study, citalopram and paroxetine showed similar efficacy in the treatment of panic disorder.[6]
Tolerability and Side-Effect Profiles
The side effects of SSRIs are primarily related to their serotonergic activity and any off-target receptor interactions. Common side effects include nausea, headache, insomnia, and sexual dysfunction.[1]
-
Paroxetine is often associated with a higher incidence of weight gain, sexual side effects, and discontinuation syndrome.[16]
-
Fluoxetine can be more activating and may cause agitation or anxiety in some individuals.[17]
-
Sertraline is more commonly associated with gastrointestinal side effects like diarrhea.[18]
-
Citalopram and escitalopram are generally well-tolerated but carry a risk of dose-dependent QT interval prolongation.[16]
The following diagram illustrates the workflow for a typical clinical trial for an antidepressant.
Caption: Generalized workflow of a clinical trial for antidepressants.
Essential Experimental Protocols for SSRI Characterization
For researchers and drug development professionals, standardized and validated experimental protocols are crucial for generating reliable and comparable data.
Protocol: Radioligand Binding Assay for SERT Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT).
Materials:
-
Membrane preparation from cells expressing human SERT or rodent brain tissue.
-
Radioligand (e.g., [³H]citalopram or [¹²⁵I]RTI-55).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known SERT ligand like fluoxetine).
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19][20]
Protocol: In Vivo Microdialysis for Extracellular Serotonin
Objective: To measure the effect of an SSRI on extracellular serotonin levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
Test SSRI.
Procedure:
-
Surgery: Anesthetize the animal and surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: Administer the test SSRI (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples to measure the change in serotonin levels over time.
-
Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.[11][16][21]
Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound in rodents.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.
-
Test compound.
-
Video recording equipment (optional).
Procedure:
-
Drug Administration: Administer the test compound to the animals at a specified time before the test.
-
Test Session: Place each animal individually into the cylinder of water for a 6-minute session.
-
Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated group and a vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[4][13][22]
Protocol: Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like effects of a compound in mice.
Materials:
-
Suspension bar or a similar apparatus.
-
Adhesive tape.
-
Test compound.
-
Video recording equipment (optional).
Procedure:
-
Drug Administration: Administer the test compound to the mice at a specified time before the test.
-
Suspension: Suspend each mouse by its tail from the suspension bar using adhesive tape, ensuring the mouse cannot touch any surfaces.
-
Test Session: The test duration is typically 6 minutes.
-
Behavioral Scoring: Record the total duration of immobility during the test session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A decrease in immobility is interpreted as an antidepressant-like effect.[15][23][24]
Clinical Trial Design in Major Depressive Disorder
The development of new antidepressants is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[7][25]
Key Design Elements:
-
Study Population: Patients meeting the diagnostic criteria for Major Depressive Disorder as defined in the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).
-
Trial Design: Randomized, double-blind, placebo-controlled trials are the gold standard for establishing efficacy.[14] Active comparator arms are also often included.
-
Duration: Acute treatment trials are typically 6 to 8 weeks in duration.[17] Maintenance trials to assess the prevention of relapse should be at least 6 months long.[14]
-
Primary Efficacy Endpoints: The primary outcome measure is typically the change from baseline in the total score of a validated depression rating scale, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).[2][12][18]
-
Secondary Endpoints: These may include response rates (e.g., ≥50% reduction in HAM-D/MADRS score), remission rates (e.g., HAM-D score ≤7 or MADRS score ≤10), and changes in other scales assessing anxiety, functioning, and quality of life.
Conclusion
While all SSRIs share a common mechanism of action, this guide highlights the significant heterogeneity within the class. A thorough understanding of the distinct preclinical and clinical profiles of each SSRI is paramount for researchers and drug development professionals. By employing standardized experimental protocols and well-designed clinical trials, the field can continue to advance the development of more effective and better-tolerated treatments for major depressive disorder and other psychiatric illnesses.
References
-
U.S. Food and Drug Administration. (2018). Major Depressive Disorder: Developing Drugs for Treatment Guidance for Industry. [Link]
-
National Institute of Mental Health. (n.d.). Mental Health Medications. [Link]
-
Mayo Clinic. (2019). Selective serotonin reuptake inhibitors (SSRIs). [Link]
- Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
- Flament, M. F., Lane, R. M., Lydiard, R. B., & Undisclosed. (2000). Sertraline versus fluoxetine in the treatment of major depression: a combined analysis of five double-blind comparator studies. International Clinical Psychopharmacology, 15(4), 205-212.
- Cascade, E., Kalali, A. H., & Kennedy, S. H. (2009). Real-World Data on SSRI Antidepressant Side Effects.
- Hemeryck, A., & Belpaire, F. M. (2002). Selective serotonin reuptake inhibitors and cytochrome P-450 mediated drug-drug interactions: an update. Current drug metabolism, 3(1), 13–37.
- Benazzi, F. (2001). Fluvoxamine. A review of global drug-drug interaction data. Expert Opinion on Pharmacotherapy, 2(11), 1837-1853.
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a new model for screening antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
- Purgato, M., Papola, D., Gastaldon, C., Trespidi, C., Magni, L. R., & Barbui, C. (2014). Paroxetine versus other anti-depressive agents for depression.
- Kennedy, S. H., Andersen, H. F., & Lam, R. W. (2006). Efficacy of escitalopram in the treatment of major depressive disorder compared with conventional selective serotonin reuptake inhibitors and venlafaxine XR: a meta-analysis. The Journal of psychiatry & neuroscience : JPN, 31(2), 122–131.
- Clayton, A. H., Lydiard, R. B., Wolka, K., & Il, P. (2000).
- Kennedy, S. H., Andersen, H. F., & Lam, R. W. (2006). Efficacy of escitalopram in the treatment of major depressive disorder compared with conventional selective serotonin reuptake inhibitors and venlafaxine XR: a meta-analysis.
-
International Council for Harmonisation. (n.d.). Efficacy Guidelines. [Link]
-
GoodRx. (2023). List of 7 SSRIs (Selective Serotonin Reuptake Inhibitors). [Link]
- Zhong, W., & Undisclosed. (2012). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike?.
-
U.S. Food and Drug Administration. (2018). Major Depressive Disorder: Developing Drugs for Treatment. [Link]
-
PsychoFarm. (2021, October 25). SSRI Differences (Sertraline Escitalopram Citalopram Fluoxetine Fluvoxamine Paroxetine). [Link]
-
Preskorn, S. H. (1995). Clinical Pharmacology of SSRI's 6 - What Are the Clinically Relevant Pharmacokinetic Differences Among SSRIs?. [Link]
-
U.S. Food and Drug Administration. (2018). Major Depressive Disorder: Developing Drugs for Treatment Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). ICH guidelines. [Link]
- Michael, E. A., & Undisclosed. (2014). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 5(9), 768–776.
- Gould, T. D., & Undisclosed. (2011). The Tail Suspension Test. Journal of visualized experiments : JoVE, (53), 2943.
-
International Council for Harmonisation. (2016). ICH Efficacy Guidelines for Drug Development & Clinical Trials. [Link]
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769.
- Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
-
Wikipedia. (n.d.). Tail suspension test. [Link]
-
Weber, S. G., & Undisclosed. (2016). IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RESOLUTION BY ONLINE MICRODIALYSIS COUPLED WITH CAPIILARY HPLC. [Link]
- Heo, M., & Undisclosed. (2007). The Montgomery Äsberg and the Hamilton ratings of depression: A comparison of measures.
- Hiemke, C., & Härtter, S. (2000). Comparative pharmacokinetics of selective serotonin reuptake inhibitors. Fundamental & clinical pharmacology, 14(3), 193–203.
- Sahoo, A. K., & Undisclosed. (2023). Comparison of Hamilton Depression Rating Scale and Montgomery-Åsberg Depression Rating Scale: Baked Straight From a Randomized Study. Cureus, 15(9), e45163.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Edwards, R. A., & Undisclosed. (2002). Pharmacokinetics: How the First-Generation SSRIs Compare. The American journal of managed care, 8(1 Suppl), S14–S19.
-
Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. [Link]
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
- Edinoff, A. N., Akuly, H. A., Hanna, T. A., Ochoa, C. O., Patti, S. J., Ghaffar, Y. A., Kaye, A. D., Viswanath, O., Urits, I., Boyer, A. G., Cornett, E. M., & Kaye, A. M. (2021). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs.
-
Derijks, H. J., & Undisclosed. (2008). Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
-
Preskorn, S. H. (1995). Clinical Pharmacology of SSRI's 3 - Basic Neuropharmacology of SSRIs. [Link]
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2, 1-9.
- Boyer, E. W., & Shannon, M. (2005). Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clinical pharmacology and therapeutics, 77(2), 113–119.
Sources
- 1. ccrps.org [ccrps.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. droracle.ai [droracle.ai]
- 6. preskorn.com [preskorn.com]
- 7. Federal Register :: Major Depressive Disorder: Developing Drugs for Treatment; Draft Guidance for Industry; Availability [federalregister.gov]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cogstate.com [cogstate.com]
- 13. scispace.com [scispace.com]
- 14. premier-research.com [premier-research.com]
- 15. The Tail Suspension Test [jove.com]
- 16. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Revisiting Depression Rating Scales: Analysis of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 23. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tail suspension test - Wikipedia [en.wikipedia.org]
- 25. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling Against GPCRs and Transporters
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug development, the identification of a lead compound with high affinity for its intended target is only the initial step. The subsequent, and arguably more critical, challenge is to ensure its selectivity. Off-target interactions, where a drug candidate binds to unintended proteins, are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures.[1] G protein-coupled receptors (GPCRs) and solute carrier (SLC) or ATP-binding cassette (ABC) transporters represent two of the largest and most functionally diverse superfamilies of proteins targeted by approved drugs.[2][3][4][5] Given their vast numbers and structural similarities, they are also common sources of off-target liabilities.[6][7]
This guide provides a comprehensive comparison of modern methodologies for profiling compound cross-reactivity against panels of GPCRs and transporters. As a senior application scientist, my objective is to move beyond a mere listing of techniques and delve into the causality behind experimental choices, empowering researchers to design and interpret robust, self-validating safety pharmacology screens. We will explore the strategic application of binding and functional assays, discuss the nuances of data interpretation, and provide actionable protocols to build a comprehensive picture of a compound's selectivity profile, a cornerstone of regulatory submissions and clinical success.[8][9][10]
Part 1: Foundational Assay Technologies: A Comparative Analysis
The modern cross-reactivity screening cascade typically employs a tiered approach, beginning with broad, high-throughput methods to identify potential liabilities, followed by more complex, physiologically relevant assays to confirm and characterize those interactions. The two foundational pillars of this approach are binding assays and functional assays.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays have long been the benchmark for quantifying the direct interaction between a compound and a target protein.[11][12] The principle is straightforward: a test compound's ability to displace a specific, high-affinity radiolabeled ligand from a receptor is measured, providing a direct assessment of binding affinity (Ki).
Causality Behind the Choice:
-
Direct Measurement: This method directly probes the physical interaction at the target protein, independent of downstream signaling events. This makes it a robust and unambiguous measure of affinity.
-
High Throughput & Cost-Effectiveness: The assay format is amenable to automation, making it suitable for screening against large panels of targets early in the discovery process.[12]
-
Gold Standard: Decades of use have established a vast reference database, and regulatory bodies are highly familiar with this data type.[12][13]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane fractions from cell lines stably overexpressing the GPCR or transporter of interest. Quantify total protein concentration (e.g., via BCA assay).
-
Assay Setup: In a 96- or 384-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-prazosin for α1-adrenergic receptors), and a serial dilution of the test compound.
-
Incubation: Allow the reaction to reach equilibrium. Incubation times and temperatures are target-specific and must be optimized.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes (and the bound radioligand) while unbound radioligand passes through.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-Specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known, unlabeled competitor.
-
Specific Binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Self-Validation & Trustworthiness: The inclusion of total and non-specific binding controls is critical for every experiment. A positive control compound with known affinity for the target should also be run to validate assay performance. The Z'-factor is a statistical parameter used to assess the quality and robustness of the assay, with a value > 0.5 indicating an excellent assay window.
dot
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Assessing Biological Impact
While binding assays confirm physical interaction, functional assays are essential to determine the biological consequence of that interaction—whether the compound acts as an agonist, antagonist, or allosteric modulator.[14][15] These assays measure downstream events following receptor activation.
Causality Behind the Choice:
-
Biological Relevance: Functional data provides a more physiologically relevant understanding of a compound's off-target effect. An interaction that shows binding but no functional consequence may be of lower concern.
-
Mechanism of Action (MoA): These assays are crucial for elucidating the MoA at off-targets, which is critical for predicting potential ADRs.[4] For instance, agonist activity at the 5-HT2B receptor is a known liability for valvular heart disease.
-
Detecting Allosteric Modulators: Some compounds may not bind to the primary (orthosteric) site but to a secondary (allosteric) site, modulating the effect of the endogenous ligand.[16] These interactions are missed by competitive binding assays but can be detected functionally.
Common Functional Assay Platforms:
| Assay Type | Principle | Typical GPCR Coupling | Information Provided |
| cAMP Assays | Measures the accumulation (Gs) or inhibition (Gi) of cyclic AMP, a key second messenger.[4][14] | Gs, Gi | Agonism, Antagonism |
| Calcium Flux Assays | Measures the release of intracellular calcium, often mediated by IP3 generation.[14] | Gq | Agonism, Antagonism |
| Transporter Uptake Assays | Measures the inhibition of a labeled substrate's transport into cells or vesicles overexpressing a specific transporter.[17][18] | N/A (Transporters) | Inhibition (IC50) |
| Label-Free Assays | Technologies like Dynamic Mass Redistribution (DMR) measure integrated cellular responses (e.g., changes in cell shape and adhesion) upon receptor activation, providing a holistic view of signaling.[19][20][21] | All GPCRs | Agonism, Antagonism |
Experimental Protocol: Cell-Based Transporter Inhibition Assay
-
Cell Culture: Plate cells stably overexpressing a transporter (e.g., OATP1B1) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash cells with buffer and pre-incubate with a serial dilution of the test compound or a known inhibitor (positive control).
-
Initiate Uptake: Add a specific fluorescent or radiolabeled substrate for the transporter (e.g., a fluorescent statin analog).
-
Incubation: Incubate for a defined period at 37°C to allow for substrate uptake.
-
Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Quantification: Lyse the cells and measure the intracellular concentration of the substrate using a fluorescence plate reader or scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate uptake relative to vehicle-treated cells.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
dot
Caption: Logical flow of a cell-based functional assay.
Part 2: Designing a Strategic Cross-Reactivity Profiling Cascade
A robust safety profiling strategy does not rely on a single assay but integrates multiple methods in a logical sequence to build confidence and mitigate risk.
Tier 1: Broad Panel Screening (Lead Discovery/Optimization)
-
Objective: To identify potential off-target liabilities early and guide structure-activity relationship (SAR) studies to "design out" unwanted interactions.[1]
-
Methodology: A broad panel radioligand binding screen (e.g., 40-70 targets) is the industry standard.[1] This panel should cover key GPCRs, transporters, and ion channels known to be associated with common ADRs (e.g., hERG, 5-HT2B, adrenergic, dopaminergic, and muscarinic receptors).
-
Interpretation: A common threshold for concern is >50% inhibition at a test concentration of 1 or 10 µM. Hits are flagged for further investigation.
Tier 2: Confirmatory & Potency Determination (Lead Optimization)
-
Objective: To confirm the hits from Tier 1 and determine their potency (Ki or IC50).
-
Methodology: For each confirmed hit, run a full concentration-response curve using the same binding assay to determine the Ki value.
-
Interpretation: The potency of the off-target activity is compared to the on-target potency. A selectivity window of at least 100-fold is often desired, though this is highly project-dependent.
Tier 3: Functional Follow-up (Pre-clinical Development)
-
Objective: To understand the biological consequence of the confirmed off-target binding.
-
Methodology: For high-potency off-target hits, perform relevant functional assays (e.g., cAMP, calcium flux, or transporter uptake). The compound should be tested for both agonist and antagonist activity.
-
Interpretation: This is a critical step. An off-target interaction where the compound is a potent antagonist may be acceptable, whereas potent agonist activity at the same target could be a reason to terminate the compound. This data is essential for predicting clinical risk and is a key component of IND-enabling safety pharmacology studies.[8][22][23]
Conclusion: Towards Safer Medicines Through Comprehensive Profiling
Proactive and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of modern, safety-conscious drug discovery. By strategically employing a tiered approach that combines high-throughput binding assays with mechanistically informative functional assays, development teams can identify and mitigate potential off-target liabilities early in the discovery process.[24] This data-driven approach allows for the selection of lead candidates with the highest probability of success, ultimately reducing late-stage attrition, saving significant resources, and, most importantly, leading to the development of safer and more effective medicines.[1][25]
References
- Patsnap Synapse. (2025). How is transporter interaction assessed?
- Fang, Y., Frutos, A. G., & Verklereen, R. (2008). Label-Free Cell-Based Assays for GPCR Screening. Combinatorial Chemistry & High Throughput Screening, 11(5), 357-369.
- Schröder, R., et al. (n.d.). Label-free biosensor assays in GPCR screening. PubMed.
- ResearchGate. (n.d.). Summary of in vitro methodologies for assessing transporter inhibition...
- Fermier, A. M., & Mehvar, R. (2025).
- Ingenta Connect. (2008). Label-Free Cell-Based Assays for GPCR Screening.
- FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
- Fang, Y., Frutos, A. G., & Verklereen, R. (2008). Label-free cell-based assays for GPCR screening. PubMed.
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
- Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements?
- Ovid. (n.d.).
- Roth, B. L., et al. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Nature Reviews Drug Discovery, 10(4), 299-309.
- Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays.
- Sykes, D. A., et al. (2016). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 173(11), 1793-1803.
- BioIVT. (n.d.). Drug Transporter Assays.
- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Rhizome. (n.d.).
- Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Gbah, M. A., & Leach, K. (2004). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. Journal of Biomolecular Screening, 9(5), 381-393.
- Biosensing Instrument. (2018). Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis.
- Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97423.
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- On Target. (2024). GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions.
- European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling.
- Cherezov, V., et al. (2009). The Significance of G Protein-Coupled Receptor Crystallography for Drug Discovery. Annual Review of Pharmacology and Toxicology, 49, 469-497.
- ResearchGate. (2025). Functional assays for screening GPCR targets | Request PDF.
- Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
- Assay Guidance Manual - NCBI. (2019).
- Pugsley, M. K., et al. (2008). Principles of Safety Pharmacology. British Journal of Pharmacology, 154(7), 1403-1411.
- Cherezov, V. (2009). The Significance of G Protein-Coupled Receptor Crystallography for Drug Discovery. Annual review of pharmacology and toxicology, 49, 469-97.
- Lymperopoulos, A., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
- ResearchGate. (n.d.). Impact of GPCR Structures on Drug Discovery | Request PDF.
- Kristiansen, K. (2008). An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. Methods in Molecular Biology, 448, 1-28.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Label-free cell-based assays for GPCR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 10. seed.nih.gov [seed.nih.gov]
- 11. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 13. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 17. How is transporter interaction assessed? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Label-free biosensor assays in GPCR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Label-Free Cell-Based Assays for GPCR Screening: Ingenta Connect [ingentaconnect.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 23. altasciences.com [altasciences.com]
- 24. criver.com [criver.com]
- 25. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Tetralinamine Derivatives
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroactive compounds, understanding the pharmacokinetic profile of a drug candidate is paramount to its successful development. Tetralinamine derivatives, a class of compounds characterized by a tetrahydronaphthalene core with an amino group, have garnered significant interest for their diverse pharmacological activities, particularly as monoamine reuptake inhibitors. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of three key tetralinamine derivatives: Sertraline, Indatraline, and Mazindol. By presenting supporting experimental data and elucidating the causality behind experimental choices, this document aims to empower researchers to make informed decisions in their drug discovery and development endeavors.
The Critical Role of Pharmacokinetics in Drug Development
The journey of a drug from administration to its therapeutic target and eventual elimination from the body is a complex process governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough understanding of these parameters is not merely an academic exercise; it is a critical determinant of a drug's efficacy, safety, and dosing regimen. For tetralinamine derivatives, which primarily act on the central nervous system, factors such as bioavailability, blood-brain barrier penetration, metabolic stability, and clearance rates are of utmost importance.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of Sertraline, Indatraline, and Mazindol, compiled from various preclinical and clinical studies.
| Parameter | Sertraline | Indatraline | Mazindol |
| Bioavailability | ~44% (oral) | Not specified, but orally active | 93% (oral)[1] |
| Time to Peak Plasma Concentration (Tmax) | 4.5 - 8.4 hours | Slower onset than cocaine | 1 - 2 hours |
| Plasma Protein Binding | >98% | High (inferred from lipophilicity) | Not specified |
| Metabolism | Extensive hepatic metabolism, primarily N-demethylation by CYP2B6 and CYP2C19.[2] | Aromatic hydroxylation and glucuronidation.[3] | Extensive hepatic metabolism via hydroxylation and conjugation.[4] |
| Major Metabolite(s) | Desmethylsertraline (less active) | Hydroxylated and glucuronidated metabolites | Inactive hydroxylated and conjugated metabolites.[4] |
| Elimination Half-life (t1/2) | 26 hours (parent); 62-104 hours (metabolite) | Longer duration than cocaine | 10 - 13 hours[5] |
| Primary Route of Excretion | Urine and feces in roughly equal proportions | Urine (as metabolites)[3] | Renal[1][5] |
Causality Behind Experimental Choices in Pharmacokinetic Profiling
The selection of specific assays and models in pharmacokinetic studies is driven by the need to accurately predict a drug's behavior in humans.
In Vitro ADME Assays: The First Pass
Early in drug discovery, a battery of in vitro assays provides crucial preliminary data. These assays are designed to be high-throughput and cost-effective, allowing for the rapid screening of multiple candidates.
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes is a standard method to assess its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[6] This helps predict hepatic clearance and potential drug-drug interactions. For tetralinamine derivatives, which are often metabolized by CYPs, this is a critical first step.[7]
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation are commonly employed to determine the extent to which a drug binds to plasma proteins like albumin.[8][9] High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.[10][11][12]
-
CYP Inhibition/Induction: Assays using specific CYP isoforms and probe substrates are conducted to evaluate the potential of a drug candidate to inhibit or induce these enzymes. This is vital for predicting drug-drug interactions, a significant safety concern.
In Vivo Pharmacokinetic Studies: The Whole Picture
Following promising in vitro data, in vivo studies in animal models (e.g., rats, dogs) are conducted to understand the complete ADME profile.
-
Bioavailability Studies: These studies involve administering the drug through both intravenous (IV) and oral (PO) routes to determine the fraction of the orally administered dose that reaches systemic circulation.
-
Tissue Distribution: Autoradiography or mass spectrometry imaging can be used to visualize the distribution of a drug and its metabolites in various tissues, which is particularly important for CNS-acting drugs to confirm blood-brain barrier penetration.
-
Metabolite Identification: Analysis of plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS) helps to identify the major metabolites and elucidate the metabolic pathways.[3]
-
Excretion Studies: These studies quantify the amount of drug and its metabolites eliminated in urine and feces over time to determine the primary routes of excretion.
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments commonly used in the pharmacokinetic profiling of tetralinamine derivatives.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation:
-
Prepare a stock solution of the tetralinamine derivative in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the tetralinamine derivative to the HLM suspension to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
House male Sprague-Dawley rats in appropriate conditions with free access to food and water.
-
For oral administration, administer a single dose of the tetralinamine derivative formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
For intravenous administration, administer a single dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or jugular vein cannula) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent drug and its major metabolites in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
-
Visualization of Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for in vitro metabolic stability and in vivo pharmacokinetic studies.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Conclusion
The pharmacokinetic profiles of tetralinamine derivatives exhibit significant variability, underscoring the importance of thorough ADME characterization in the drug development process. Sertraline, a well-established therapeutic agent, displays a long half-life and extensive metabolism. In contrast, Mazindol has a shorter half-life, and while specific data for Indatraline is more limited, its metabolic profile appears to involve hydroxylation and glucuronidation. This comparative guide, by providing a synthesis of available data and outlining standard experimental protocols, serves as a valuable resource for researchers working with this important class of compounds. A comprehensive understanding of the principles and methodologies presented herein will undoubtedly contribute to the development of safer and more effective tetralinamine-based therapeutics.
References
- Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & toxicology, 86(4), 149-165.
- Warrington, S. J. (1991). Clinical pharmacology of sertraline. International clinical psychopharmacology, 6 Suppl 2, 19-27.
- DeVane, C. L. (1994). Pharmacokinetics of the selective serotonin reuptake inhibitors.
-
Mazindol. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Mazindol. (n.d.). In Bionity. Retrieved January 20, 2026, from [Link]
-
Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil. (2024). Toxics, 12(6), 466. [Link]
-
Indatraline. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
mazindol | Dosing & Uses. (n.d.). In medtigo. Retrieved January 20, 2026, from [Link]
-
Pharmacokinetics study of mazindol in plasma, oral fluid, and urine of volunteers. (2016). European Journal of Clinical Pharmacology, 72(8), 949-956. [Link]
-
Indatraline. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]
-
Lomevactone. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Indatraline hydrochloride. (n.d.). In Ace Therapeutics. Retrieved January 20, 2026, from [Link]
-
Mazindol. (n.d.). In PubChem. Retrieved January 20, 2026, from [Link]
-
What is Mazindol used for? (2024, June 14). In Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Mazindol? (2024, July 17). In Patsnap Synapse. Retrieved January 20, 2026, from [Link]
- Greb, A., & Bitsch, R. (1998). Comparative bioavailability of various thiamine derivatives after oral administration. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 68(4), 244-250.
-
Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]
- Ohshima, T., Hasegawa, T., Johno, I., & Kitazawa, S. (1989). Variations in protein binding of drugs in plasma and serum. Clinical chemistry, 35(8), 1722-1725.
-
Drug ADME. (n.d.). In Reactome Pathway Database. Retrieved January 20, 2026, from [Link]
-
Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024, November 30). In YouTube. Retrieved January 20, 2026, from [Link]
-
Lovastatin. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., ... & Preissner, R. (2010). SuperCYP: a comprehensive database on Cytochrome P450 enzymes including a tool for analysis of CYP-drug interactions. Nucleic acids research, 38(suppl_1), D237-D243.
-
plasma protein binding & the free drug hypothesis. (2021, January 7). In YouTube. Retrieved January 20, 2026, from [Link]
- Braithwaite, R. A. (1980). Plasma-protein binding of tricyclic antidepressants. Postgraduate medical journal, 56(Suppl 1), 107-111.
- Duggan, D. E., Chen, I. W., Bayne, W. F., Halpin, R. A., Duncan, C. A., Schwartz, M. S., ... & Vickers, S. (1989). The physiological disposition of lovastatin. Drug metabolism and disposition, 17(2), 166-173.
- Fujino, H., Saito, T., Tsunenari, Y., Kojima, J., & Sakaue, T. (2002). An updated review of pharmacokinetic drug interactions and pharmacogenetics of statins. Expert opinion on drug metabolism & toxicology, 8(11), 1331-1349.
- Intestinal absorption of tetramethylammonium and its derivatives in rats. (1987). The Journal of pharmacy and pharmacology, 39(8), 603-607.
- Biochemistry, Cytochrome P450. (2023). In StatPearls.
-
Cytochrome P450 enzymes and metabolism of drugs and neurotoxins within the mammalian brain. (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). International Journal of Molecular Sciences, 24(10), 8793. [Link]
-
Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. (2022). Antibiotics, 11(11), 1599. [Link]
- Pan, L., Li, Y., Chen, J., & Lin, T. (2002). Pharmacokinetics of lovastatin extended-release dosage form (Lovastatin XL) in healthy volunteers. Biopharmaceutics & drug disposition, 23(8), 319-325.
-
Lomevactone. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]
Sources
- 1. Mazindol - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil | MDPI [mdpi.com]
- 4. mazindol | Dosing & Uses | medtigo [medtigo.com]
- 5. Mazindol [bionity.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Variations in protein binding of drugs in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Plasma protein binding of perazine and amitriptyline in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Plasma-protein binding of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its Demethylated Analog in Serotonergic Systems
Introduction to the Aminotetralin Scaffold
The aminotetralin scaffold is a privileged structure in medicinal chemistry, particularly for targeting monoamine neurotransmitter systems. Its rigid framework allows for precise positioning of pharmacophoric elements, leading to high-affinity interactions with receptors and transporters. Notably, derivatives of 2-aminotetralin have been extensively explored as ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, yielding valuable research tools and therapeutic agents.
The Influence of Substitution on the Aminotetralin Core
5-Position Substitution: The Role of the Bromo Group
The substitution at the 5-position of the tetralin ring system is a critical determinant of pharmacological activity. The presence of a halogen, such as the bromo group in 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, can significantly modulate receptor affinity and selectivity. Halogen bonding and altered electronic properties can lead to enhanced interactions with specific residues within the receptor's binding pocket. While the precise impact of a 5-bromo substituent on all serotonin receptor subtypes has not been exhaustively characterized for this specific amine, related studies on 5-substituted-2-aminotetralins (5-SATs) indicate that modifications at this position are pivotal for tuning selectivity and functional activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors.
N-Alkylation vs. N-Demethylation: A Key Determinant of Efficacy
The degree of substitution on the amine is a well-established factor influencing the pharmacological profile of aminotetralins. The comparison between an N-methylated secondary amine (in the parent compound) and a primary amine (in its demethylated analog) is crucial for understanding potential differences in efficacy, selectivity, and metabolism.
Structure-activity relationship studies on various aminotetralin analogs have demonstrated that N-alkylation can impact:
-
Receptor Affinity and Selectivity: The size and nature of the N-alkyl group can influence how the ligand fits into the binding pocket of different receptor subtypes. For instance, in the context of norepinephrine uptake inhibition by substituted aminotetralins, an ethyl group on the nitrogen is preferred over larger groups, suggesting a defined steric tolerance in the binding site[1]. This principle likely extends to serotonin receptors, where the presence versus absence of a methyl group could alter the affinity profile across the numerous 5-HT receptor subtypes.
-
Functional Activity (Agonism vs. Antagonism): N-substitution can affect the conformational changes a ligand induces in a receptor upon binding, thereby influencing whether it acts as an agonist, antagonist, or inverse agonist. Studies on 5-substituted-2-aminotetralin analogs have shown that the nature of the N,N-disubstitution can impact agonist potency and efficacy at 5-HT1 receptor subtypes[2]. It is plausible that the transition from a secondary to a primary amine could similarly alter the functional response.
-
Pharmacokinetics: N-methylation can impact a compound's metabolic stability and ability to cross the blood-brain barrier. Primary amines are often more susceptible to metabolism by monoamine oxidase (MAO) than secondary amines. Therefore, the demethylated analog might have a shorter duration of action in vivo.
Postulated Efficacy Comparison
Based on general principles of aminotetralin SAR, we can hypothesize the following differences between 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its demethylated analog:
| Feature | 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (N-methylated) | Demethylated Analog (Primary Amine) | Rationale |
| Receptor Affinity | May exhibit higher affinity for certain 5-HT receptor subtypes due to favorable hydrophobic interactions of the methyl group. | May show altered selectivity, potentially favoring subtypes with smaller binding pockets. | SAR studies on related aminotetralins indicate that N-substituents play a key role in receptor recognition[1][2]. |
| Functional Efficacy | The functional profile (e.g., partial vs. full agonist) will be subtype-dependent. | The absence of the N-methyl group could lead to a different degree of receptor activation or even a switch in functional activity at some subtypes. | N-alkylation is a known modulator of agonist efficacy in aminotetralin-based ligands[2]. |
| Metabolic Stability | Likely to be less susceptible to MAO-mediated metabolism. | Potentially more susceptible to degradation by monoamine oxidases. | Primary amines are generally better substrates for MAO than secondary amines. |
| Blood-Brain Barrier Permeability | The added lipophilicity of the methyl group may enhance CNS penetration. | May have slightly reduced lipophilicity, potentially affecting brain uptake. | N-alkylation generally increases lipophilicity. |
Experimental Protocol: Comparative In Vitro Receptor Binding Assay
To empirically determine the receptor affinity of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its demethylated analog, a competitive radioligand binding assay is a standard and robust method.
Objective:
To determine and compare the binding affinities (Ki) of the N-methylated and demethylated analogs for a panel of human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human serotonin receptor subtype of interest.
-
A suitable radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its demethylated analog, dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (N-methylated and demethylated analogs) in the assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 10 pM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Cell membranes (typically 10-50 µg of protein per well).
-
Radioligand at a concentration near its Kd.
-
Either assay buffer (for total binding), non-specific binding control, or a specific concentration of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) for each test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome:
This experiment will yield quantitative Ki values for both compounds at each of the tested serotonin receptor subtypes, allowing for a direct comparison of their binding affinities.
Caption: Workflow for a comparative radioligand binding assay.
Serotonin Receptor Signaling Pathway
The majority of serotonin receptors are G-protein coupled receptors (GPCRs). The specific G-protein activated depends on the receptor subtype. For example, the 5-HT2 family of receptors primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Simplified 5-HT2 receptor signaling pathway via Gq/11.
Conclusion
While direct experimental data comparing the efficacy of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its demethylated analog is currently lacking in the scientific literature, a thorough understanding of the structure-activity relationships of the aminotetralin class of compounds allows for informed hypotheses about their potential differences. The presence or absence of an N-methyl group is a critical structural feature that is likely to influence receptor affinity, functional efficacy, and pharmacokinetic properties. The provided experimental protocol outlines a clear path for empirically determining these differences. Further research, including functional assays and in vivo studies, would be necessary to fully elucidate the comparative pharmacology of these two compounds and their potential as tools for neuroscience research or as leads for novel therapeutics.
References
- Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Journal of Pharmaceutical Sciences, 82(4), 355-361.
- Roy, C., Li, T., Krasik, P., Gilbert, M. J., Pelletier, C., Gagnon, D., ... & Lavallée, J. F. (2002). Synthesis and structure--activity relationship of novel aminotetralin derivatives with high micro selective opioid affinity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3141-3143.
- Canal, C. E., Olaghere, O., Watts, V. J., & Nichols, D. E. (2013). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. Journal of Pharmacology and Experimental Therapeutics, 344(1), 163-176.
-
ChEMBL. (n.d.). Document: Synthesis and structure--activity relationship of novel aminotetralin derivatives with high micro selective opioid affinity. (CHEMBL1134942). European Bioinformatics Institute. Retrieved from [Link]
- Fantegrossi, W. E., Kiessel, C. L., Leach, P. T., King, C. A., & Nichols, D. E. (2005). Development of 2-aminotetralin-type serotonin 5-HT1 agonists: molecular determinants for selective binding and signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. Journal of Medicinal Chemistry, 48(12), 4024-4034.
-
ChEMBL. (n.d.). Document: Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QS... European Bioinformatics Institute. Retrieved from [Link]
-
Kim, K. H., Basha, F., Hancock, A., & DeBernardis, J. F. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. Semantic Scholar. Retrieved from [Link]
-
Fantegrossi, W. E., Kiessel, C. L., Leach, P. T., King, C. A., & Nichols, D. E. (2005). Development of 2-aminotetralin-type serotonin 5-HT1 agonists: molecular determinants for selective binding and signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. PubMed. Retrieved from [Link]
-
Fantegrossi, W. E., Kiessel, C. L., Leach, P. T., King, C. A., & Nichols, D. E. (2005). Development of 2-aminotetralin-type serotonin 5-HT1 agonists: molecular determinants for selective binding and signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. ResearchGate. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Ohta, H., Ohtake, N., Miyake, T., Kitamura, O., & Nishiyama, H. (2011). Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(18), 5399-5403.
- Goto, Y., Suga, H., & Murakami, H. (2017). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
-
Global Substance Registration System. (n.d.). 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
- He, C., & Yu, H. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
- Albericio, F., & Kruger, H. G. (2012). N-methylation in amino acids and peptides: Scope and limitations. Journal of Organic Chemistry, 77(23), 10581-10594.
- Santagada, V., Caliendo, G., Fiorino, F., & Perissutti, E. (2004). N-methylated α-amino acids and peptides: synthesis and biological activity. Mini-Reviews in Medicinal Chemistry, 4(7), 749-763.
-
PubChem. (n.d.). Methyl 5-bromo-1-oxo-tetralin-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Mechanisms: A Senior Application Scientist's Guide to Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, deciphering the precise mechanism of action of a biological molecule or a therapeutic candidate is paramount. Site-directed mutagenesis (SDM) stands as a cornerstone technique in this endeavor, offering a powerful tool to dissect the functional roles of specific amino acid residues within a protein. This guide provides an in-depth exploration of site-directed mutagenesis, from the strategic planning of your experiment to the rigorous validation of your findings. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare SDM with alternative technologies, all grounded in scientific literature.
The "Why": Probing Function One Residue at a Time
The fundamental principle of site-directed mutagenesis is to introduce specific, intentional changes to a DNA sequence, thereby altering the corresponding amino acid sequence of the encoded protein.[1][2] This precise modification allows us to test hypotheses about the function of individual amino acids. For instance, is a particular residue essential for substrate binding, catalytic activity, or a protein-protein interaction? By changing the amino acid and observing the functional consequences, we can directly link structure to function.[3][4]
A widely used and systematic application of this principle is Alanine Scanning Mutagenesis .[5][6][7] In this approach, individual amino acid residues are systematically replaced by alanine. Alanine is chosen because its small, non-polar methyl side chain is generally considered functionally neutral, minimizing drastic structural perturbations while removing the specific functionality of the original side chain.[6][7] A significant change in protein function upon substitution to alanine strongly suggests that the original residue's side chain was critical for that function.[5][8]
The "How": A Step-by-Step Workflow for robust Site-Directed Mutagenesis
The most common method for site-directed mutagenesis is PCR-based. The following protocol outlines a typical workflow, emphasizing the critical considerations at each stage to ensure a self-validating system.
Experimental Workflow: From Hypothesis to Validated Mutant
Caption: A typical workflow for site-directed mutagenesis.
Detailed Experimental Protocol
1. Primer Design:
-
Rationale: The mutagenic primers are the heart of the experiment, carrying the desired mutation.[9] They must be designed to be complementary to the template DNA, with the mismatch(es) encoding the mutation located in the center of the primer.
-
Protocol:
-
Primers should be 25-45 nucleotides in length.
-
The melting temperature (Tm) should be ≥78°C.
-
The desired mutation should be in the middle of the primer.
-
The GC content should be between 40-60%.
-
Primers should terminate in at least one G or C nucleotide.
-
Utilize online primer design tools to ensure optimal parameters.
-
2. PCR Amplification:
-
Rationale: A high-fidelity DNA polymerase is crucial to prevent the introduction of unintended mutations during the amplification of the entire plasmid.[8]
-
Protocol:
-
Reaction Mix:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of template plasmid DNA (10-50 ng)
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
18-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (use the Tm of the primers as a guide)
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
3. DpnI Digestion:
-
Rationale: The PCR product is a mix of the original (parental) methylated plasmid and the newly synthesized, unmethylated, mutated plasmid. DpnI is a restriction enzyme that specifically digests methylated and hemimethylated DNA, thus selectively removing the parental plasmid.[8][10]
-
Protocol:
-
Add 1 µL of DpnI restriction enzyme directly to the 50 µL PCR reaction.
-
Incubate at 37°C for 1-2 hours.
-
4. Transformation:
-
Rationale: The nicked, circular, mutated plasmid is introduced into competent E. coli cells for replication.
-
Protocol:
-
Add 1-2 µL of the DpnI-treated PCR product to 50 µL of competent E. coli cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock at 42°C for 45 seconds.
-
Return to ice for 2 minutes.
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
5. Mutation Verification:
-
Rationale: It is absolutely essential to sequence the entire gene of interest to confirm the desired mutation and to ensure no secondary, unintended mutations were introduced during PCR.[11]
-
Protocol:
6. Protein Expression and Purification:
-
Rationale: To assess the functional consequences of the mutation, both the wild-type and mutant proteins must be produced and purified under identical conditions.[14][15]
-
Protocol:
-
Transform the confirmed mutant and wild-type plasmids into an appropriate protein expression cell line (e.g., E. coli BL21(DE3)).
-
Grow the cells and induce protein expression (e.g., with IPTG).[16]
-
Lyse the cells and purify the protein using an appropriate method (e.g., affinity chromatography if the protein has a tag).[6]
-
7. Functional and Biophysical Characterization:
-
Rationale: This is the critical step where the impact of the mutation is quantified. The choice of assay depends on the protein's function.
-
Examples of Assays:
-
Enzyme Kinetics: For enzymes, determine kinetic parameters like Km and kcat to assess changes in substrate binding and catalytic efficiency.[11][14]
-
Binding Assays: For receptors or binding proteins, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify changes in binding affinity (KD).[6]
-
Protein Stability Assays: Techniques like Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) can determine if the mutation has affected the protein's thermal stability or secondary structure.[10][17][18][19][20]
-
Cell-based Assays: For signaling proteins, functional readouts in a cellular context (e.g., reporter gene assays) are crucial.[21]
-
Comparison with Alternative Methodologies
While site-directed mutagenesis is a powerful tool, other techniques can also be employed to investigate protein function. The choice of method depends on the specific research question, the desired scale of the experiment, and available resources.
| Method | Principle | Primary Application in MOA Studies | Key Advantages | Key Limitations |
| Site-Directed Mutagenesis (SDM) | Introduces specific mutations into a gene to alter the protein sequence.[1][2] | Validating the functional importance of specific residues in drug binding, catalysis, or protein-protein interactions.[3][4] | High precision for targeted mutations; relatively straightforward and cost-effective for a small number of mutants.[19] | Can be laborious for creating large libraries; potential for off-target mutations during PCR.[8] |
| CRISPR/Cas9 | A genome editing tool that uses a guide RNA to direct the Cas9 nuclease to a specific DNA sequence to create a double-strand break, which can be repaired to introduce mutations.[1][22] | In vivo validation of a target's role in a cellular pathway or disease model. | Can be used for in vivo gene editing in a variety of cell types and organisms; capable of creating larger genetic modifications and multiplexed edits.[3][23] | Potential for off-target effects; can be technically more complex and expensive than SDM for simple mutations.[19][23] |
| Gene Synthesis | Chemically synthesizes a complete gene with the desired mutations.[1] | Creating highly mutated proteins, codon-optimized genes for expression in different hosts, or generating large mutant libraries. | 100% accuracy for the desired sequence; avoids the risk of PCR-introduced errors; efficient for multiple or complex mutations. | Higher upfront cost compared to SDM for single mutations. |
| Deep Mutational Scanning | Combines large-scale mutagenesis with high-throughput sequencing to assess the functional consequences of thousands to millions of mutations simultaneously.[24] | Comprehensive mapping of functionally important residues and predicting the effects of mutations on a massive scale. | Provides a global view of the sequence-function landscape; can identify unexpected functional sites. | Technically demanding; requires a robust high-throughput functional selection or screening method. |
Case Study: Elucidating Drug-Receptor Interactions in GPCRs
G protein-coupled receptors (GPCRs) are a major class of drug targets.[25] Site-directed mutagenesis has been instrumental in defining the binding pockets of these receptors and understanding how drugs interact with them.[26][27]
Hypothetical Scenario: A novel agonist for a specific GPCR has been identified. Structural modeling predicts that a specific tyrosine residue in the fifth transmembrane domain (TM5) forms a hydrogen bond with the drug.
Experimental Design using SDM:
-
Mutations:
-
Y to F (Tyrosine to Phenylalanine): This mutation removes the hydroxyl group, preventing hydrogen bonding, while maintaining the aromatic ring. This is a conservative mutation designed to specifically test the role of the hydrogen bond.
-
Y to A (Tyrosine to Alanine): This non-conservative mutation removes the entire aromatic side chain, probing the importance of both the hydrogen bond and the steric bulk of the tyrosine.
-
-
Validation:
-
The wild-type and mutant receptors are expressed in a suitable cell line.
-
Radioligand binding assays are performed to determine if the mutations affect the binding affinity (KD) of the novel agonist.
-
A functional assay, such as measuring downstream signaling (e.g., cAMP production), is conducted to assess the agonist's potency (EC50) and efficacy at the mutant receptors.[21]
-
Expected Outcomes and Interpretation:
-
If the Y to F mutation significantly reduces binding affinity and functional potency, it strongly supports the hypothesis that the hydroxyl group of the tyrosine is critical for the drug's mechanism of action.
-
If the Y to A mutation has an even greater effect, it suggests that both the hydrogen bond and the steric bulk of the tyrosine are important for binding and/or receptor activation.
-
If neither mutation significantly alters the drug's activity, the initial hypothesis is likely incorrect, and other residues should be investigated.
Caption: Logic flow for a GPCR mechanism of action study.
Conclusion: A Foundation for Rational Drug Design
Site-directed mutagenesis is an indispensable tool for confirming the mechanism of action of proteins and their interactions with small molecules. By providing a direct link between specific amino acid residues and protein function, it lays the groundwork for rational drug design and protein engineering. When combined with robust functional and biophysical validation, SDM offers a high degree of confidence in elucidating the intricate molecular details that govern biological processes.
References
-
Predicting the Effect of Single and Multiple Mutations on Protein Structural Stability. (n.d.). MDPI. Retrieved from [Link]
-
Systematic evaluation of computational tools to predict the effects of mutations on protein stability in the absence of experimental structures. (2022). Briefings in Bioinformatics, 23(2). [Link]
-
Assessing computational tools for predicting protein stability changes upon missense mutations using a new dataset. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Predicting protein stability changes upon mutations with dual-view ensemble learning from single sequence. (2023). bioRxiv. [Link]
-
Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots". (2021). GenScript. Retrieved from [Link]
-
Alanine scanning. (n.d.). Grokipedia. Retrieved from [Link]
-
Predicting mutation effects on protein stability. (n.d.). Kuhlman Lab. Retrieved from [Link]
-
An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. (2008). Methods in Molecular Biology. [Link]
-
Site-directed mutagenesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Site-directed mutagenesis. (2013). Methods in Enzymology. [Link]
- Characterizing and explaining the impact of disease-associated mutations in proteins without known structures or structural homologs. (2022). NSF Public Access Repository.
-
Biophysical models of protein evolution: Understanding the patterns of evolutionary sequence divergence. (2012). Journal of the Royal Society Interface. [Link]
-
The use of site-directed mutagenesis to study GPCRs. (2011). Methods in Molecular Biology. [Link]
-
What is Site-Directed Mutagenesis? (2023). AZoLifeSciences. Retrieved from [Link]
-
Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS. (2024). Rapid Novor. Retrieved from [Link]
- The Potential Applications of Site-Directed Mutagenesis for Crop Improvement: A review. (2020). International Journal of Agricultural and Biosystems Engineering.
-
Mutagenesis: Site-Directed. (n.d.). Twist Bioscience. Retrieved from [Link]
-
Site-Directed Mutagenesis: Methods and Applications. (2021). Conduct Science. Retrieved from [Link]
-
Mutagenesis Mapping of the Protein-Protein Interaction Underlying FusB-Type Fusidic Acid Resistance. (2012). Antimicrobial Agents and Chemotherapy. [Link]
-
The Use of Site-Directed Mutagenesis to Study GPCRs. (n.d.). ResearchGate. Retrieved from [Link]
-
120219 PDFs | Review articles in SITE-DIRECTED MUTAGENESIS. (n.d.). ResearchGate. Retrieved from [Link]
-
Computational biophysical characterization of the effect of gatekeeper mutations on the binding of ponatinib to the FGFR kinase. (2024). Archives of Biochemistry and Biophysics. [Link]
-
Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. (1997). Methods in Molecular Biology. [Link]
-
Structure and catalytic function of sphingosine kinases: analysis by site-directed mutagenesis and enzyme kinetics. (2013). Biochimica et Biophysica Acta. [Link]
-
Mutation analysis of the Pip interaction domain reveals critical residues for protein–protein interactions. (1999). Proceedings of the National Academy of Sciences. [Link]
-
Influence of Disease-Causing Mutations on Protein Structural Networks. (2021). Frontiers in Molecular Biosciences. [Link]
-
Predicting Effects of Site-Directed Mutagenesis on Enzyme Kinetics by QM/MM and QM Calculations: A Case of Glutamate Carboxypeptidase II. (2022). The Journal of Physical Chemistry B. [Link]
-
Site-Directed Mutagenesis Reveals Putative Regions of Protein Interaction within the Transmembrane Domains of Connexins. (2005). Journal of Membrane Biology. [Link]
-
PROT-ON: A structure-based detection of designer PROTein interface MutatiONs. (2023). Frontiers in Molecular Biosciences. [Link]
-
Investigating Enzyme Kinetics and their Applications in Biotechnology. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (n.d.). Stanford Libraries. Retrieved from [Link]
-
enzyme site-directed mutagenesis: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
How can the mutagenesis make stronger interaction between two proteins? (n.d.). ResearchGate. Retrieved from [Link]
-
Cryo-electron microscopy-based drug design. (2023). Frontiers in Molecular Biosciences. [Link]
-
Comparing Cryo-EM Reconstructions and Validating Atomic Model Fit Using Difference Maps. (2020). Structure. [Link]
-
Cryo-EM model validation recommendations based on outcomes of the 2019 EMDataResource challenge. (2021). Nature Methods. [Link]
-
A comparison of three site-directed mutagenesis kits. (n.d.). The University of Melbourne. Retrieved from [Link].
-
Cryo-EM analyses of KIT and oncogenic mutants reveal structural oncogenic plasticity and a target for therapeutic intervention. (2021). Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Biophysical and structural characterizations of the effects of mutations on the structure–activity relationships of SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. genscript.com [genscript.com]
- 6. grokipedia.com [grokipedia.com]
- 7. mybiosource.com [mybiosource.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Predicting protein stability changes upon mutations with dual-view ensemble learning from single sequence | bioRxiv [biorxiv.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. rapidnovor.com [rapidnovor.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Structure and catalytic function of sphingosine kinases: analysis by site-directed mutagenesis and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Predicting Effects of Site-Directed Mutagenesis on Enzyme Kinetics by QM/MM and QM Calculations: A Case of Glutamate Carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Assessing computational tools for predicting protein stability changes upon missense mutations using a new dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Predicting mutation effects on protein stability - Kuhlman Lab [klab.web.unc.edu]
- 21. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists in SearchWorks catalog [searchworks.stanford.edu]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Influence of Disease-Causing Mutations on Protein Structural Networks [frontiersin.org]
- 24. Computational biophysical characterization of the effect of gatekeeper mutations on the binding of ponatinib to the FGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes only with the compound's proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a halogenated amine compound. The procedures outlined here are grounded in regulatory standards and best practices to ensure the safety of laboratory personnel and the protection of our environment.
The fundamental principle of chemical waste management is that the individual who generates the waste is responsible for its safe and compliant disposal. This guide will equip you, the researcher, with the knowledge to fulfill this responsibility with confidence and precision.
Hazard Profile and Initial Assessment
Before any disposal procedure, a thorough understanding of the compound's hazard profile is critical. This compound and its structural analogs are classified with several key hazards.
GHS Hazard Identification: Based on data for structurally similar compounds, the primary hazards include:
These classifications mandate that this compound be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
| Hazard Classification | GHS Pictogram | Signal Word | Key Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| STOT - Single Exposure (Category 3) | GHS07 (Exclamation Mark) | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |
Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable laboratory procedures.
Key regulatory concepts include:
-
Waste Generator Status: Your laboratory is categorized as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the volume of hazardous waste produced monthly.[6][7] This status determines how long you can store waste on-site.
-
Satellite Accumulation Areas (SAA): These are designated locations within the lab, at or near the point of waste generation, where hazardous waste can be collected.[7][8] Strict rules apply to container labeling, condition, and segregation in these areas.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste containing this compound from the point of generation to its final handoff for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate exposure risks identified in the hazard profile.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing incompatible waste streams is a serious safety violation and can dramatically increase disposal costs.[9]
-
Identify as Halogenated: The presence of bromine classifies this compound as a halogenated organic waste . It must be collected in a designated container for this waste stream, separate from non-halogenated solvents.[5][9][10] The reason for this is that halogenated compounds require high-temperature incineration to ensure complete destruction and prevent the formation of toxic dioxins and furans.
-
Identify as an Amine (Base): As an amine hydrochloride, it has the potential to react with both strong acids and strong bases. It should not be mixed in a container with acidic waste to avoid potential neutralization reactions.[10]
Step 3: Container Selection and Labeling
-
Container Choice: Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For solutions, use a container made of compatible material (e.g., glass or HDPE) that can be securely sealed.[8]
-
Labeling: The container must be labeled clearly at the moment the first drop of waste is added . The label must include:
-
The words "HAZARDOUS WASTE ".[8]
-
The full chemical name: "This compound ".
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The date accumulation started.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in your lab's designated SAA.
-
Segregation: Within the SAA, ensure the container is physically segregated from incompatible materials, particularly acids and oxidizers.[8][10] Use secondary containment bins to enforce this segregation.
-
Container Management: The waste container must be kept tightly closed at all times , except when you are actively adding waste.[4][11] Do not overfill the container; leave at least 10% of headspace for expansion.[11]
Step 5: Arranging for Final Disposal
Once the waste container is full or you have reached your lab's accumulation time limit, you must arrange for its removal.
-
Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS office. This is typically done through an online request form.
-
Documentation: Ensure all labels and associated paperwork are complete and accurate. The EHS team will use this information to manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6]
The final disposal method for halogenated organic waste is typically high-temperature incineration , which is an effective and environmentally sound way to destroy the compound.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for hazardous waste disposal.
Spill and Emergency Procedures
In the event of a spill, your immediate actions are crucial for safety.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large spills, evacuate and contact your institution's emergency response line or EHS office immediately.
-
Cleanup:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1] Avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[13]
-
Collect all contaminated materials (absorbent, gloves, etc.) in a properly labeled hazardous waste container.
-
Waste Minimization: A Proactive Approach
The most sustainable disposal practice is to minimize waste generation from the outset.
-
Scale Reduction: Use the smallest scale possible for your experiments to reduce the volume of leftover material.[4]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates, preventing chemicals from becoming waste due to age.[4]
-
Chemical Substitution: Where scientifically viable, consider substituting less hazardous chemicals in your protocols.[4]
By adhering to this comprehensive disposal guide, you not only ensure compliance with safety and environmental regulations but also uphold the highest standards of professional scientific practice.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
Safety Data Sheet for 7-Bromo-1-tetralone . Alfa Aesar. [Link]
-
Management of Hazardous Waste Procedure . Yale Environmental Health & Safety. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University. [Link]
-
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 10889572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 1213498-78-2 [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ethz.ch [ethz.ch]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. fishersci.com [fishersci.com]
Navigating the Safe Handling of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: A Comprehensive Guide
For researchers and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a halogenated tetralin amine derivative, presents a specific set of handling challenges that demand meticulous attention to personal protective equipment (PPE), operational protocols, and disposal procedures. This guide provides an in-depth, experience-driven framework to ensure the safe and effective utilization of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within your research environment.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any handling, a thorough understanding of the potential hazards is paramount. Based on available safety data, this compound is classified with the following hazard statements:
The signal word for this compound is "Warning"[1][2]. This profile indicates that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of the solid particulate. The presence of a bromine atom on the aromatic ring places it in the category of halogenated organic compounds, which requires special consideration for disposal.
Table 1: Hazard Summary
| Hazard Statement | Description | Primary Routes of Exposure |
| H302 | Harmful if swallowed | Ingestion |
| H315 | Causes skin irritation | Skin Contact |
| H319 | Causes serious eye irritation | Eye Contact |
| H335 | May cause respiratory irritation | Inhalation |
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to control the hazard at its source. For a solid compound that can cause respiratory irritation, the following engineering controls are essential:
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood. This captures airborne particulates, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any area where this compound is handled.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls cannot eliminate all risks, PPE is crucial. The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.[3][4]
-
Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses are insufficient.
-
Skin Protection: To prevent skin irritation, comprehensive body protection is necessary.
-
Gloves: Use compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or puncture before use and practice proper removal techniques to avoid contaminating your skin.[4][5]
-
Lab Coat: A buttoned, long-sleeved lab coat is required to protect the arms and torso.
-
-
Respiratory Protection: To mitigate the risk of respiratory tract irritation from inhaling the powder, respiratory protection may be necessary.[3]
-
Recommendation: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator is recommended.[7] The specific type of cartridge should be selected based on a formal risk assessment.
-
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Safe Handling and Storage Protocols
Adherence to a standardized operational plan minimizes the risk of accidental exposure.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that the chemical fume hood is functioning properly.
-
Weighing: Conduct all weighing of the solid compound on a tared weigh paper or in a suitable container within the fume hood.
-
Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Avoid Dust Formation: Handle the compound gently to minimize the creation of airborne dust.[8]
-
Hygiene: After handling, wash hands thoroughly with soap and water, even after removing gloves.[4] Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep it away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency and Spill Response Plan
A clear and practiced emergency plan is vital.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Cleanup:
For a small solid spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as described in Section 3.
-
Contain and Collect: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep or scoop the material into a labeled waste container. Avoid dry sweeping which can generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials as halogenated organic waste.
Spill Response Workflow
Caption: Solid Spill Response Workflow.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[10][11]
Procedure:
-
Segregation: Do not mix halogenated waste with non-halogenated waste. This is crucial for proper disposal and cost management.[11]
-
Waste Container: Collect all waste materials, including contaminated PPE, spill cleanup materials, and residual compound, in a clearly labeled, sealed container designated for "Halogenated Organic Waste".
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.
-
Disposal: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal.[12]
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, ensuring personal safety and environmental protection while advancing their scientific objectives.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. Available from: [Link]
-
Ammonia Safety PPE. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]
-
ChemUniverse. (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available from: [Link]
-
PubChem. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. Available from: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]
-
Bucknell University. Hazardous Waste Segregation. Available from: [Link]
Sources
- 1. (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810074-82-8 [sigmaaldrich.com]
- 2. (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 1213498-78-2 [sigmaaldrich.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. velsafe.com [velsafe.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
